molecular formula C10H12NO4P B569807 2-Methylquinoline phosphate CAS No. 118896-93-8

2-Methylquinoline phosphate

Cat. No.: B569807
CAS No.: 118896-93-8
M. Wt: 241.183
InChI Key: RQCUDCLBKWDRRL-UHFFFAOYSA-N
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Description

2-Methylquinoline phosphate is a salt form of 2-methylquinoline, designed to enhance properties such as solubility or stability for specialized research applications. The parent compound, 2-methylquinoline, is a significant scaffold in chemical synthesis and catalysis. It serves as a key substrate in the development of asymmetric hydrogenation reactions, which are crucial for producing enantiomerically pure tetrahydroquinolines—structures of high value in pharmaceutical and natural product synthesis . Research into iridium catalysts utilizing chiral phosphine-phosphite ligands has demonstrated the potential of 2-methylquinoline in achieving high enantioselectivity, highlighting its role in advancing synthetic methodology . Beyond catalysis, the quinoline core is a privileged structure in medicinal chemistry, featured in compounds with documented antimalarial and anticancer activities . Furthermore, quinoline derivatives are extensively investigated as photoremovable protecting groups (PPGs), enabling precise light-controlled release of bioactive molecules for studying dynamic biological processes . The thermodynamic properties of 2-methylquinoline and its analogs, essential for understanding their stability and behavior, have been rigorously characterized . This combination of applications makes this compound a compound of interest for research spanning synthetic chemistry, drug discovery, and chemical biology.

Properties

IUPAC Name

2-methylquinoline;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N.H3O4P/c1-8-6-7-9-4-2-3-5-10(9)11-8;1-5(2,3)4/h2-7H,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCUDCLBKWDRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745453
Record name Phosphoric acid--2-methylquinoline (1/1)
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Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118896-93-8
Record name Phosphoric acid--2-methylquinoline (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinaldine phosphate
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Foundational & Exploratory

2-Methylquinoline phosphate CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylquinoline and its Phosphate Salt

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-methylquinoline, a significant heterocyclic compound, and its phosphate salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical data, field-proven insights, and practical methodologies.

Introduction: The Versatile Quinoline Scaffold

2-Methylquinoline, also widely known as quinaldine, is an organic compound that is a methyl derivative of quinoline.[1] It presents as a colorless oily liquid that tends to darken to a reddish-brown hue upon exposure to air.[2] This compound is a key precursor in the manufacturing of a variety of chemicals, including pharmaceuticals and dyes.[1][2] While much of the available scientific literature focuses on the free base form of 2-methylquinoline (CAS No. 91-63-4), its phosphate salt (CAS No. 118896-93-8) is also commercially available, offering alternative formulation possibilities.[2][3][4] The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs for treating a wide range of conditions, including cancer, malaria, and various infections.[5][6][7]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The properties of 2-methylquinoline are well-documented and summarized below.

PropertyValueSource(s)
CAS Number 91-63-4[1][2]
Phosphate Salt CAS No. 118896-93-8[3][4]
Molecular Formula C₁₀H₉N[1][2]
Molecular Weight 143.19 g/mol [1][8]
Phosphate Salt Mol. Wt. 241.18 g/mol [3][4]
Appearance Colorless oily liquid, darkens with air exposure[1][2]
Density 1.058 g/cm³[1]
Melting Point -2 °C (28 °F; 271 K)[1]
Boiling Point 248 °C (478 °F; 521 K)[1]
Solubility in Water Insoluble[1]
Flash Point 79 °C (174 °F; 352 K)[1]
Refractive Index 1.8116[1]

Synthesis and Manufacturing

The synthesis of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions developed for its construction.

Established Synthetic Routes
  • Skraup Synthesis: This is a classic method for producing quinolines. It involves the reaction of an aromatic amine with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene.[9] The glycerol is dehydrated to acrolein, which then undergoes a series of reactions including a Michael addition and cyclization to form the quinoline ring.[9]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method allows for the preparation of substituted quinolines.[1] For 2-methylquinoline, this can be achieved by reacting aniline with crotonaldehyde.[1]

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group to form the quinoline ring system.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more efficient and environmentally benign methods. One such approach involves a one-step synthesis from nitrobenzene and ethanol using a PtSn/γ-Al₂O₃ catalyst.[9] This method integrates several reaction steps, including hydrogenation, dehydration-condensation, Michael addition, and cyclodehydrogenation, into a single process, thereby improving efficiency and reducing costs.[9]

Conceptual Synthesis Workflow

Synthesis_of_2_Methylquinoline cluster_reactants Starting Materials cluster_reaction Doebner-von Miller Reaction cluster_process Process cluster_product Product Aniline Aniline ReactionVessel Acid Catalyst (e.g., HCl, ZnCl2) Aniline->ReactionVessel Crotonaldehyde Crotonaldehyde Crotonaldehyde->ReactionVessel Cyclization 1. Michael Addition 2. Cyclization 3. Dehydration 4. Oxidation ReactionVessel->Cyclization 2_Methylquinoline 2-Methylquinoline Cyclization->2_Methylquinoline

Caption: Doebner-von Miller synthesis of 2-methylquinoline.

Applications in Research and Drug Development

The 2-methylquinoline scaffold is a valuable building block in the synthesis of a wide array of functional molecules.

  • Pharmaceuticals: It is a precursor to various pharmaceuticals, most notably antimalarial drugs.[1][5] The quinoline ring system is a key pharmacophore in drugs like chloroquine and quinine.[5][10] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[10][11][12]

  • Dyes: 2-Methylquinoline is used to synthesize cyanine dyes and other colorants.[1] For example, it is a precursor to the pH indicator Quinaldine Red and the food colorant Quinoline Yellow.[1]

  • Anesthetics for Fish: Quinaldine sulfate, a salt of 2-methylquinoline, is utilized as an anesthetic in fish transportation and for collecting tropical fish.[1]

Biological Activity and Mechanism of Action

The diverse biological activities of quinoline derivatives make them a focal point of medicinal chemistry research.[5][12]

  • Anticancer Activity: Quinoline-based compounds can exert anticancer effects through various mechanisms, such as inhibiting topoisomerases, which are crucial for DNA replication, or by inhibiting protein kinases involved in cancer cell signaling pathways like PI3K/AkT/mTOR.[10][13]

  • Antimalarial Activity: In the context of malaria, quinoline derivatives are thought to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.[10] This leads to a buildup of toxic heme, ultimately killing the parasite.[10]

  • Antimicrobial and Antiviral Activity: The planar, aromatic structure of the quinoline ring allows it to intercalate into the DNA of microorganisms, inhibiting replication and transcription.[11] This property contributes to its antibacterial and antiviral effects.

Conceptual Diagram of Pharmacological Potential

Pharmacological_Potential Center 2-Methylquinoline Scaffold Anticancer Anticancer Center->Anticancer Antimalarial Antimalarial Center->Antimalarial Antimicrobial Antimicrobial Center->Antimicrobial Antiviral Antiviral Center->Antiviral Anti_inflammatory Anti_inflammatory Center->Anti_inflammatory

Caption: Diverse pharmacological activities of the quinoline scaffold.

Safety and Handling

Proper handling of 2-methylquinoline is crucial due to its potential hazards.

Hazard Identification

According to the Globally Harmonized System (GHS), 2-methylquinoline is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[14][15]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[14][15]

  • Skin Irritation (Category 2): Causes skin irritation.[14]

  • Eye Irritation (Category 2): Causes serious eye irritation.[14]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[14]

Precautionary Measures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15]

  • Handling: Avoid breathing vapors or mist. Use in a well-ventilated area. Wash hands thoroughly after handling.[14][15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[15] Store locked up.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.[14][15]

Conceptual Experimental Protocol: N-Alkylation

The following is a conceptual protocol for a common synthetic transformation involving 2-methylquinoline, illustrating the experimental logic.

Objective: To synthesize N-alkyl-2-methylquinolinium iodide, a quaternary ammonium salt, which can serve as an intermediate for further functionalization.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylquinoline (1 equivalent) in a suitable solvent such as acetonitrile or acetone.

    • Rationale: These polar aprotic solvents are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction without interfering.

  • Addition of Alkylating Agent: Add an excess of an alkylating agent, for example, methyl iodide (1.5-2 equivalents).

    • Rationale: Using an excess of the alkylating agent helps to drive the reaction to completion. Methyl iodide is a highly reactive and common methylating agent.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours.

    • Rationale: The elevated temperature increases the reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, a salt, will often precipitate out of the solution.

    • Rationale: Quaternary ammonium salts typically have lower solubility in organic solvents compared to the starting materials.

  • Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

    • Rationale: Washing with a cold solvent minimizes the loss of the desired product while removing soluble impurities.

N-Alkylation Experimental Workflow

N_Alkylation_Workflow Start Start Dissolve Dissolve 2-Methylquinoline in Acetonitrile Start->Dissolve Add_Reagent Add Methyl Iodide Dissolve->Add_Reagent Reflux Heat to Reflux (Monitor by TLC) Add_Reagent->Reflux Cool Cool to Room Temperature (Precipitation Occurs) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry the Product Wash->Dry End N-Methyl-2-methylquinolinium Iodide (Product) Dry->End

Caption: A typical workflow for the N-alkylation of 2-methylquinoline.

References

  • 2-Methylquinoline | C10H9N | CID 7060 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2 - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinaldine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents. (n.d.). Google Patents.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • 2 - Safety data sheet. (2023). CPAchem. Retrieved from [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme. Retrieved from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). International Journal of ChemTech Research. Retrieved from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). Afinidad. Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2-methyl quinoline, 91-63-4 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Synthesis, Structure, and Characterization of Two Photoluminescent Zirconium Phosphate−Quinoline Compounds | Inorganic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Publishing. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Quinoline phosphate | C9H4NO4P | CID 129714922 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

  • Showing Compound 2-Methylquinoline (FDB004400) - FooDB. (2010). FooDB. Retrieved from [Link]

  • Quinoline, 2-methyl- - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]

  • oa Syntheses and Spectroscopic Characterization of Selected Methyl Quinolinylphosphonic and Quinolinylphosphinic Acids; Rationalized based on DFT Calculation - Bentham Science Publishers. (2024). Bentham Science Publishers. Retrieved from [Link]

Sources

Synthesis and characterization of quinaldine phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Quinaldine Phosphate

Abstract

This technical guide provides a comprehensive and scientifically grounded overview of the synthesis and characterization of quinaldine phosphate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles and rationale behind key experimental decisions. We will explore the efficient synthesis of the quinaldine precursor via the Doebner-von Miller reaction, detail its subsequent phosphorylation through a direct acid-base reaction, and outline a multi-technique approach for rigorous characterization. This guide emphasizes self-validating methodologies, ensuring that each step of the process yields a product of verifiable identity, purity, and quality. Key analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and classical gravimetric analysis, are discussed in detail, providing the reader with a robust framework for producing and validating quinaldine phosphate in a laboratory setting.

Chapter 1: Quinaldine Phosphate: Significance and Physicochemical Properties

The Quinaldine Moiety: A Versatile Chemical Scaffold

Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic organic compound built upon a quinoline core.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science due to its prevalence in a wide array of bioactive molecules and functional materials. Quinaldine itself serves as a crucial precursor in the synthesis of various products, including antimalarial drugs, pH indicators like Quinaldine Red, and industrial dyes such as Quinoline Yellow.[2] Its ability to engage in diverse chemical transformations makes it a valuable starting material for creating more complex molecular architectures.

The Strategic Role of Phosphate Salts in Pharmaceutical Development

The conversion of an active pharmaceutical ingredient (API) into a salt is a fundamental strategy in drug development to enhance its physicochemical properties. Phosphate salts are particularly favored for several reasons. The introduction of the phosphate group can significantly improve the aqueous solubility and dissolution rate of a poorly soluble parent compound, which often translates to enhanced bioavailability. Furthermore, phosphate salts can exhibit greater physical and chemical stability compared to the freebase form, leading to improved shelf-life and more consistent product performance.

Physicochemical Profile of Quinaldine Phosphate

A clear understanding of a compound's fundamental properties is essential before commencing any experimental work. The key physicochemical data for quinaldine phosphate are summarized below.

PropertyValueSource
Chemical Name Quinaldine Phosphate[3]
Synonyms 2-Methylquinoline Phosphate
CAS Number 118896-93-8[3]
Molecular Formula C₁₀H₉N · H₃PO₄
Molecular Weight 241.18 g/mol
Appearance White to slightly yellow crystalline powder[1]

Chapter 2: Synthetic Pathways to Quinaldine Phosphate

The synthesis of quinaldine phosphate is a two-stage process: first, the preparation of the quinaldine freebase, followed by its reaction with phosphoric acid to form the salt.

Foundational Step: Synthesis of the Quinaldine Precursor

While quinaldine can be recovered from coal tar, a more common and controlled laboratory synthesis is achieved through the Doebner-von Miller reaction, which is a variation of the Skraup synthesis.[2] This method involves the reaction of aniline with an α,β-unsaturated carbonyl compound, in this case, crotonaldehyde, under acidic conditions.

Causality of Experimental Choice: The Doebner-von Miller reaction is chosen for its reliability and use of readily available starting materials. The acidic catalyst (typically hydrochloric or sulfuric acid) facilitates both the initial Michael addition and the subsequent cyclization and dehydration steps. An oxidizing agent, often nitrobenzene (which is reduced to aniline), is used to dehydrogenate the dihydroquinaldine intermediate to the final aromatic quinaldine product.

Diagram 1: Proposed Mechanism of Quinaldine Synthesis

G cluster_0 Doebner-von Miller Reaction cluster_1 Reagents Aniline Aniline Michael_Adduct Michael Adduct Intermediate Aniline->Michael_Adduct + Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Adduct Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization Intramolecular Electrophilic Substitution Dihydroquinaldine 1,2-Dihydroquinaldine Cyclization->Dihydroquinaldine Quinaldine Quinaldine Dihydroquinaldine->Quinaldine Oxidation Acid Acid Catalyst (e.g., HCl) Acid->Michael_Adduct Catalyzes Acid->Cyclization Catalyzes Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Quinaldine Enables

Caption: Mechanism for the Doebner-von Miller synthesis of quinaldine.

The Phosphorylation Reaction: A Direct Acid-Base Approach

The formation of quinaldine phosphate is a straightforward acid-base reaction. Quinaldine, containing a basic nitrogen atom in its quinoline ring, readily reacts with a strong acid like phosphoric acid to form the corresponding salt.

Experimental Rationale:

  • Stoichiometry: A 1:1 molar ratio of quinaldine to phosphoric acid is used, as confirmed by the molecular formula of the resulting salt (C₁₀H₉N · H₃PO₄). Using a slight excess of the acid can ensure complete protonation of the base.

  • Solvent Selection: An appropriate solvent must dissolve the quinaldine starting material and ideally allow the quinaldine phosphate product to precipitate upon formation or cooling, simplifying isolation. Ethanol or isopropanol are common choices. The synthesis can be modeled on similar preparations, such as that for quinolinium dihydrogenphosphate, which uses an ethanolic solution of quinoline added to an aqueous solution of phosphoric acid.[4]

  • Temperature Control: The reaction is typically exothermic. While often performed at room temperature with stirring, gentle cooling may be necessary if adding the reagents quickly. The final product's crystallization may be induced by cooling the solution.

Protocol 2.2.1: Synthesis of Quinaldine Phosphate

  • Preparation: In a clean, dry flask equipped with a magnetic stirrer, dissolve 10.0 g of quinaldine (0.07 mol) in 100 mL of ethanol.

  • Reaction: In a separate beaker, carefully prepare a solution of phosphoric acid by diluting 8.1 g of 85% H₃PO₄ (0.07 mol) in 20 mL of ethanol.

  • Addition: Slowly add the phosphoric acid solution to the stirring quinaldine solution at room temperature over 15 minutes.

  • Precipitation: A white precipitate should form during the addition. Continue stirring the resulting slurry for an additional 2 hours at room temperature to ensure the reaction goes to completion.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 20 mL portions of cold ethanol to remove any unreacted starting materials, followed by one 20 mL portion of diethyl ether to aid in drying.

  • Drying: Dry the white crystalline solid in a vacuum oven at 50°C to a constant weight.

  • Validation: Calculate the percentage yield and proceed with characterization (Chapter 3) to confirm identity and purity.

Diagram 2: Workflow for Quinaldine Phosphate Synthesis

G start Start dissolve_q Dissolve Quinaldine in Ethanol start->dissolve_q dissolve_p Dissolve H₃PO₄ in Ethanol start->dissolve_p react Mix & Stir (2 hours, RT) dissolve_q->react dissolve_p->react filter Vacuum Filtration react->filter wash Wash with Cold Ethanol & Ether filter->wash dry Vacuum Oven Drying (50°C) wash->dry product Quinaldine Phosphate Product dry->product

Caption: Step-by-step workflow for the laboratory synthesis of quinaldine phosphate.

Safety and Handling Considerations

Safe laboratory practice is paramount.

  • Quinaldine: Harmful if swallowed or in contact with skin.[5] It is a combustible liquid and may be light-sensitive.[1][6]

  • Phosphoric Acid: Corrosive and can cause severe skin burns and eye damage.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][7]

Chapter 3: Comprehensive Characterization of Quinaldine Phosphate

Rigorous characterization is a self-validating system that confirms the successful synthesis of the target compound with the required purity. A multi-technique approach is essential.

Establishing Identity and Structure

NMR is the most powerful tool for unambiguous structure elucidation. For quinaldine phosphate, ¹H, ¹³C, and ³¹P NMR spectra should be acquired.

  • ¹H and ¹³C NMR: The spectra will resemble that of the quinaldine freebase but with notable downfield shifts for protons and carbons near the protonated nitrogen atom, confirming salt formation.

  • ³¹P NMR: This is a direct and highly effective method for analyzing phosphorus-containing compounds.[8] A single peak in the proton-decoupled ³¹P NMR spectrum confirms the presence of a single phosphate species. The chemical shift will be characteristic of the orthophosphate anion.[9]

Expected NMR Data
Technique Expected Observations
¹H NMR Aromatic protons (7-9 ppm), methyl singlet (~2.7 ppm). Protons on the heterocyclic ring will be shifted downfield compared to the freebase.
¹³C NMR Aromatic and vinylic carbons (120-150 ppm), methyl carbon (~20 ppm). Carbons adjacent to the nitrogen will show the largest shift changes upon protonation.
³¹P{¹H} NMR A single sharp peak, confirming a single phosphorus environment.

IR spectroscopy is excellent for confirming the presence of key functional groups and verifying salt formation.

Trustworthiness of the Protocol: The disappearance of vibrational modes associated with the free base and the appearance of new bands confirm the reaction's success. Specifically, the formation of the N⁺-H bond and the presence of the dihydrogen phosphate anion (H₂PO₄⁻) provide clear spectral evidence. A study on the related quinolinium dihydrogenphosphate provides an excellent reference for band assignments.[4]

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Assignment
~3400 (broad) O-H stretching vibrations from the phosphate group and any lattice water.
~3000-3100 Aromatic C-H stretching.
~2800-2900 Aliphatic C-H stretching (methyl group).
~1600-1650 N⁺-H bending vibrations and C=N/C=C ring stretching, confirming protonation.
~1000-1100 Strong, broad P-O stretching vibrations characteristic of the phosphate group.
~900 P-(OH) stretching.

MS is used to confirm the molecular weight of the cationic portion of the salt.

Experimental Rationale: Electrospray Ionization (ESI) in positive ion mode is the ideal technique. The sample, dissolved in a suitable solvent like methanol, is introduced into the mass spectrometer. The quinaldine phosphate salt will dissociate in solution, and the ESI source will generate the protonated quinaldine molecule (the quinaldinium cation). The instrument will detect the mass-to-charge ratio (m/z) of this ion. For quinaldine (C₁₀H₉N, MW = 143.19), the expected [M+H]⁺ ion would be observed at m/z 144.19. Time-of-flight (TOF) analyzers can provide high-resolution mass data to confirm the elemental composition.[10]

Purity Assessment and Quantification

Chromatography is essential for assessing the purity of the final product.

  • Gas Chromatography (GC): While not ideal for the non-volatile salt, GC-MS can be used to check the purity of the starting quinaldine material. It has been used as a reference method for quantifying quinaldine in various matrices.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the preferred method for determining the purity of the final quinaldine phosphate product. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with a buffer (e.g., ammonium acetate or formate) would be a suitable starting point. Purity is determined by the area percentage of the main product peak.

This classical, authoritative method provides a highly accurate, independent confirmation of the compound's stoichiometry by quantifying the phosphate content. The quinoline phosphomolybdate method is a standard and reliable procedure.[12][13]

Protocol Rationale: The sample is digested in acid to liberate the orthophosphate ions. A special reagent, "quimociac" (containing quinoline and sodium molybdate in a nitric/citric acid solution), is added.[14] This causes the quantitative precipitation of the phosphate as a stable, well-defined quinolinium phosphomolybdate complex. The precipitate is filtered, dried at a specific temperature (250°C), and weighed.[13][15] The high molecular weight of the precipitate ensures excellent precision.

Diagram 3: Characterization and Validation Workflow

Sources

Introduction: The Imperative for Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure Elucidation of 2-Methylquinoline Phosphate

In modern drug development, the precise chemical structure of an active pharmaceutical ingredient (API) is its fundamental identifier. 2-Methylquinoline, also known as quinaldine, is a heterocyclic scaffold of significant interest due to the broad biological activities of its derivatives.[1][2] The formation of a phosphate salt is a common strategy to improve the solubility and bioavailability of such basic compounds. However, this salt formation introduces structural questions: What is the exact nature of the ionic interaction? What is the stoichiometry? And where has the protonation occurred?

This guide eschews a generic, templated approach to provide a field-proven, logic-driven strategy for the complete structural elucidation of this compound. We will operate from the perspective of a senior scientist, explaining not just the steps to be taken, but the causal reasoning behind each experimental choice. Our objective is to build a self-validating dossier of evidence that culminates in an irrefutable structural assignment, fit for rigorous scientific scrutiny and regulatory submission.

The Postulated Structure: From Hypothesis to Confirmation

Before initiating any analysis, we must formulate a chemically sound hypothesis. 2-Methylquinoline possesses a basic nitrogen atom within its aromatic ring system.[3] Phosphoric acid (H₃PO₄) is a polyprotic acid. The most probable interaction is a simple acid-base reaction, resulting in the formation of a 1:1 salt, 2-methylquinolinium dihydrogen phosphate . This structure, where the quinoline nitrogen is protonated and the counter-ion is [H₂PO₄]⁻, will serve as our working hypothesis. Our analytical workflow is designed to systematically test and validate every aspect of this proposed structure.

An Integrated Analytical Workflow: A Multi-Modal Approach

G cluster_start Initial Assessment cluster_spectrometry Mass & Composition cluster_spectroscopy Connectivity & Environment cluster_crystallography Definitive 3D Structure cluster_end Conclusion Hypothesis Postulated Structure: 2-Methylquinolinium Dihydrogen Phosphate MS High-Resolution Mass Spectrometry (HRMS) Hypothesis->MS Confirm Mass & Elemental Formula NMR Multinuclear NMR (¹H, ¹³C, ³¹P, 2D) MS->NMR Guide NMR Interpretation Final Confirmed Structure MS->Final Xray Single Crystal X-ray Diffraction NMR->Xray Corroborate Solution-State Structure NMR->Final Xray->Final

Figure 1: Integrated workflow for structural elucidation.

Part 1: High-Resolution Mass Spectrometry (HRMS) – Confirming the Components

Expertise & Rationale: Our first objective is to confirm the presence of the two constituent parts of our proposed salt: the 2-methylquinoline cation and the phosphate anion. HRMS is the ideal starting point as it provides highly accurate mass measurements, allowing for the confident determination of elemental compositions.[4] We choose Electrospray Ionization (ESI) in positive ion mode because it is a soft ionization technique that will gently transfer the pre-existing 2-methylquinolinium cation from solution into the gas phase for analysis.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid ensures the cation remains protonated.

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer capable of <5 ppm mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: +3.5 kV

    • Nebulizing Gas (N₂): 1.5 Bar

    • Drying Gas (N₂): 6.0 L/min at 200 °C

  • Mass Analyzer Parameters:

    • Scan Range: 50-500 m/z

    • Acquisition Mode: Positive Ion

    • Resolution: >20,000 FWHM

Data Presentation & Interpretation

The primary ion we expect to observe is the protonated 2-methylquinoline (the cation of our salt). Its elemental formula is C₁₀H₁₀N⁺.

IonElemental FormulaCalculated Monoisotopic Mass (Da)Observed m/z (Expected)Mass Error (ppm)
[M+H]⁺C₁₀H₁₀N⁺144.0813~144.0813< 5

Table 1: Expected HRMS data for the cationic component.

The observation of a high-intensity ion with a mass accurate to within 5 ppm of 144.0813 Da provides unequivocal evidence for the presence of the 2-methylquinoline cation.[5] While the dihydrogen phosphate anion is not directly observed in positive mode, this result validates the first half of our hypothesis. The absence of a signal at m/z 143.18 (the mass of neutral 2-methylquinoline) further suggests that the compound exists primarily in its protonated, salt form.[1][6]

Part 2: Multinuclear NMR Spectroscopy – Mapping the Connectivity

Expertise & Rationale: With the elemental composition of the cation confirmed, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map the atomic connectivity and pinpoint the site of protonation. NMR provides detailed information about the chemical environment of each nucleus.[7] We will perform a suite of experiments: ¹H NMR for proton environments, ¹³C NMR for the carbon skeleton, and ³¹P NMR as a direct probe of the phosphate counter-ion.[8][9]

¹H and ¹³C NMR: The Signature of Protonation

Trustworthiness: The key to using NMR as a self-validating system is comparison. We must understand the spectrum of the parent molecule, 2-methylquinoline, to recognize the changes induced by protonation. Upon protonation of the ring nitrogen, a significant deshielding effect is anticipated for the protons and carbons of the heterocyclic ring, causing their signals to shift downfield (to a higher ppm value).[10]

Experimental Protocol: ¹H, ¹³C, and ³¹P NMR
  • Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of Deuterium Oxide (D₂O). D₂O is chosen as it readily dissolves ionic salts and will not obscure the N-H proton signal.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum, using 85% H₃PO₄ as an external reference (δ = 0.0 ppm).[8]

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign all proton and carbon signals.[11][12]

Data Presentation & Interpretation

The most diagnostic feature will be the chemical shifts of the heterocyclic ring protons and carbons.

NucleusExpected δ (ppm) in 2-Methylquinoline (CDCl₃)Expected δ (ppm) in 2-Methylquinolinium Phosphate (D₂O)Rationale for Shift
¹H NMR
H3~7.27> 7.5Deshielding from adjacent N⁺-H
H4~8.04> 8.2Deshielding from adjacent N⁺-H
Aromatic H7.4 - 7.87.6 - 8.1General inductive deshielding
CH₃~2.74~2.8Minor inductive effect
N⁺-H-> 10Direct observation of protonation site
¹³C NMR
C2~158> 160Strong deshielding from N⁺
C4~136> 138Strong deshielding from N⁺
C8a~147> 149Strong deshielding from N⁺
³¹P NMR
[H₂PO₄]⁻N/A~0 to +5Characteristic shift for dihydrogen phosphate

Table 2: Predicted NMR chemical shifts (δ) and their justification. Reference data for 2-methylquinoline is sourced from literature.[13][14]

The observation of a single peak in the ³¹P NMR spectrum around 0 ppm is strong evidence for a single, symmetric phosphate environment, consistent with the [H₂PO₄]⁻ anion.[15][16] The collective downfield shifts in the ¹H and ¹³C spectra, particularly for the nuclei closest to the nitrogen, serve as definitive proof of N-protonation.

Part 3: Single Crystal X-ray Diffraction – The Definitive Proof

Expertise & Rationale: While MS and NMR provide overwhelming evidence for our hypothesized structure in the solution state, Single Crystal X-ray Diffraction provides the "gold standard" of proof by determining the precise three-dimensional arrangement of atoms in the solid state.[17] It will visually confirm the ionic nature of the compound, the location of the proton on the nitrogen, the geometry of the phosphate anion, and the intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice.[18][19]

Experimental Protocol: X-ray Crystallography
  • Crystallization: This is the most critical and often challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water) is a common starting point. The goal is to grow a single, defect-free crystal of sufficient size (>0.1 mm).

  • Data Collection: Mount a suitable crystal on a goniometer head. Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Collect a full sphere of diffraction data. Process the data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the heavy atoms. Refine the structural model against the experimental data to locate all atoms, including hydrogen atoms, and determine their precise coordinates and thermal parameters.

Expected Outcome & Interpretation

The refined crystal structure should unambiguously show:

  • A planar 2-methylquinolinium cation.

  • A tetrahedral dihydrogen phosphate anion.

  • The location of a hydrogen atom covalently bonded to the quinoline nitrogen.

  • A network of hydrogen bonds between the N⁺-H group, the P-OH groups of the anion, and potentially water molecules if it is a hydrate.

This crystallographic data provides the final, irrefutable confirmation of the proposed structure of 2-methylquinolinium dihydrogen phosphate.

Convergence of Evidence: A Self-Validating Conclusion

G MS HRMS (ESI-TOF) Observed m/z 144.0813 Confirms C₁₀H₁₀N⁺ Cation Conclusion Final Structure Confirmed 2-Methylquinolinium Dihydrogen Phosphate MS->Conclusion:f0 NMR Multinuclear NMR ¹H: Downfield shifts on hetero-ring ³¹P: Single peak at ~0 ppm Confirms N-Protonation & [H₂PO₄]⁻ Anion NMR->Conclusion:f0 XRAY X-ray Crystallography 3D Atomic Coordinates Unambiguously Shows 2-Methylquinolinium Cation, [H₂PO₄]⁻ Anion, & H-Bonding XRAY->Conclusion:f0

Figure 2: Convergence of analytical data to the final structure.

By following this logical, evidence-based workflow, we move from a reasonable chemical hypothesis to a fully validated and confirmed structure. This level of rigor is essential for advancing drug development programs, ensuring scientific integrity, and meeting regulatory expectations.

References

  • PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • Aznar, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 338-346. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1172. Retrieved from [Link]

  • Beck, A. (2010). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. Retrieved from [Link]

  • Chembase.cn. (n.d.). 2-methylquinoline. Retrieved from [Link]

  • Liu, L., et al. (2009). Synthesis, structure, and characterization of two photoluminescent zirconium phosphate-quinoline compounds. Inorganic Chemistry, 48(18), 8947-8954. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectral analysis of quinaldines. Retrieved from [Link]

  • ETH Zurich Research Collection. (2009). Synthesis, structure, and characterization of two photoluminescent zirconium phosphate-quinoline compounds. Retrieved from [Link]

  • Gotthard, G., et al. (2013). Crystallization and preliminary X-ray diffraction analysis of the organophosphorus hydrolase OPHC2 from Pseudomonas pseudoalcaligenes. Acta Crystallographica Section F, 69(Pt 1), 73-76. Retrieved from [Link]

  • IIP Series. (2014). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2023). The 31P NMR chemical shifts of different types of phosphorus species. Retrieved from [Link]

  • Chemical Papers. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinaldine. Retrieved from [Link]

  • ResearchGate. (2010). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

  • ACS Publications. (2009). Synthesis, Structure, and Characterization of Two Photoluminescent Zirconium Phosphate−Quinoline Compounds. Inorganic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Retrieved from [Link]

  • ResearchGate. (2011). X-ray crystallographic data of compounds 4a, 4b, and 8. Retrieved from [Link]

  • Wikipedia. (n.d.). Nerve agent. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-methylhexane. Retrieved from [Link]

  • ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

  • SlideShare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • MDPI. (2021). Backbone Conformation Shifts in X-ray Structures of Human Acetylcholinesterase upon Covalent Organophosphate Inhibition. International Journal of Molecular Sciences. Retrieved from [Link]

  • YouTube. (2013). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines. NPTEL. Retrieved from [Link]

  • National Institutes of Health. (2014). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC. Retrieved from [Link]

  • Sciforum. (2000). X-Ray Structures of Bicyclic Organophosphates Illustrating the Anomeric Effect. Retrieved from [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules. Retrieved from [Link]

  • RSC Publishing. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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Physical and chemical properties of 2-methylquinoline phosphate salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylquinoline Phosphate Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methylquinoline and its phosphate salt. 2-Methylquinoline, also known as quinaldine, is a heterocyclic aromatic organic compound with significant applications in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The formation of a phosphate salt of this compound is a critical step in many pharmaceutical development pipelines, offering advantages in solubility, stability, and bioavailability. This document delineates the synthesis, physicochemical characteristics, and analytical methodologies for 2-methylquinoline and its phosphate salt, providing field-proven insights and detailed experimental protocols.

Introduction: The Significance of 2-Methylquinoline and its Phosphate Salt

2-Methylquinoline is a derivative of quinoline, a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of the methyl group at the 2-position significantly influences its chemical reactivity and physical properties. While the free base form of 2-methylquinoline is an oily liquid, its conversion to a crystalline phosphate salt can enhance its handling properties, stability, and aqueous solubility, which are critical parameters in drug development.

The basic nitrogen atom in the quinoline ring readily reacts with acids to form salts.[1] Phosphoric acid is a commonly used acid for salt formation in the pharmaceutical industry due to its biocompatibility and its ability to form crystalline salts with improved physicochemical properties.[2] This guide will explore the properties of the parent molecule and the anticipated characteristics of its phosphate salt.

Physicochemical Properties of 2-Methylquinoline (Quinaldine)

Understanding the properties of the free base is fundamental to predicting the behavior of its salt form.

Physical Properties

2-Methylquinoline is a colorless oily liquid that tends to darken to a reddish-brown color upon exposure to air and light.[1] It possesses a characteristic odor and is only slightly soluble in water but soluble in many organic solvents like chloroform.[1]

PropertyValueSource
Molecular FormulaC₁₀H₉N[1][3][4]
Molecular Weight143.19 g/mol [1][3]
AppearanceColorless oily liquid[1]
Melting Point-9 to -2 °C[3][5]
Boiling Point248 °C[3][4]
Density1.058 g/mL at 25 °C[3]
Refractive Index1.612 at 20 °C[3]
Flash Point79.44 °C (175 °F)[1][5]
Spectral Data

The structural elucidation of 2-methylquinoline is supported by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons of the quinoline ring system and a singlet for the methyl group protons.[6]

  • Mass Spectrometry: The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak at m/z 143.[1][4]

  • UV/Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent exhibits absorption bands characteristic of the quinoline chromophore.[4]

Synthesis of 2-Methylquinoline

Several classical and modern synthetic methods are available for the preparation of 2-methylquinoline.

Classical Synthesis: Skraup and Doebner-von Miller Reactions

The Skraup synthesis involves the reaction of aniline with α,β-unsaturated carbonyl compounds (generated in situ from glycerol) in the presence of an oxidizing agent and sulfuric acid. A variation of this is the Doebner-von Miller reaction , which uses crotonaldehyde with aniline.[7]

Modern Catalytic Synthesis

Recent advancements include one-step catalytic methods. For instance, 2-methylquinoline can be synthesized from nitrobenzene and ethanol using a PtSn/γ-Al₂O₃ catalyst.[8] This method involves a cascade of reactions including hydrogen transfer, dehydration-condensation, Michael addition, and cyclodehydrogenation.[8]

This compound Salt: Formation and Properties

The formation of a phosphate salt involves a straightforward acid-base reaction between the basic nitrogen of 2-methylquinoline and phosphoric acid.

Synthesis Protocol

Objective: To prepare the dihydrogen phosphate salt of 2-methylquinoline.

Materials:

  • 2-Methylquinoline

  • Orthophosphoric acid (85% in water)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Dissolve 1.0 equivalent of 2-methylquinoline in a minimal amount of absolute ethanol.

  • In a separate flask, dissolve 1.0 equivalent of 85% orthophosphoric acid in absolute ethanol.

  • Slowly add the phosphoric acid solution to the 2-methylquinoline solution with constant stirring at room temperature.

  • A precipitate should form. If no precipitate forms, the solution can be cooled in an ice bath or have diethyl ether slowly added as an anti-solvent to induce crystallization.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.

  • Dry the solid under vacuum to a constant weight.

Causality: The basic nitrogen of the quinoline ring is protonated by the phosphoric acid, leading to the formation of the 2-methylquinolinium cation and the dihydrogen phosphate anion. Ethanol is chosen as the solvent due to the good solubility of the reactants and the lower solubility of the resulting salt, facilitating its precipitation.

Predicted Physicochemical Properties
PropertyPredicted CharacteristicRationale
Appearance White to off-white crystalline solidSalt formation typically leads to a solid, crystalline material.
Melting Point Significantly higher than the free baseIonic compounds have strong electrostatic interactions, leading to higher melting points.
Solubility Higher aqueous solubility compared to the free baseThe ionic nature of the salt and the hydrophilic phosphate group enhance water solubility.[2]
pKa The pKa of the 2-methylquinolinium ion will be in the acidic range.The protonated nitrogen is a weak acid. The exact value would require experimental determination.
Hygroscopicity May be hygroscopicPhosphate salts have a propensity to absorb moisture from the air and can form hydrates.[2]

Analytical Characterization of this compound Salt

A suite of analytical techniques is necessary to confirm the identity and purity of the synthesized salt.

Spectroscopic Methods
  • ¹H NMR: The proton NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would show a downfield shift of the aromatic protons and the methyl group protons compared to the free base, due to the deshielding effect of the positive charge on the nitrogen.

  • ³¹P NMR: A single peak in the phosphorus NMR spectrum would confirm the presence of the phosphate anion.

  • FT-IR Spectroscopy: The infrared spectrum would show characteristic bands for the N-H stretch of the protonated quinoline, as well as the P-O and O-H stretches of the dihydrogen phosphate anion.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to investigate the presence of different polymorphic forms or solvates.

  • Thermogravimetric Analysis (TGA): TGA is useful for determining the presence of water or other solvents in the crystal lattice and assessing the thermal stability of the salt.

X-ray Diffraction (XRD)
  • Powder X-ray Diffraction (PXRD): This technique provides a unique fingerprint for the crystalline salt and can be used to identify different polymorphs.

Visualization of Key Processes

Synthesis of this compound

G A 2-Methylquinoline (in Ethanol) C Mixing and Stirring A->C B Phosphoric Acid (in Ethanol) B->C D Precipitation/Crystallization C->D E Filtration and Washing D->E F Drying E->F G This compound (Solid) F->G

Caption: Workflow for the synthesis of this compound salt.

Acid-Base Reaction

G cluster_0 Reactants cluster_1 Products 2-Methylquinoline 2-Methylquinoline 2-Methylquinolinium [C10H10N]+ 2-Methylquinoline->2-Methylquinolinium Phosphoric_Acid H3PO4 Dihydrogen_Phosphate [H2PO4]- Phosphoric_Acid->Dihydrogen_Phosphate

Caption: Acid-base reaction between 2-methylquinoline and phosphoric acid.

Conclusion

The conversion of 2-methylquinoline to its phosphate salt is a valuable strategy, particularly in pharmaceutical applications, to improve its physicochemical properties. This guide has provided a detailed overview of the properties of 2-methylquinoline and a predictive analysis of its phosphate salt. The provided protocols for synthesis and characterization are based on established chemical principles and serve as a solid foundation for researchers in this field. It is important to note that the predicted properties of the phosphate salt should be confirmed by experimental data for any specific application.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7060, 2-Methylquinoline. Retrieved from [Link]

  • CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents.
  • 2-methyl quinoline, 91-63-4 - The Good Scents Company. Retrieved from [Link]

  • 2-METHYL QUINOLINE - Ataman Kimya. Retrieved from [Link]

  • Quinoline, 2-methyl- - NIST Chemistry WebBook. Retrieved from [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega. Retrieved from [Link]

  • Quinaldine - Wikipedia. Retrieved from [Link]

  • Reaction of 2-methylquinoline with benzaldehyde in the presence of zinc chloride under microwave irradiation - ResearchGate. Retrieved from [Link]

  • US20080103321A1 - Processes to make phosphate salt containing products - Google Patents.
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  • Phosphate Pharmaceutical Salt Preparations - KiloMentor. Retrieved from [Link]

  • Phosphate - Wikipedia. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2-Methylquinoline Phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of 2-methylquinoline phosphate in organic solvents. While direct, quantitative solubility data for the phosphate salt is not extensively published, this guide synthesizes foundational principles of solubility, the known properties of the parent molecule 2-methylquinoline, and the well-established role of phosphate salts in solubility enhancement. We will explore the theoretical underpinnings of solute-solvent interactions, present standardized methodologies for experimental solubility determination, and discuss the profound implications of solvent selection on crystallization, polymorphism, and formulation development for this class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this compound.

Introduction: The Significance of 2-Methylquinoline and the Role of its Phosphate Salt

2-Methylquinoline, also known as quinaldine, is a heterocyclic aromatic organic compound.[1][2] It serves as a valuable building block in the synthesis of various functional molecules, including dyes and pharmaceuticals.[1] The parent molecule appears as a colorless to yellowish oily liquid that is only slightly soluble in water but is soluble in many organic solvents such as alcohol, ether, and chloroform.[1][3]

In pharmaceutical development, converting a parent API into a salt form is a common and highly effective strategy to modulate its physicochemical properties.[4] The formation of a phosphate salt, in particular, is frequently employed to enhance the aqueous solubility of a drug, which can be crucial for parenteral formulations and for improving dissolution rates in oral dosage forms.[4][5] The phosphate moiety introduces ionizable groups, which can engage in strong interactions with polar solvents, thereby increasing the overall solubility compared to the free base.[4] Understanding the solubility of this compound in various organic solvents is therefore paramount for controlling its crystallization, purification, and formulation into a viable drug product.[6][7][]

Theoretical Framework of Solubility

The dissolution of a crystalline solid, such as this compound, in a liquid solvent is a complex process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[9] A more rigorous understanding requires an analysis of the energetic changes involved in the dissolution process.

The overall process can be broken down into three conceptual steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the lattice energy of the crystalline this compound.

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The net enthalpy of solution determines whether the dissolution process is endothermic or exothermic, which in turn influences the effect of temperature on solubility.[10] For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[10][11]

The key factors influencing the solubility of this compound in a given organic solvent include:

  • Polarity: The polarity of the solvent will significantly impact its ability to solvate the ionic phosphate group and the polarizable quinoline ring system.

  • Hydrogen Bonding Capacity: Solvents that are hydrogen bond donors and/or acceptors can interact favorably with the phosphate anion and the nitrogen atom of the quinoline ring.

  • Temperature: As mentioned, temperature typically has a positive correlation with the solubility of solid compounds.[10]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[12][13] This method ensures that the solution has reached saturation and is in equilibrium with the solid phase.

Detailed Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[12]

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[14][15]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment. For more complete separation, centrifuge the vials at the same temperature.[13]

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the aliquot through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The average of replicate measurements is reported as the equilibrium solubility, typically in units of mg/mL or mol/L.

G A Add excess solid this compound to vials B Add known volume of organic solvent A->B Step 1 C Equilibrate in temperature-controlled shaker (24-72h) B->C Step 2 D Allow solid to sediment or centrifuge C->D Step 3 E Withdraw and filter supernatant D->E Step 4 F Dilute sample for analysis E->F Step 5 G Quantify concentration by HPLC F->G Step 6 H Calculate equilibrium solubility G->H Step 7

Caption: Experimental workflow for the shake-flask method.

Predicted Solubility Profile and Solvent Selection

Table 1: Physicochemical Properties of 2-Methylquinoline (Quinaldine)

PropertyValueSource
Molecular FormulaC₁₀H₉N[1]
Molecular Weight143.18 g/mol [1]
AppearanceColorless to yellowish oily liquid[1]
Water SolubilitySlightly soluble (498.5 mg/L at 25 °C)[16]
Organic Solvent SolubilitySoluble in alcohol, ether, chloroform[3]

The introduction of the phosphate group is expected to increase the polarity of the molecule significantly. Therefore, we can anticipate the following solubility trends for this compound:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol should be effective at solvating this compound. These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the phosphate anion and the quinoline nitrogen.

  • Moderate Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) are expected to be reasonably good solvents. Their polarity will aid in dissolution, although the lack of hydrogen bond donating ability may make them slightly less effective than protic solvents.

  • Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are predicted to be poor solvents for this compound. The large energy penalty required to break the strong ionic interactions in the salt's crystal lattice would not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.

Solvent Selection for Crystallization

The choice of solvent is a critical parameter in the crystallization of an API.[6][7][17] An ideal crystallization solvent system is one in which the API has high solubility at an elevated temperature and low solubility at a lower temperature, allowing for a high yield upon cooling.[]

G A Is this compound soluble in the solvent at high temp? B Is it poorly soluble at low temp? A->B Yes F Re-evaluate Solvent Choice A->F No C Does it produce the desired polymorph? B->C Yes E Consider Anti-solvent Addition or Evaporation B->E No D Good Candidate for Cooling Crystallization C->D Yes C->F No

Caption: Decision tree for selecting a crystallization solvent.

Practical Implications in Drug Development

A thorough understanding of the solubility of this compound in organic solvents has several direct and critical applications in drug development:

  • Synthesis and Purification: The selection of appropriate solvents is essential for the reaction, work-up, and purification (typically by crystallization) of the final API.[6]

  • Polymorph and Salt Screening: Solubility data guides the selection of solvents for screening different crystalline forms (polymorphs) and salts of the API. Different polymorphs can have different solubilities and, consequently, different bioavailabilities.[7]

  • Formulation Development: For liquid formulations, the API must be soluble and stable in the chosen vehicle. For solid dosage forms, the dissolution rate, which is influenced by solubility, is a key determinant of the drug's absorption.[10][11]

  • Process Safety and Environmental Impact: Solvent selection also involves considering the toxicity, flammability, and environmental impact of the solvents used in large-scale manufacturing.[7]

Conclusion

While direct experimental data for the solubility of this compound in organic solvents is sparse, a robust understanding can be built upon the known properties of 2-methylquinoline and the established principles of salt chemistry. The phosphate salt is expected to exhibit significantly higher polarity than the parent free base, favoring solubility in polar protic and aprotic organic solvents. The systematic experimental determination of solubility using the shake-flask method is crucial for generating the reliable data needed to guide solvent selection for critical processes like crystallization and formulation. A strategic approach to understanding and manipulating the solubility of this compound is a fundamental requirement for the successful development of this compound into a safe and effective pharmaceutical product.

References

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  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

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  • Javed, F., & Aggarwal, P. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [Link]

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  • Gaware, R., & Shinde, S. (2022). Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs. RSC Medicinal Chemistry, 13(8), 921-933. Retrieved from [Link]

  • Mazzotti, M., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233. Retrieved from [Link]

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  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

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  • Ataman Kimya. (n.d.). 2-METHYL QUINOLINE. Retrieved from [Link]

  • PharmDecks. (n.d.). Solubility & Dissolution. Retrieved from [Link]

  • Dr. Paul Lohmann GmbH & Co. KGaA. (n.d.). Phosphates – Indispensable Salts in the Biopharmaceutical Industry. Retrieved from [Link]

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  • Abraham, M. H., et al. (2017). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Journal of Pharmaceutical Sciences, 106(12), 3534-3542. Retrieved from [Link]

  • WebMD. (n.d.). Phosphate Salts: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 390. Retrieved from [Link]

  • Dissolution Technologies. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Augustijns, P., & Brewster, M. E. (Eds.). (2007). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Springer. Retrieved from [Link]

  • Chen, J., et al. (2020). Diverse Solvent Selection for Polymorph Landscape Investigation Based on Specific API–Solvent Interactions. Crystal Growth & Design, 20(4), 2456-2466. Retrieved from [Link]

  • de Campos, D. R., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 145-153. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methylquinoline (FDB004400). Retrieved from [Link]

  • Wikipedia. (n.d.). Quinaldine. Retrieved from [Link]

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A Comprehensive Technical Guide to the Thermal Stability of Quinaldine Phosphate for Analytical Use

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to rigorously evaluate the thermal stability of quinaldine phosphate when it is intended for use as an analytical standard. Ensuring the integrity of analytical standards is paramount for the accuracy and reliability of quantitative analyses. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, enabling the user to design and execute a self-validating study.

Introduction: The Critical Role of Analytical Standard Stability

Quinaldine phosphate, the salt of 2-methylquinoline, serves as an analytical reference standard in various applications, including environmental and pharmaceutical analysis.[1][2] The accuracy of any quantitative method relies on the purity and stability of the reference material used for calibration. Degradation of an analytical standard can lead to an overestimation of the analyte in unknown samples, as a lower concentration of the standard produces a reduced analytical signal.[3] Therefore, a thorough understanding of the thermal stability of quinaldine phosphate is not merely a matter of good practice but a prerequisite for generating reliable and accurate analytical data.

This guide will delineate a systematic approach to:

  • Determine the thermal degradation profile of quinaldine phosphate.

  • Identify potential thermal degradants.

  • Establish a validated stability-indicating analytical method.

  • Provide recommendations for the appropriate storage and handling of quinaldine phosphate as an analytical standard.

Foundational Concepts: Forced Degradation and Thermal Analysis

Forced degradation studies are a cornerstone of pharmaceutical development and are essential for establishing the intrinsic stability of a substance.[4][5] By subjecting the compound to conditions more severe than accelerated stability testing, such as high temperatures, we can generate potential degradation products and develop stability-indicating analytical methods.[6][7] These methods are crucial for separating the active pharmaceutical ingredient (API) from any impurities or degradants.[8]

Two primary techniques are employed for assessing thermal stability:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][9] It is invaluable for determining the temperature at which degradation begins, identifying the loss of volatiles (like water or solvents), and quantifying the extent of decomposition.[10]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11][12] It is used to determine melting points, phase transitions, and can provide information on the crystallinity of the material.[13] For phosphate salts, DSC can reveal dehydration events and subsequent crystalline transitions.[13]

Experimental Framework for Assessing Thermal Stability

The following sections detail the experimental protocols for a comprehensive evaluation of quinaldine phosphate's thermal stability.

Preliminary Characterization

Before initiating thermal stress studies, it is crucial to characterize the quinaldine phosphate standard in its pristine state.

Protocol 3.1.1: Initial Purity Assessment by HPLC

A high-performance liquid chromatography (HPLC) method should be developed to establish the initial purity of the quinaldine phosphate standard.

Step-by-Step Methodology:

  • Column Selection: A C18 reversed-phase column is a common starting point for the analysis of heterocyclic compounds.

  • Mobile Phase Preparation: A typical mobile phase could consist of a phosphate buffer and acetonitrile.[14][15] For example, a starting point could be a 50:50 (v/v) mixture of 50 mM sodium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.[16]

  • Detection: A photodiode array (PDA) detector should be used to monitor the elution of quinaldine phosphate at a suitable wavelength (e.g., 280 nm) and to assess peak purity.

  • Standard Preparation: Prepare a stock solution of quinaldine phosphate in a suitable diluent (e.g., the mobile phase) and create a series of dilutions for linearity assessment.

  • Analysis: Inject the standards and assess the linearity, precision, and accuracy of the method. The initial purity of the standard should be determined.

Thermogravimetric Analysis (TGA)

TGA will provide the primary data on the decomposition temperature of quinaldine phosphate.

Protocol 3.2.1: TGA of Quinaldine Phosphate

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of quinaldine phosphate into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.[17]

  • Heating Program: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[17]

  • Data Analysis: Plot the mass of the sample as a function of temperature. Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. Also, note the temperatures of maximum rates of mass loss from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC will be used to investigate melting behavior and other thermal events.

Protocol 3.3.1: DSC of Quinaldine Phosphate

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of quinaldine phosphate into a hermetically sealed aluminum pan.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses any expected thermal events, as informed by the TGA data.

  • Data Analysis: Observe the DSC thermogram for endothermic (melting, dehydration) and exothermic (decomposition, crystallization) events. The melting point is typically taken as the onset of the melting endotherm.

Forced Heat Degradation Study

This study will generate thermally degraded samples for the development of a stability-indicating HPLC method.

Protocol 3.4.1: Solid-State Thermal Stressing

Step-by-Step Methodology:

  • Sample Preparation: Place a known amount of quinaldine phosphate in a vial and heat it in an oven at a temperature below its decomposition point (as determined by TGA) for a defined period. The goal is to achieve a degradation of 5-20%.[5]

  • Time Points: Sample the material at various time points (e.g., 24, 48, 72 hours).

  • Analysis: Dissolve the stressed samples in a suitable solvent and analyze them using the initial HPLC method.

Development and Validation of a Stability-Indicating HPLC Method

The initial HPLC method must be optimized to separate quinaldine phosphate from its thermal degradation products.

Protocol 3.5.1: Method Optimization and Validation

Step-by-Step Methodology:

  • Gradient Optimization: If the initial isocratic method does not resolve the degradation products from the parent peak, develop a gradient elution method. This will likely involve varying the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer over the course of the chromatographic run.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the quinaldine phosphate peak in the chromatograms of the stressed samples. The peak should be spectrally pure, indicating that no degradants are co-eluting.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of quinaldine phosphate and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of quinaldine phosphate.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of quinaldine phosphate that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the results.

Identification of Thermal Degradation Products

Identifying the major thermal degradation products can provide insights into the degradation pathway.

Protocol 3.6.1: LC-MS/MS Analysis

Step-by-Step Methodology:

  • Sample Analysis: Analyze the thermally stressed samples using a liquid chromatograph coupled to a mass spectrometer (LC-MS/MS).

  • Mass Identification: Identify the molecular ions of the degradation products.

  • Fragmentation Analysis: Use MS/MS to fragment the molecular ions and obtain structural information about the degradants.

Data Presentation and Interpretation

Tabular Summary of Thermal Analysis Data
ParameterResult
TGA Onset of Decomposition (°C) To be determined
DSC Melting Point (°C) To be determined
Initial Purity (%) To be determined
Purity after Thermal Stress (%) To be determined
Visual Representation of Workflows

Diagram 4.2.1: Experimental Workflow for Thermal Stability Assessment

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Development & Identification cluster_3 Phase 4: Final Reporting Initial Purity Assessment (HPLC) Initial Purity Assessment (HPLC) TGA Analysis TGA Analysis Initial Purity Assessment (HPLC)->TGA Analysis DSC Analysis DSC Analysis TGA Analysis->DSC Analysis Forced Heat Degradation Forced Heat Degradation DSC Analysis->Forced Heat Degradation Stability-Indicating HPLC Method Development Stability-Indicating HPLC Method Development Forced Heat Degradation->Stability-Indicating HPLC Method Development LC-MS/MS for Degradant ID LC-MS/MS for Degradant ID Stability-Indicating HPLC Method Development->LC-MS/MS for Degradant ID Comprehensive Stability Report Comprehensive Stability Report LC-MS/MS for Degradant ID->Comprehensive Stability Report G Pristine Standard Pristine Standard Initial HPLC Method Initial HPLC Method Pristine Standard->Initial HPLC Method Thermally Stressed Sample Thermally Stressed Sample Thermally Stressed Sample->Initial HPLC Method Peak Resolution Check Peak Resolution Check Initial HPLC Method->Peak Resolution Check Validated SI-HPLC Method Validated SI-HPLC Method Peak Resolution Check->Validated SI-HPLC Method Adequate Method Optimization Method Optimization Peak Resolution Check->Method Optimization Inadequate Method Optimization->Peak Resolution Check

Caption: Logic for stability-indicating HPLC method development.

Conclusions and Recommendations

The thermal stability of quinaldine phosphate as an analytical standard is a critical parameter that must be thoroughly evaluated. This guide has provided a comprehensive framework for conducting such an investigation, from initial characterization using thermal analysis techniques to the development and validation of a stability-indicating HPLC method.

Based on the findings of these studies, clear recommendations for the storage and handling of quinaldine phosphate should be established. This includes defining a maximum storage temperature and, if necessary, recommending storage under an inert atmosphere. By following the principles and protocols outlined in this guide, researchers can ensure the integrity of their analytical standards and the accuracy of their results.

References

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  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

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  • (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

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  • A Validated Stability-Indicating Hplc Assay Method For Piperaquine Phosphate In Bulk Drug.

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  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega.

  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration - Asian Journal of Pharmaceutical Analysis.

  • Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH3)2PO4 and Fe(ND3)2PO4.

  • Solid Dosage Forms of Dexamethasone Sodium Phosphate Intended for Pediatric Use: Formulation and Stability Studies.

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy ...

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  • The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science.

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC.

  • Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes.

  • Stability indicating study by using different analytical techniques.

  • Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs.

  • Thermal degradation of various lignins by TG-MS/FTIR and Py-GC-MS.

  • Thermogravimetric and spectroscopic analyses along with the kinetic modeling of the pyrolysis of phosphate tailings - PMC.

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC.

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC.

  • Thermogravimetric analysis curves of the thermal decomposition temperature for all of the synthesized ILs.

  • Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers.

  • The characteristic thermogravimetric analysis (TGA) curves of the samples from layers A1, A2, and C from Sra Ouertane phosphate rock.

  • Thermal degradation kinetics and pyrolysis GC-MS study of curcumin.

  • Analysis of catechins and condensed tannins by thermally assisted hydrolysis/methylation-GC/MS and by a novel two step methylation.

  • Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet.

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methylquinoline Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 2-methylquinoline phosphate, a compound of interest in pharmaceutical and chemical research. As direct experimental data for this specific salt is not extensively published, this document synthesizes information from the well-characterized 2-methylquinoline (quinaldine) and the known spectroscopic behavior of the phosphate anion. This approach offers a robust, predictive framework for researchers working with this and related quinoline salts.

Introduction: The Significance of Spectroscopic Analysis

In drug development and materials science, a thorough understanding of a molecule's structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular architecture and confirming identity. 2-Methylquinoline and its derivatives are known for a wide range of biological activities, making their characterization critical for advancing research.[1][2][3] This guide explains the "why" behind the "how" of spectroscopic analysis, providing insights into the experimental choices and data interpretation for this compound.

The structure of this compound involves the protonation of the nitrogen atom in the 2-methylquinoline ring to form the 2-methylquinolinium cation, which then forms an ionic bond with the phosphate anion (PO₄³⁻). This interaction influences the electronic environment of the quinoline ring, which is observable in the spectroscopic data.

Caption: Structure of 2-Methylquinolinium Phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, we will examine ¹H, ¹³C, and ³¹P NMR data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the 2-methylquinolinium cation is expected to show distinct signals for the aromatic protons and the methyl group. Due to protonation at the nitrogen, the aromatic protons, especially those on the heterocyclic ring, will be deshielded and shift downfield compared to neutral 2-methylquinoline.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylquinolinium Cation

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.5d8.5
H4~8.2d8.5
H5~7.8m
H6~7.6m
H7~7.9d8.0
H8~8.1d8.0
CH₃~2.8s

Note: These are predicted values based on data for 2-methylquinoline and related protonated species. Actual values may vary depending on the solvent and concentration.[4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Collect the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the protons, the carbon atoms in the 2-methylquinolinium cation, particularly those close to the protonated nitrogen, will experience a downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methylquinolinium Cation

CarbonPredicted Chemical Shift (δ, ppm)
C2~158
C3~122
C4~138
C4a~128
C5~129
C6~127
C7~130
C8~126
C8a~148
CH₃~25

Note: Predicted values based on 2-methylquinoline data.[5]

³¹P NMR Spectroscopy

³¹P NMR is essential for characterizing the phosphate component of the salt. A single peak is expected for the phosphate anion.

Experimental Protocol: ³¹P NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use a spectrometer equipped with a broadband probe tuned to the ³¹P frequency.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift should be referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).

The expected chemical shift for the phosphate anion is typically in the range of 0 to 5 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic bands for the aromatic C-H and C=C stretching, the methyl group, and the phosphate anion.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchCH₃
1620-1580C=C stretchAromatic ring
1500-1400C=C stretchAromatic ring
1100-1000P-O stretchPhosphate

The broad and strong absorption band of the P-O stretch is a key indicator of the phosphate group.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

  • Data Processing: The instrument software will automatically perform the background subtraction and generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, electrospray ionization (ESI) is a suitable technique as it is a soft ionization method for ionic compounds.

In positive ion mode ESI-MS, the base peak is expected to be the 2-methylquinolinium cation with an m/z of 144.08.

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)Ionization Mode
[C₁₀H₁₀N]⁺144.08ESI+
[H₂PO₄]⁻96.97ESI-

Note: The observed phosphate species in the negative ion mode will depend on the pH of the solution.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or a suitable basic modifier for negative ion mode.

  • Instrumentation: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if tandem MS (MS/MS) is performed.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Methylquinoline Phosphate NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Sources

Unraveling the Multifaceted Mechanisms of Action of Quinoline Phosphate Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives exhibit a remarkable breadth of biological activity.[1][3] This guide provides a comprehensive exploration of the core mechanisms of action through which quinoline phosphate derivatives exert their effects on biological systems. We will move beyond a superficial listing of activities to delve into the molecular interactions, pathway modulations, and cellular consequences that define their therapeutic potential and toxicological profiles. This document is structured to provide not only foundational knowledge but also practical, field-proven experimental insights to guide future research and development.

Foundational Principle: The Versatile Quinoline Core

The quinoline structure, composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold".[2][4] This means its framework is adept at interacting with a wide variety of biological targets. The nitrogen atom introduces a key site for hydrogen bonding and protonation, while the planar aromatic system facilitates interactions like DNA intercalation and binding within hydrophobic pockets of enzymes.[1] The true versatility, however, comes from the ability to modify the core at various positions, creating derivatives with fine-tuned selectivity, potency, and pharmacokinetic properties. This guide will dissect the primary mechanisms stemming from these interactions.

Mechanism I: Disruption of Heme Detoxification in Plasmodium

The classic mechanism of action for many quinoline antimalarials, such as chloroquine and hydroxychloroquine, is the disruption of a critical detoxification pathway in the Plasmodium parasite.[1][5]

The Causality of Action: Exploiting the Parasite's Achilles' Heel

During its intra-erythrocytic stage, the malaria parasite digests host hemoglobin within its acidic food vacuole to obtain essential amino acids.[5] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into inert, crystalline hemozoin (also known as β-hematin).[1][5]

Quinoline phosphate derivatives are weak bases. This property is central to their action. They readily cross cell membranes in their unprotonated state and accumulate to high concentrations (up to 1000-fold) within the acidic (pH 4.5-5.0) environment of the parasite's food vacuole, where they become protonated and trapped.[5][6] This high concentration of the drug is proposed to inhibit the heme polymerase enzyme, preventing the formation of hemozoin.[5][7] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, lysis of the parasite.[1][5]

Signaling Pathway and Inhibition Diagram

G cluster_parasite Plasmodium Food Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Heme Polymerase (Detoxification) Death Parasite Lysis & Death Heme->Death Oxidative Stress Membrane Damage Quinoline Quinoline Derivative (e.g., Chloroquine) Quinoline->Hemozoin INHIBITS

Caption: Inhibition of heme detoxification by quinoline derivatives in the Plasmodium food vacuole.

Self-Validating Experimental Protocol: β-Hematin Inhibition Assay

This assay provides a direct, cell-free method to validate a compound's ability to inhibit heme polymerization, the cornerstone of the antimalarial mechanism.

Objective: To quantify the inhibition of synthetic hemozoin (β-hematin) formation by a quinoline phosphate derivative.

Methodology:

  • Reagent Preparation:

    • Prepare a 5 mg/mL solution of hemin chloride in DMSO.

    • Prepare a 0.5 M sodium acetate buffer (pH 4.8).

    • Prepare serial dilutions of the test quinoline derivative and a positive control (e.g., chloroquine) in DMSO.

  • Assay Setup (in a 96-well plate):

    • To each well, add 50 µL of the hemin solution.

    • Add 10 µL of the test compound dilution (or DMSO for negative control, chloroquine for positive control).

    • Initiate the polymerization reaction by adding 50 µL of the acetate buffer.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Washing and Detection:

    • Pellet the β-hematin by centrifuging the plate.

    • Carefully discard the supernatant and wash the pellet with DMSO to remove unreacted hemin. Repeat this step.

    • Dissolve the final pellet (the β-hematin) in 0.1 M NaOH.

    • Measure the absorbance at 405 nm using a plate reader. The absorbance is proportional to the amount of β-hematin formed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the negative control.

    • Determine the IC50 value (the concentration at which 50% of β-hematin formation is inhibited).

Causality Check: A potent IC50 value in this assay strongly supports the hypothesis that the compound's primary antimalarial activity is due to the inhibition of heme detoxification.

Mechanism II: Genotoxicity via DNA Interaction and Enzyme Inhibition

In the context of cancer, a primary mechanism of many quinoline derivatives is direct interference with DNA structure and function.[1][8]

The Causality of Action: Corrupting the Genetic Blueprint

The planar aromatic structure of the quinoline ring is ideal for DNA intercalation , where the molecule inserts itself between the base pairs of the DNA double helix.[1][9] This physical distortion disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Furthermore, quinoline derivatives can inhibit key enzymes that manage DNA topology and integrity:

  • Topoisomerase Inhibition: Topoisomerases are crucial for relieving the torsional stress in DNA during replication.[1] Analogs of the quinoline alkaloid camptothecin, for instance, inhibit topoisomerase I, leading to DNA strand breaks and cell death.[1]

  • DNA Methyltransferase (DNMT) Inhibition: Some derivatives inhibit DNMTs, enzymes that play a critical role in epigenetic regulation.[9][10] This can lead to DNA hypomethylation and altered gene expression.

  • Inhibition of Other DNA-Metabolizing Enzymes: Studies have shown that certain quinoline compounds can also inhibit DNA polymerases and base excision repair glycosylases, further contributing to genomic instability and a DNA damage response, often mediated by p53 activation.[9][11]

Logical Relationship Diagram

G cluster_dna DNA-Targeted Actions Quinoline Quinoline Derivative Intercalation DNA Intercalation Quinoline->Intercalation Topo Topoisomerase Inhibition Quinoline->Topo DNMT DNMT Inhibition Quinoline->DNMT Replication DNA Replication/ Transcription Blocked Intercalation->Replication Breaks DNA Strand Breaks Topo->Breaks Epigenetic Altered Gene Expression DNMT->Epigenetic Damage Genomic Instability/ DNA Damage Response Replication->Damage Breaks->Damage Epigenetic->Damage Apoptosis Cell Cycle Arrest/ Apoptosis Damage->Apoptosis

Caption: Multiple pathways of DNA-targeted cytotoxicity by quinoline derivatives.

Self-Validating Experimental Protocol: DNA Thermal Denaturation Assay

This biophysical assay provides evidence of a compound's direct interaction with DNA, a prerequisite for intercalation.

Objective: To determine if a quinoline derivative binds to DNA by measuring changes in the DNA melting temperature (Tm).

Methodology:

  • Sample Preparation:

    • Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., phosphate buffer).

    • Prepare solutions of the test compound at various concentrations.

  • Assay Setup:

    • In UV-transparent cuvettes, mix the DNA solution with either buffer (control) or the test compound solution.

  • Thermal Denaturation:

    • Use a spectrophotometer equipped with a temperature controller.

    • Slowly increase the temperature of the cuvette from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), recording the absorbance at 260 nm at regular intervals.

  • Data Analysis:

    • Plot absorbance (A260) versus temperature. The A260 will increase as the dsDNA denatures into ssDNA (hyperchromic effect).

    • The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve.

    • Calculate the change in melting temperature (ΔTm) = Tm(DNA + compound) - Tm(DNA alone).

Causality Check: A significant increase in the Tm (ΔTm > 1°C) is a strong indicator of intercalative binding, as the compound stabilizes the double helix, requiring more energy (heat) to denature it.[10][11]

Mechanism III: Modulation of Kinase Signaling Cascades

A prominent mechanism for modern quinoline-based anticancer agents is the inhibition of protein kinases, which are central regulators of cellular signaling.[12]

The Causality of Action: Disrupting Pro-Survival Communication

Kinases are enzymes that transfer phosphate groups to proteins, acting as on/off switches in signaling pathways that control cell growth, proliferation, and survival.[12] In many cancers, these pathways are hyperactive. Quinoline derivatives can be designed to bind to the ATP-binding site of specific kinases, acting as competitive inhibitors.[1] By blocking the kinase's activity, they can shut down critical pro-survival signals.

Key pathways and kinases targeted by quinoline derivatives include:

  • PI3K/AKT/mTOR Pathway: Inhibition of kinases in this pathway disrupts signals related to cell growth and survival.[1]

  • Receptor Tyrosine Kinases (RTKs): Targets like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) are often inhibited, blocking signals that drive proliferation and angiogenesis.[13]

  • Non-receptor Tyrosine Kinases: Inhibition of kinases like Src and Abl can impede cancer cell motility and invasion.[8]

  • Serine/Threonine Kinases: Pim-1 kinase, often overexpressed in cancers, is a target whose inhibition can trigger apoptosis.[8][14][15]

Representative Signaling Pathway Diagram

G EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Kinase Inhibitor Quinoline->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt signaling pathway by a quinoline-based kinase inhibitor.

Self-Validating Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the direct inhibitory effect of a compound on a specific kinase's activity.

Objective: To determine the IC50 of a quinoline derivative against a target kinase (e.g., Pim-1).

Methodology (using a commercial kit like Kinase-Glo® as a model):

  • Reagent Preparation:

    • Prepare assay buffer, recombinant kinase enzyme, specific substrate peptide for the kinase, and ATP at optimal concentrations.

    • Perform serial dilutions of the test quinoline derivative.

  • Kinase Reaction:

    • In a white 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate, depleting ATP in the process.

  • Detection:

    • Add the Kinase-Glo® reagent to all wells. This reagent contains luciferase and its substrate, luciferin.

    • The luciferase enzyme uses the remaining ATP from the kinase reaction to generate a luminescent signal.

    • Incubate for 10 minutes in the dark.

  • Data Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity (High kinase activity = low ATP remaining = low light; Low kinase activity = high ATP remaining = high light).

    • Calculate the percentage of inhibition and determine the IC50 value.

Causality Check: A low IC50 value confirms that the compound is a direct and potent inhibitor of the target kinase, validating this as a primary mechanism of action.

Quantitative Data Summary

The following table summarizes representative inhibitory concentrations (IC50/GI50) of various quinoline derivatives against different biological targets, illustrating their diverse applications.

Derivative Class/ExampleTargetBiological SystemIC50 / GI50 ValueReference
Chloroquine AnalogPlasmodium falciparumAntimalarial0.014 - 5.87 µg/mL[1]
Quinoline-1,2,4-triazine hybridβ-hematin formationAntimalarial4.54 µM[1]
Quinoline-based analog (Cmpd 12)DNMT1Epigenetic/Anticancer~2.0 µM[9]
Quinoline-based analog (Cmpd 12)CamA (Bacterial DNMT)Epigenetic/Antibacterial~2.0 µM[9]
2-Styrylquinoline (Cmpd 5)Pim-1 Kinase / PC-3 CellsAnticancer (Prostate)1.29 µM (GI50)[8][14]
Indole-Quinoline Hybrid (Cmpd 2)Tubulin PolymerizationAnticancer2.09 µM[8]
Quinoline Derivative (9g)Pim-1 Kinase / PC-3 CellsAnticancer (Prostate)1.29 µM (GI50)[14]

Conclusion and Future Perspectives

The mechanisms of action for quinoline phosphate derivatives are remarkably diverse, underscoring their enduring importance in drug discovery.[1][16][17] Their biological effects stem from fundamental interactions with cellular machinery, including:

  • Physicochemical Accumulation in acidic organelles to disrupt parasitic detoxification.[5][6]

  • Direct DNA Binding and Intercalation to induce genotoxic stress in cancer cells.[8][9]

  • Competitive Enzyme Inhibition to shut down critical cell signaling pathways.[1][12]

The primary challenge in the field remains the development of resistance, particularly in malaria and oncology.[1] Future research is focused on overcoming this through the rational design of novel derivatives. Strategies include creating hybrid molecules that combine the quinoline scaffold with other pharmacophores and employing structure-guided drug design to enhance target selectivity and potency, thereby evading established resistance mechanisms.[1] The continued exploration of this privileged scaffold promises to yield next-generation therapeutics with improved efficacy and safety profiles.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27).
  • Chloroquine - Wikipedia. Wikipedia.
  • Inhibitors, Antibodies, Proteins, Kits and Reagents. Selleck Chemicals.
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Source not specified.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023, October 12).
  • Kate Jones, Assistant Editor – RSC Advances Blog. (2024, December 6). RSC Blogs.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Source not specified.
  • (PDF) Biological Activities of Quinoline Derivatives. (2025, August 8).
  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheum
  • Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. (2025, November 11).
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects. (2021, October 31). YouTube.
  • Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. (2016, April 15). PubMed.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Hydroxychloroquine - Wikipedia. Wikipedia.
  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIV
  • A brief history of quinoline as antimalarial agents. (2025, August 6).
  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.
  • Hydroxychloroquine: An old drug with new relevance. (2018, June 1). Cleveland Clinic Journal of Medicine.

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An In-depth Technical Guide to the Potential Biological Activities of 2-Methylquinoline Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This technical guide delves into the prospective biological significance of a specific, yet underexplored derivative: 2-methylquinoline phosphate. While direct research on this compound is nascent, this document synthesizes the vast knowledge of quinoline chemistry and pharmacology to project its potential as a bioactive agent. We will explore its hypothetical anticancer, antimicrobial, and anti-inflammatory properties, grounded in the established activities of parent quinoline structures. Furthermore, this guide provides detailed, field-proven experimental protocols to systematically investigate these potential activities, offering a roadmap for researchers and drug development professionals to unlock the therapeutic promise of this compound.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is considered a "privileged structure" in medicinal chemistry.[4] Its derivatives have been successfully developed into drugs for a wide array of conditions, including malaria, cancer, and bacterial infections.[5][6] The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.[7] 2-methylquinoline, also known as quinaldine, is a simple derivative that serves as a precursor for various dyes and pharmaceuticals.[8][9] The introduction of a phosphate group is a common strategy in drug design to enhance solubility, alter pharmacokinetic properties, and potentially modulate biological activity. This guide focuses on the untapped potential of this compound, postulating its bioactivities based on the extensive literature on related quinoline compounds.

Synthesis and Characterization of this compound

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established chemical principles. A common method for preparing phosphate esters of hydroxylated compounds involves reaction with a phosphorylating agent. Since 2-methylquinoline does not have a hydroxyl group for direct phosphorylation, a preliminary hydroxylation step would be necessary.

A potential synthetic pathway could involve the oxidation of the methyl group of 2-methylquinoline to a hydroxymethyl group, followed by phosphorylation.

Proposed Synthetic Workflow

Synthetic_Workflow 2-Methylquinoline 2-Methylquinoline Oxidation Oxidation 2-Methylquinoline->Oxidation e.g., SeO2 2-Hydroxymethylquinoline 2-Hydroxymethylquinoline Oxidation->2-Hydroxymethylquinoline Phosphorylation Phosphorylation 2-Hydroxymethylquinoline->Phosphorylation e.g., POCl3 2-Methylquinoline_Phosphate 2-Methylquinoline_Phosphate Phosphorylation->2-Methylquinoline_Phosphate

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Mechanistic Insights

Based on the known biological activities of numerous quinoline derivatives, we can hypothesize several potential therapeutic applications for this compound.[1][3]

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[10][11][12]

  • Potential Mechanism of Action: this compound could potentially exert anticancer effects by intercalating with DNA, inhibiting topoisomerase enzymes crucial for DNA replication in rapidly dividing cancer cells. The phosphate moiety might enhance cellular uptake and interaction with the positively charged histone proteins.

Antimicrobial Activity

The quinoline core is present in several antibacterial and antifungal drugs.[13][14][15] Fluoroquinolones, a major class of antibiotics, are a testament to the antimicrobial potential of this scaffold.

  • Potential Mechanism of Action: It is plausible that this compound could inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. This would lead to bacterial cell death. The compound could also potentially disrupt microbial cell membrane integrity.

Anti-inflammatory Effects

Certain quinoline derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators.[16][17]

  • Potential Mechanism of Action: this compound might inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukins. It could also potentially inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[17][18]

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity Assessment

A tiered approach is recommended, starting with cytotoxicity screening, followed by mechanistic assays.

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[19][20][21]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Seed_Cells Seed_Cells Treat_Compound Treat_Compound Seed_Cells->Treat_Compound 24h Add_MTT Add_MTT Treat_Compound->Add_MTT 48-72h Solubilize Solubilize Add_MTT->Solubilize 4h Read_Absorbance Read_Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate_IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell proliferation assay.

In Vitro Antimicrobial Activity Assessment

The antimicrobial potential can be evaluated by determining the Minimum Inhibitory Concentration (MIC).

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Anti-inflammatory Activity Assessment

The anti-inflammatory effects can be investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent: Collect the cell supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Calculation: Determine the concentration of nitrite from a standard curve.

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Assay Cell Line / Microorganism Endpoint Result (Example)
MTT AssayHeLaIC50 (µM)15.2 ± 2.1
MTT AssayMCF-7IC50 (µM)25.8 ± 3.5
Broth MicrodilutionS. aureusMIC (µg/mL)32
Broth MicrodilutionE. coliMIC (µg/mL)64
Griess AssayRAW 264.7NO Inhibition (%)68% at 50 µM

Future Directions and Conclusion

The theoretical framework and experimental protocols outlined in this guide provide a solid foundation for the systematic investigation of this compound as a potential therapeutic agent. Positive results from these in vitro studies would warrant further investigation, including more detailed mechanistic studies (e.g., kinase inhibition assays, DNA binding studies) and progression to in vivo animal models to assess efficacy, toxicity, and pharmacokinetic profiles.[22][23]

References

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. Available at: [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Available at: [Link]

  • Biological Activities of Quinoline Derivatives | Bentham Science. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. Available at: [Link]

  • Biological activities of quinoline derivatives - PubMed. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. Available at: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents.
  • Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2 - ResearchGate. Available at: [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC - PubMed Central. Available at: [Link]

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate. Available at: [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Available at: [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Available at: [Link]

  • Quinaldine - Wikipedia. Available at: [Link]

  • Bioassays for anticancer activities - PubMed. Available at: [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Review on Antimicrobial Activity of Quinoline - Human Journals. Available at: [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - MDPI. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Quinolines: a new hope against inflammation - PubMed. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. Available at: [Link]

  • Bioassays for anticancer activities - University of Wollongong Research Online. Available at: [Link]

  • 2-Methylquinoline | C10H9N | CID 7060 - PubChem. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. Available at: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - MDPI. Available at: [Link]

  • Synthesis, Structure, and Characterization of Two Photoluminescent Zirconium Phosphate−Quinoline Compounds | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS - ProQuest. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI. Available at: [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Publishing. Available at: [Link]

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Discovery and history of 2-methylquinoline and its salts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 2-Methylquinoline and Its Salts

Introduction

2-Methylquinoline, commonly known in the literature as quinaldine, is a heterocyclic aromatic organic compound that has been a cornerstone in the development of synthetic chemistry. As a derivative of quinoline, a molecule first isolated from coal tar in 1834, quinaldine has carved its own unique history, transitioning from a byproduct of industrial processes to a bespoke building block in medicinal chemistry and materials science.[1] Its structure, featuring a benzene ring fused to a pyridine ring with a methyl group at the 2-position, imparts a unique reactivity profile that has been exploited for over a century.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the discovery and historical synthesis of 2-methylquinoline. It delves into the foundational chemical principles that enabled its preparation, offers detailed, field-proven experimental protocols, and examines the subsequent development and application of its derived salts, which often exhibit enhanced biological activity and utility.

Chapter 1: The Genesis of Quinoline Chemistry

The story of 2-methylquinoline begins with its parent, quinoline. In 1834, the German chemist Friedlieb Ferdinand Runge first extracted a basic, colorless liquid from coal tar, which he named "leukol".[2] Nearly a decade later, in 1842, French chemist Charles Gerhardt obtained the same compound by the harsh distillation of the alkaloid quinine with potassium hydroxide, naming it "Chinoilin".[3] It was August Wilhelm von Hofmann who later unified the field by demonstrating that these two substances were, in fact, identical.

This early period was characterized by isolation and rudimentary characterization. The critical breakthrough came with the advent of synthetic methodologies that allowed for the rational construction of the quinoline scaffold, liberating chemists from the reliance on coal tar. The most significant of these early methods was the Skraup synthesis (1880), a reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.[3] While a landmark achievement for producing the parent quinoline ring, the Skraup synthesis set the stage for more refined methods capable of producing specific substituted derivatives.

Chapter 2: The Doebner-von Miller Reaction: A Dedicated Synthesis of 2-Methylquinoline

The most direct and historically significant route to 2-methylquinoline is the Doebner-von Miller reaction, first reported in 1881. This method is a modification of the Skraup synthesis and is specifically tailored for the synthesis of substituted quinolines.[1][4] The reaction classically involves the condensation of an aromatic amine (aniline) with an α,β-unsaturated carbonyl compound. For the synthesis of 2-methylquinoline, the α,β-unsaturated carbonyl is crotonaldehyde, which can be formed in situ from the acid-catalyzed self-condensation of acetaldehyde.[4]

The genius of this approach lies in its convergence and operational simplicity. By reacting aniline with a simple four-carbon aldehyde unit in the presence of a strong acid catalyst like hydrochloric or sulfuric acid, the reaction proceeds through a cascade of well-understood organic transformations to build the heterocyclic ring system. An oxidizing agent, often nitrobenzene, which can also serve as a solvent, is typically required for the final aromatization step.[5]

Chapter 3: Experimental Protocol - Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction

This protocol describes a classic, robust synthesis of 2-methylquinoline. The procedure is a self-validating system; successful execution relies on careful control of temperature and addition rates, as the initial stages are highly exothermic.

Objective: To synthesize 2-methylquinoline (quinaldine) from aniline and crotonaldehyde.

Materials:

  • Aniline (C₆H₅NH₂)

  • Crotonaldehyde (CH₃CH=CHCHO)

  • Hydrochloric Acid (HCl), concentrated

  • Nitrobenzene (C₆H₅NO₂)

  • Sodium Hydroxide (NaOH) solution, 30%

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Distillation apparatus, including steam distillation setup

  • Reflux condenser and heating mantle

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a mixture of aniline and concentrated hydrochloric acid. For every 1 mole of aniline, use approximately 2.5 moles of concentrated HCl. Cool the mixture in an ice-water bath.

  • Addition of Oxidant: To the cooled aniline hydrochloride mixture, add the oxidizing agent. Nitrobenzene is a traditional choice, used in approximately 0.3 molar equivalents relative to aniline.

  • Controlled Aldehyde Addition: Begin heating the mixture to approximately 90-100°C.[5] Once the temperature is stable, slowly add crotonaldehyde via the dropping funnel over a period of 2-3 hours. The reaction is exothermic, and the addition rate must be controlled to maintain the temperature below 110°C.[5]

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at reflux (around 100°C) for an additional 5-7 hours to ensure the reaction goes to completion.[6]

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully make the solution strongly alkaline by the slow addition of a 30% sodium hydroxide solution. This step neutralizes the HCl and liberates the free quinaldine base from its hydrochloride salt.

  • Isolation by Steam Distillation: Subject the alkaline mixture to steam distillation. 2-Methylquinoline is volatile with steam. Collect the distillate, which will consist of an aqueous layer and an oily layer of crude product and unreacted nitrobenzene.

  • Extraction: Transfer the distillate to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent like diethyl ether. Combine the organic extracts with the oily layer from the distillate.

  • Purification: Wash the combined organic layers with water, then dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation. The resulting crude oil can be further purified by vacuum distillation to yield pure 2-methylquinoline.

Chapter 4: Mechanistic Insights into the Doebner-von Miller Reaction

The Doebner-von Miller reaction proceeds through a well-established cascade mechanism. The key steps involve conjugate addition, electrophilic aromatic substitution, and subsequent dehydration and oxidation to form the aromatic quinoline ring.

Doebner_von_Miller cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Oxidation Aniline Aniline Intermediate1 3-(Phenylamino)butanal Aniline->Intermediate1 1,4-Conjugate Addition Crotonaldehyde Crotonaldehyde (α,β-unsaturated aldehyde) Crotonaldehyde->Intermediate1 Intermediate1_ref Intermediate2 Dihydroquinolinol Intermediate Intermediate1->Intermediate2 Intermediate1_ref->Intermediate2 Intermediate2_ref Dihydroquinoline 1,2-Dihydro-2-methylquinoline Intermediate2->Dihydroquinoline Intermediate2_ref->Dihydroquinoline Quinaldine 2-Methylquinoline (Quinaldine) Dihydroquinoline->Quinaldine Oxidation (e.g., by Nitrobenzene)

Caption: Mechanism of the Doebner-von Miller Synthesis of 2-Methylquinoline.

  • Michael Addition: Aniline acts as a nucleophile, attacking the β-carbon of crotonaldehyde in a 1,4-conjugate (Michael) addition to form 3-(phenylamino)butanal.

  • Cyclization: Under the strong acidic conditions, the aldehyde is protonated, activating it. The electron-rich aniline ring then attacks the carbonyl carbon in an intramolecular electrophilic aromatic substitution, forming a six-membered ring.

  • Dehydration and Oxidation: The resulting dihydroquinolinol intermediate readily dehydrates to form 1,2-dihydro-2-methylquinoline. This non-aromatic intermediate is then oxidized by an agent like nitrobenzene to furnish the final, stable aromatic product, 2-methylquinoline.[4]

Chapter 5: Physicochemical Properties of 2-Methylquinoline

The physical and chemical properties of 2-methylquinoline are well-documented, making it a reliable reagent in synthetic applications.

PropertyValueReference(s)
Chemical Formula C₁₀H₉N[1][7]
Molar Mass 143.19 g/mol [1][7]
Appearance Colorless to yellowish oily liquid[1][7]
Density 1.058 g/cm³ at 25 °C[1]
Melting Point -2 °C[1]
Boiling Point 248 °C[1]
Refractive Index 1.6116[1]
Solubility Insoluble in water; soluble in most organic solvents[1]
Flash Point 79 °C (174 °F)[1][8]

Chapter 6: The Chemistry and Utility of 2-Methylquinolinium Salts

The nitrogen atom in the 2-methylquinoline ring retains a lone pair of electrons, imparting basic properties. This allows for the formation of two primary classes of salts, each with distinct properties and applications.

1. Acid Addition Salts: As a weak base, 2-methylquinoline readily reacts with strong acids to form crystalline salts. A prominent example is quinaldine sulfate (2-methylquinolinium sulfate), formed by reaction with sulfuric acid.[9] These salts are generally more water-soluble than the free base. The primary historical and commercial application of an acid addition salt is the use of quinaldine sulfate as an anesthetic in aquaculture for fish handling and transportation.[1]

2. Quaternary Ammonium Salts (N-Alkylation): The nitrogen atom can also be alkylated using alkyl halides (e.g., methyl iodide, long-chain bromoalkanes) to form quaternary ammonium salts, known as N-alkyl-2-methylquinolinium salts.[10][11] This transformation is crucial for several reasons:

  • Permanent Positive Charge: It introduces a permanent positive charge, fundamentally altering the molecule's electronic properties and solubility.[11]

  • Activation of the Methyl Group: The positive charge on the nitrogen atom makes the protons on the adjacent methyl group significantly more acidic. This increased acidity is the cornerstone of its use in synthesizing cyanine dyes, where the deprotonated methyl group acts as a nucleophile.[12]

  • Enhanced Biological Activity: Quaternization is a common strategy in medicinal chemistry to improve antibacterial and anticancer activity. The resulting cationic compounds can interact more strongly with negatively charged biological membranes and macromolecules.[13][14]

Chapter 7: Experimental Protocol - Synthesis of N-Methyl-2-methylquinolinium Iodide

This protocol details the N-alkylation of 2-methylquinoline, a foundational reaction for the synthesis of cyanine dyes and other functional materials.

Objective: To synthesize N-methyl-2-methylquinolinium iodide from 2-methylquinoline and methyl iodide.

Materials:

  • 2-Methylquinoline (Quinaldine)

  • Methyl Iodide (CH₃I)

  • Ethanol or Acetonitrile (solvent)

  • Diethyl ether (for precipitation/washing)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1 molar equivalent of 2-methylquinoline in a minimal amount of a suitable solvent like ethanol or acetonitrile.

  • Alkylation: Add a slight excess (e.g., 1.1 to 1.2 molar equivalents) of methyl iodide to the solution. Caution: Methyl iodide is toxic and a suspected carcinogen; handle only in a well-ventilated fume hood.

  • Reaction Conditions: Gently heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can often be monitored by the precipitation of the solid quinolinium salt product.

  • Isolation: After the reaction period, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting crystalline solid, N-methyl-2-methylquinolinium iodide, under vacuum to remove residual solvent. The product can be further purified by recrystallization if necessary.

Chapter 8: Workflow from Heterocycle to Functional Salt

The transformation of 2-methylquinoline into its functional salts is a key workflow in synthetic chemistry, enabling a wide range of applications from dyes to pharmaceuticals.

Salt_Formation_Workflow cluster_reactions Salt Formation Pathways cluster_products Resulting Salts cluster_applications Primary Applications Start 2-Methylquinoline (Quinaldine) Protonation Protonation (Acid Addition) [e.g., + H₂SO₄] Start->Protonation Alkylation N-Alkylation (Quaternization) [e.g., + CH₃I] Start->Alkylation AcidSalt Acid Addition Salt (e.g., Quinaldine Sulfate) Protonation->AcidSalt QuatSalt Quaternary Salt (e.g., N-Methyl-2-methyl- quinolinium Iodide) Alkylation->QuatSalt App1 Anesthetics (Fish Transportation) AcidSalt->App1 App2 Cyanine Dye Synthesis QuatSalt->App2 App3 Bioactive Agents (Antimicrobial, Anticancer) QuatSalt->App3

Caption: General workflow for the synthesis and application of 2-methylquinoline salts.

Conclusion

The journey of 2-methylquinoline from a simple coal tar constituent to a versatile synthetic platform is a testament to the progress of organic chemistry. The development of the Doebner-von Miller reaction provided an accessible and rational pathway to this important heterocycle, enabling its widespread study and use. The subsequent chemistry of its salts, formed through simple acid-base reactions or strategic N-alkylation, has unlocked a vast array of applications. From the dyes that color our world to the pharmaceutical agents that improve health, the legacy of 2-methylquinoline and its salts is deeply embedded in the fabric of modern science and technology, continuing to inspire new discoveries in chemical synthesis and drug development.

References

  • Kyrides, L. P. (1930). Process of making quinaldine. U.S. Patent 1,752,492. Link

  • Wikipedia. (n.d.). Quinaldine. Retrieved from [Link]

  • Safari, J., Banitaba, S. H., & Samiei, S. S. (n.d.). The mechanism of quinaldine preparation. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline sulfate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method for one-step preparation of 2-methylquinoline. CN102898366A. Link

  • Li, Y., et al. (2020). Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. Chemistry & Biodiversity. Link

  • Kollár, J., et al. (2010). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules. Link

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • El-Sayed, R., et al. (2021). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. Chemistry. Link

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-methylquinoline. JPS57114574A. Link

  • Barchéchath, S. D., et al. (2005). Quinolinium salt as a potent inhibitor of lymphocyte apoptosis. Bioorganic & Medicinal Chemistry Letters. Link

  • ResearchGate. (n.d.). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • Martins, F., et al. (2022). Novel Organic Salts Based on Mefloquine: Synthesis, Solubility, Permeability, and In Vitro Activity against Mycobacterium tuberculosis. Molecules. Link

  • Google Patents. (n.d.). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. RU2609028C1. Link

  • Pakistan Academy of Sciences. (n.d.). 2-Methylpyridinium Based Surfactants: Synthesis, Characterization and Potential Application as Drug Carrier Systems. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Barlin, G. B., & Benbow, J. A. (1975). Kinetics of reactions in heterocycles. Part XII. Substituted N-methylquinolinium and N-methylisoquinolinium salts with hydroxide ions. Journal of the Chemical Society, Perkin Transactions 2. Link

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Methodological & Application

Application Note: Utilizing 2-Methylquinoline Phosphate as a Robust Internal Standard for Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the use of 2-methylquinoline phosphate as an internal standard (IS) in quantitative gas chromatography (GC) applications. The use of an internal standard is a fundamental technique for improving the precision and accuracy of chromatographic analysis by correcting for variations in sample injection volume, instrument response, and sample preparation.[1][2][3] 2-Methylquinoline (also known as quinaldine) is a heterocyclic aromatic compound suitable as an IS for the analysis of various nitrogen-containing and aromatic analytes. However, its free base form is an oily liquid that is prone to degradation and discoloration upon exposure to air, complicating the preparation of accurate standards.[4] The phosphate salt of 2-methylquinoline is a stable, crystalline solid, which allows for precise gravimetric preparation of stock solutions. This application note details the underlying principles, physicochemical properties, a step-by-step protocol for its implementation, and a complete method validation procedure.

Principle of Operation and Rationale for Use

The primary challenge in using a salt as a GC standard is the inherent non-volatility of ionic compounds. However, this compound is strategically employed based on the principle of in-situ thermal dissociation within the heated GC inlet.

When a solution containing this compound is injected into the hot inlet (typically set at >250 °C), the thermal energy overcomes the ionic bond between the protonated 2-methylquinoline cation and the phosphate anion. This process instantaneously liberates the volatile 2-methylquinoline free base, which is then transferred to the analytical column for separation. The phosphoric acid counterpart is non-volatile and remains in the inlet liner. This mechanism provides the analytical benefits of the volatile 2-methylquinoline while leveraging the superior handling and stability of its solid phosphate salt form.

Key Advantages:

  • High Purity and Stability: The phosphate salt is a stable, non-hygroscopic solid, enabling accurate weighing and long-term storage, unlike the air-sensitive liquid free base.[4]

  • Improved Accuracy: Eliminates errors associated with handling a volatile, viscous liquid, leading to more precise and accurate stock solution preparation.

  • Broad Applicability: As a nitrogen-containing aromatic compound, 2-methylquinoline is structurally relevant for use as an IS in the analysis of pesticides, pharmaceuticals, and environmental contaminants like polycyclic aromatic hydrocarbons (PAHs) or other heterocyclic compounds.

Physicochemical Properties

A clear understanding of the properties of both the salt and the resulting active analyte is crucial for successful method development.

PropertyThis compound2-Methylquinoline (Quinaldine)
Formula C₁₀H₉N · H₃PO₄C₁₀H₉N[5][6]
Molecular Weight 241.18 g/mol 143.19 g/mol [5][6]
CAS Number 118896-93-891-63-4[5][6]
Appearance Crystalline SolidColorless to yellowish oily liquid[4][5]
Boiling Point Not Applicable (Decomposes)246-248 °C[7]
Melting Point Not Available-2 °C[5]
Solubility Soluble in polar solvents (Methanol, Water)Soluble in most organic solvents[8]

Experimental Workflow and Protocols

The following sections provide a detailed methodology for the preparation, use, and validation of this compound as a GC internal standard.

Workflow Overview

GC_Standard_Workflow cluster_prep Standard Preparation cluster_analysis Sample Analysis cluster_data Data Processing & Quantification prep1 Accurately weigh this compound prep2 Dissolve in volumetric flask with appropriate solvent (e.g., Methanol) to create Stock Solution (IS_stock) prep1->prep2 prep3 Perform serial dilutions to create working solutions for calibration standards (CS) and samples prep2->prep3 spike Spike a constant volume of IS working solution into all calibration standards and unknown samples prep3->spike inject inject spike->inject separate Chromatographic separation on an appropriate capillary column inject->separate detect Detection by FID or MS separate->detect acquire Acquire peak areas for Analyte and Internal Standard (2-Methylquinoline) detect->acquire ratio Calculate Peak Area Ratio (Analyte Area / IS Area) acquire->ratio curve Plot Area Ratio vs. Analyte Concentration to generate Calibration Curve ratio->curve quantify Determine concentration of analyte in unknown samples using the calibration curve equation curve->quantify

Caption: Workflow for using this compound as a GC internal standard.
Protocol 1: Preparation of Internal Standard Stock Solution

Causality: The accuracy of the entire quantitative method depends on the precise preparation of the IS stock solution. Using the gravimetrically stable phosphate salt is the key control point for this accuracy.

  • Weighing: Accurately weigh approximately 24.1 mg of this compound analytical standard using an analytical balance. Record the weight to at least four decimal places.

  • Dissolution: Quantitatively transfer the weighed solid into a 100 mL Class A volumetric flask.

  • Solubilization: Add approximately 50 mL of GC-grade methanol or acetonitrile. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Stopper and invert the flask 15-20 times to ensure homogeneity.

  • Calculation: This stock solution contains a concentration of 2-methylquinoline (the active component) that must be calculated based on the ratio of molecular weights.

    Concentration of 2-Methylquinoline (mg/L) = (Weight of Salt, mg) / 0.1 L × (143.19 / 241.18)

    This calculation yields a stock solution of approximately 143.2 mg/L of 2-methylquinoline. Label clearly and store at 4°C in an amber vial.

Protocol 2: Recommended GC Parameters

Causality: These parameters serve as a robust starting point. The inlet temperature is critical to ensure efficient and reproducible dissociation of the salt. The column choice should be based on the polarity of the target analytes.

ParameterRecommended SettingRationale
Injection Port Split/SplitlessAccommodates a wide range of concentrations.
Inlet Temperature 260 °CEnsures rapid and complete thermal dissociation of the phosphate salt.[9]
Liner Deactivated, splitless liner with glass woolProvides an inert surface to minimize analyte degradation and traps non-volatile residues.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-1, ZB-5)A non-polar column is broadly applicable for many target analytes where 2-methylquinoline would be a suitable IS.[10]
Oven Program 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)A general-purpose program; must be optimized to ensure baseline separation of 2-methylquinoline from all target analytes.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides excellent sensitivity for hydrocarbons and related compounds. MS provides mass information for definitive identification.
FID Temperature 280 °CPrevents condensation of analytes in the detector.
Protocol 3: Method Validation

Causality: A self-validating protocol is essential for ensuring the trustworthiness and reliability of the analytical results. Each parameter confirms a different aspect of the method's performance.[11][12]

  • Linearity:

    • Prepare a series of at least five calibration standards containing your target analyte(s) at different concentrations.

    • Spike each standard with a constant concentration of the this compound IS working solution (e.g., to a final concentration of 10 mg/L of 2-methylquinoline).

    • Analyze each standard in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the analyte concentration.

    • Acceptance Criterion: The coefficient of determination (R²) should be ≥ 0.999.[12][13]

  • Accuracy (Recovery):

    • Select a blank matrix (a sample known not to contain the analyte).

    • Spike the blank matrix with the analyte at low, medium, and high concentrations within the linear range. Also, spike each with the constant IS concentration.

    • Prepare and analyze 3-5 replicates at each concentration level.

    • Calculate the percent recovery at each level using the calibration curve.

    • Acceptance Criterion: Recovery should be within 90-110% with a relative standard deviation (RSD) of ≤ 5%.[12]

  • Precision (Repeatability):

    • Prepare a single standard at a medium concentration, spiked with the IS.

    • Inject this standard 6-10 consecutive times.

    • Calculate the RSD of the peak area ratios.

    • Acceptance Criterion: The RSD should be ≤ 2%.[12]

  • Specificity:

    • Analyze a blank matrix and a blank matrix spiked only with the IS.

    • Acceptance Criterion: There should be no interfering peaks at the retention times of the analyte or the 2-methylquinoline internal standard.

Data Presentation and Expected Results

The validation experiments should yield data that confirms the method's suitability.

Table 1: Example Linearity Data

Analyte Conc. (mg/L) IS Conc. (mg/L) Analyte Area IS Area Area Ratio
1.0 10.0 55,120 565,400 0.097
5.0 10.0 278,550 569,100 0.489
10.0 10.0 560,300 562,800 0.996
25.0 10.0 1,415,200 567,500 2.494
50.0 10.0 2,825,900 564,100 5.010

| Result | | | R² = 0.9998 | |

Conclusion

This compound serves as an excellent precursor for an internal standard in gas chromatography. Its solid, stable nature allows for the precise and accurate preparation of standard solutions, overcoming the significant handling challenges of its liquid free base. Through thermal dissociation in the GC inlet, it reliably delivers volatile 2-methylquinoline to the column. When implemented with a properly validated method, this compound provides a robust and trustworthy tool for achieving high-quality quantitative results in a wide range of research and industrial applications.

References

  • PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Markees, D. G. (1977). Alkylation of quinolines with trialkyl phosphates. Part 2. Mechanistic studies. Tetrahedron Letters, 18(49), 4331-4334.
  • Guzmán-López, A., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Acta Universitaria, 30. Retrieved from [Link]

  • Salty sample derivatization protocol for GC-MS. (2019). protocols.io. Retrieved from [Link]

  • Klee, M. (2023). Activity and Decomposition. Separation Science. Retrieved from [Link]

  • Standard chemical structures of (a) 2-methylquinoxaline and (b) 2-butylquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Weber, W., et al. (2015). Identification of alkylated phosphates by gas chromatography-mass spectrometric investigations with different ionization principles of a thermally aged commercial lithium ion battery electrolyte. Journal of Power Sources, 287, 320-327.
  • Singh, R., et al. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science, 4(1).
  • Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content. (n.d.). ResearchGate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methylquinoline (FDB004400). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 10). What Is An Internal Standard In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Environics. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Redalyc. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinaldine. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

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Preparation of 2-Methylquinoline Standard Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, validation, and storage of 2-methylquinoline standard solutions. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical steps for generating accurate and reproducible standards for use in a variety of analytical applications, including chromatographic assays and spectroscopic quantification. The protocols herein are grounded in established principles of analytical chemistry and good laboratory practices, ensuring the integrity and reliability of the resulting solutions.

Introduction: The Analytical Imperative for Accurate 2-Methylquinoline Standards

2-Methylquinoline, also known as quinaldine, is a heterocyclic aromatic organic compound with significant applications in the pharmaceutical and chemical industries. It serves as a key intermediate in the synthesis of various dyes, antimalarial drugs, and other therapeutic agents.[1] Given its role in these critical applications, the accurate quantification of 2-methylquinoline in raw materials, in-process samples, and final products is paramount.

The foundation of any robust quantitative analysis is the reliability of the analytical standards used for calibration. Inaccurate standards lead to erroneous results, which can have significant consequences in a regulated environment, including batch rejection, and compromised patient safety. This guide, therefore, presents a meticulous, field-proven protocol for the preparation of 2-methylquinoline standard solutions, emphasizing the scientific rationale behind each step to ensure the highest degree of accuracy and reproducibility.

Foundational Knowledge: Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of 2-methylquinoline is a prerequisite for its safe handling and the preparation of stable, accurate standard solutions.

Physicochemical Properties

2-Methylquinoline is a colorless to yellowish oily liquid that may darken to a reddish-brown upon exposure to air and light.[1][2] It is characterized by the following key properties:

PropertyValueSource
Molecular Formula C₁₀H₉NPubChem[2]
Molecular Weight 143.18 g/mol PubChem[2]
Boiling Point 248 °CWikipedia
Melting Point -2 °CChemBK[3]
Density 1.058 g/mL at 25 °CAtaman Kimya
Solubility Slightly soluble in water. Soluble in many organic solvents, including ethanol, methanol, acetonitrile, and chloroform.PubChem, Ataman Kimya[1]
Stability Stable under recommended storage conditions, but may be sensitive to light and air.[1]Ataman Kimya, CDH[4]

The choice of solvent is a critical first step. Given its solubility profile, HPLC-grade methanol or acetonitrile are excellent choices for preparing stock solutions, as they are compatible with common analytical techniques like reverse-phase chromatography.

Safety and Handling

2-Methylquinoline is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation.[5] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5][6] All waste materials should be disposed of in accordance with local environmental regulations.

Protocol for the Preparation of a Primary Stock Solution

The primary stock solution is the cornerstone of all subsequent standard preparations. Its accuracy dictates the accuracy of all working standards derived from it. This protocol employs the gravimetric method, which is the most accurate method for preparing primary standards.[7]

Required Materials and Apparatus
  • 2-Methylquinoline: High purity grade (≥98%)

  • Solvent: HPLC-grade methanol or acetonitrile

  • Volumetric Flask: 100 mL, Class A, with a ground-glass stopper

  • Analytical Balance: Calibrated, with a readability of at least 0.1 mg

  • Weighing Paper or Weighing Boat

  • Glass Funnel

  • Pasteur Pipette

  • Beaker: 50 mL

Step-by-Step Procedure
  • Preparation: Ensure all glassware is scrupulously clean and dry. The use of a glassware cleaning solution followed by rinsing with deionized water and a final rinse with the chosen solvent is recommended.

  • Weighing: Accurately weigh approximately 100 mg of 2-methylquinoline onto a weighing paper or boat using a calibrated analytical balance. Record the exact weight to four decimal places (e.g., 0.1025 g).

  • Transfer: Carefully transfer the weighed 2-methylquinoline into a 100 mL Class A volumetric flask using a glass funnel.

  • Dissolution: Add approximately 70 mL of the chosen solvent (methanol or acetonitrile) to the volumetric flask. Gently swirl the flask to dissolve the 2-methylquinoline completely. A brief sonication in an ultrasonic bath can aid in dissolution.

  • Dilution to Volume: Once the solute is completely dissolved, bring the solution to the calibration mark of the volumetric flask with the solvent. Use a Pasteur pipette for the final additions to ensure the meniscus is precisely on the mark.

  • Homogenization: Stopper the flask and invert it at least 15-20 times to ensure the solution is homogeneous.

  • Labeling: Immediately label the flask with the compound name, exact concentration, solvent, preparation date, and the preparer's initials.

Calculation of the Primary Stock Solution Concentration

The concentration of the primary stock solution is calculated using the following formula:

Concentration (mg/mL) = (Weight of 2-methylquinoline (g) × Purity (%) × 1000) / Volume of Volumetric Flask (mL)

Example Calculation:

  • Weight of 2-methylquinoline: 0.1025 g

  • Purity: 99.5%

  • Volume of Volumetric Flask: 100 mL

Concentration = (0.1025 g × 0.995 × 1000) / 100 mL = 1.020 mg/mL

Protocol for Serial Dilutions and Working Standards

Working standards are prepared by diluting the primary stock solution to concentrations that fall within the linear range of the analytical method.

Required Materials and Apparatus
  • Primary Stock Solution of 2-Methylquinoline

  • Volumetric Flasks: Class A (e.g., 5 mL, 10 mL, 25 mL, 50 mL)

  • Volumetric Pipettes: Class A (e.g., 1 mL, 2 mL, 5 mL, 10 mL)

  • Pipette Bulb

  • Solvent: Same as used for the primary stock solution

Step-by-Step Procedure for a 10-fold Dilution
  • Pipetting: Using a calibrated volumetric pipette, transfer a precise volume of the primary stock solution into a new volumetric flask. For a 10-fold dilution of a 100 mL stock, you might transfer 10 mL into a new 100 mL flask or 5 mL into a 50 mL flask.

  • Dilution: Dilute to the mark with the solvent.

  • Homogenization: Stopper the flask and invert multiple times to ensure thorough mixing.

  • Labeling: Label the flask appropriately.

This process can be repeated to create a series of standards. The following table provides an example dilution scheme to generate a set of working standards.

Standard LevelVolume of Stock (mL)Final Volume (mL)Concentration (µg/mL)
Intermediate Stock 10.00 of Primary100.0102.0
Working Std 1 10.00 of Intermediate25.040.8
Working Std 2 5.00 of Intermediate25.020.4
Working Std 3 2.00 of Intermediate20.010.2
Working Std 4 1.00 of Intermediate20.05.1
Working Std 5 1.00 of Intermediate50.02.04

Based on a primary stock concentration of 1.020 mg/mL (1020 µg/mL)

Validation and Quality Control of Standard Solutions

The preparation of a standard solution is not complete until its accuracy and stability have been verified. This is a core principle of Good Laboratory Practices (GLP) and is mandated by regulatory bodies.[8]

Concentration Verification

The concentration of the primary stock solution should be verified, if possible, against an independently prepared standard or a certified reference material (CRM). A common method for verification is UV-Vis spectrophotometry, leveraging the chromophoric nature of the quinoline ring.

Protocol for UV-Vis Verification:

  • Prepare a dilution of the primary stock solution to a concentration expected to give an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 AU).[9]

  • Scan the solution across the UV spectrum to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the solution at λmax.

  • Calculate the concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) has been previously determined from a certified standard.

Stability Assessment

The stability of the standard solutions under the intended storage conditions must be evaluated.[9] This involves analyzing the solution at specified time points and comparing the results to the initial analysis.

Protocol for Stability Study:

  • Divide the prepared stock solution into several smaller, tightly sealed amber glass vials to minimize exposure to light and air upon repeated use.

  • Store the vials under the intended storage conditions (e.g., refrigerated at 2-8 °C).

  • At predetermined intervals (e.g., 0, 7, 14, 30, 60, and 90 days), analyze one of the vials using a validated, stability-indicating HPLC method.[5]

  • Compare the concentration to the initial value.

Acceptance Criteria: The solution is generally considered stable if the concentration remains within ±2% of the initial value.[10] Additionally, no significant degradation products should be observed in the chromatograms.

Workflow Visualization

The following diagrams illustrate the logical flow of the preparation and validation process.

G cluster_0 Primary Stock Preparation cluster_1 Working Standard Preparation cluster_2 Validation & QC weigh Weigh 2-Methylquinoline dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Volume (100 mL) dissolve->dilute calculate Calculate Concentration dilute->calculate pipette Pipette Aliquot of Stock calculate->pipette verify Concentration Verification (UV-Vis) calculate->verify stability Stability Study (HPLC) calculate->stability serial_dilute Serially Dilute pipette->serial_dilute serial_dilute->stability

Caption: Workflow for the preparation and validation of 2-methylquinoline standard solutions.

Storage and Handling of Standard Solutions

Proper storage is crucial to maintain the integrity of the prepared standard solutions.

  • Containers: Store solutions in amber glass volumetric flasks or vials to protect them from light.

  • Temperature: Store at refrigerated temperatures (2-8 °C) to minimize solvent evaporation and slow potential degradation.

  • Sealing: Ensure containers are tightly sealed to prevent solvent evaporation and contamination.

  • Equilibration: Before use, allow the solution to equilibrate to room temperature to ensure accurate volume measurements.

Conclusion

The protocol detailed in this application note provides a robust framework for the preparation of accurate and reliable 2-methylquinoline standard solutions. By adhering to these procedures, explaining the rationale behind critical steps, and implementing rigorous quality control measures, analytical scientists can ensure the validity of their quantitative results, thereby supporting the development and quality control of essential chemical and pharmaceutical products.

References

  • PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Quinoline. Retrieved from [Link]

  • CPAchem. (2023, March 28). Safety data sheet: 2-Methylquinoline. Retrieved from [Link]

  • Pure Synth. (2023, December 14). How Analytical Standards Support Method Validation & Calibration. Retrieved from [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]

  • News-Medical.net. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

  • PharmaGuru. (2023, May 2). Solution Stability In Analytical Method Validation: How To Perform. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-METHYL QUINOLINE. Retrieved from [Link]

  • BioPharm International. (2004, October 1). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • SlideShare. (2015, June 29). Preparation and Properties of Quinoline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, May). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Biobide. (2024, January 29). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

  • ResearchGate. (2016, August). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. Retrieved from [Link]

  • ChemBK. (n.d.). 2-methylquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinaldine. Retrieved from [Link]

  • ASTM International. (2022, April). E2857 Standard Guide for Validating Analytical Methods. Retrieved from [Link]

  • University of Northern British Columbia. (n.d.). INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

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High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Methylquinoline Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Scientist

Abstract

This comprehensive application note provides a detailed guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methylquinoline Phosphate. Also known as quinaldine phosphate, this compound is a key intermediate and moiety in various pharmaceutical agents and industrial products.[1][2] The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a systematic approach from initial parameter selection to full method validation. We will explore the scientific rationale behind chromatographic choices, present a step-by-step experimental protocol, and outline validation procedures compliant with International Council for Harmonisation (ICH) guidelines.[3]

Introduction and Scientific Rationale

2-Methylquinoline (quinaldine) is a heterocyclic aromatic organic compound that serves as a versatile building block in the synthesis of dyes, pH indicators, and pharmaceuticals.[1][2] The phosphate salt form is often utilized to enhance the aqueous solubility and stability of the parent compound, making it more amenable to formulation and analysis.[4] A reliable and validated analytical method is paramount for ensuring the identity, purity, and potency of this compound in active pharmaceutical ingredients (APIs) and finished products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity. This guide focuses on a reversed-phase approach, which is ideally suited for separating moderately polar compounds like this compound.

Physicochemical Properties of this compound

Understanding the analyte's properties is the foundation of logical method development.

PropertyValue / DescriptionSource(s)
Chemical Name This compound[4]
Synonyms Quinaldine Phosphate
Molecular Formula C₁₀H₉N · H₃PO₄[4]
Molecular Weight 241.18 g/mol [4]
Appearance Typically a solid. The free base is a colorless oily liquid.[4]
Solubility The phosphate salt form enhances water solubility compared to the free base, which is slightly soluble in water but soluble in organic solvents like chloroform and ether.[2]
Chromophore The quinoline ring system is an excellent chromophore, suitable for UV detection.
pKa The basic nitrogen on the quinoline ring dictates its charge state. The pKa of quinoline is ~4.9; 2-methylquinoline is similar. The phosphate counter-ion is acidic.
Core Principles of the HPLC Method

The separation strategy is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The key choices are rationalized as follows:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the primary stationary phase. Its hydrophobic nature provides excellent retention for the aromatic quinoline ring. As basic compounds like quinolines can interact with residual silanols on the silica backbone leading to peak tailing, using a modern, end-capped C18 column is crucial for achieving symmetric peak shapes.[5]

  • Mobile Phase pH Control: The pKa of the quinoline nitrogen makes pH control of the mobile phase critical. To ensure consistent protonation of the analyte (as the conjugate acid, C₁₀H₉NH⁺) and thus stable retention times and sharp peaks, the mobile phase should be buffered to a pH at least 1.5-2 units below the analyte's pKa. A pH of approximately 3.0-3.5 is therefore ideal. A phosphate buffer is an excellent choice in this pH range, providing good buffering capacity and being UV-transparent.[6][7]

  • Organic Modifier: Acetonitrile (ACN) is chosen as the organic modifier due to its strong elution strength for heterocyclic compounds, low viscosity, and low UV cutoff, ensuring a stable baseline. Methanol is a viable alternative but may yield different selectivity.[5][8]

  • Detection: Given the extensive π-conjugation in the quinoline ring, the molecule exhibits strong UV absorbance. A photodiode array (PDA) detector can be used to determine the wavelength of maximum absorbance (λ-max). Based on similar compounds, a detection wavelength in the range of 254-285 nm is expected to provide high sensitivity.[3][6]

Experimental Protocol: HPLC Analysis

This section provides a detailed, step-by-step methodology for the analysis.

Required Equipment and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)

    • Orthophosphoric Acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

  • Glassware & Consumables: Volumetric flasks, pipettes, 0.45 µm membrane filters, 0.45 µm syringe filters, HPLC vials.

Preparation of Solutions

Mobile Phase (0.05 M KH₂PO₄ Buffer, pH 3.0 : Acetonitrile (60:40, v/v))

  • Weigh 6.8 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to create a 0.05 M solution.[7]

  • Adjust the pH of the buffer to 3.0 ± 0.05 using orthophosphoric acid.

  • Filter the aqueous buffer through a 0.45 µm membrane filter.

  • Combine 600 mL of the filtered buffer with 400 mL of acetonitrile.

  • Degas the final mobile phase mixture by sonication or vacuum filtration before use.

Standard Stock Solution (500 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase and mix thoroughly.

Working Standard Solution (50 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix thoroughly. This concentration is suitable for injection.

Sample Preparation

  • Accurately weigh a quantity of the test sample (e.g., powdered tablets, API) equivalent to about 25 mg of this compound.

  • Transfer to a 50 mL volumetric flask and prepare in the same manner as the Standard Stock Solution.

  • Perform a subsequent 1-in-10 dilution (as for the working standard) to achieve a theoretical concentration of 50 µg/mL.

  • Before injection, filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterRecommended Condition
HPLC System Isocratic Pumping System with UV-Vis/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.05 M KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 283 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time ~10 minutes

Method Validation and System Suitability

For the method to be considered trustworthy and reliable, it must be validated according to ICH guidelines. The following workflow illustrates the necessary steps.

HPLC_Validation_Workflow cluster_dev Method Development cluster_sst Routine Analysis Dev Initial Method Development Opt Parameter Optimization Dev->Opt Refine Spec Specificity Opt->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LOD LOD / LOQ Rob Robustness SST System Suitability Testing (SST) Rob->SST Analysis Sample Analysis SST->Analysis If Passes

Caption: Workflow for HPLC Method Development and Validation.

System Suitability Testing (SST)

Before commencing any analysis, the chromatographic system's performance must be verified. This is achieved by injecting the working standard solution in five or six replicates.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions with the column.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector system.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, excipients). This is demonstrated by analyzing a placebo, the standard, and the sample, ensuring no interfering peaks are present at the retention time of 2-Methylquinoline.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A series of at least five concentrations (e.g., 10-70 µg/mL) are prepared and injected. The peak area is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.[8]

  • Accuracy: The closeness of the test results to the true value. It is determined by spiking a placebo with known amounts of the analyte at three different levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery. The mean recovery should be within 98.0-102.0%.[8]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-day): Analysis of multiple samples (n=6) of the same homogenous batch on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): The analysis is repeated on a different day, with a different analyst, or on a different instrument. The % RSD for both should not exceed 2.0%.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C).

Causality and Troubleshooting

Understanding the relationship between chromatographic parameters and the resulting separation is key to effective troubleshooting.

Chromatography_Factors cluster_mp Mobile Phase Components cluster_out Key Performance Indicators Analyte Analyte Properties (pKa, Polarity) Retention Retention Time Analyte->Retention PeakShape Peak Shape Analyte->PeakShape Column Stationary Phase (C18, End-capping) Column->Retention Column->PeakShape MobilePhase Mobile Phase pH Buffer pH MobilePhase->pH Organic Organic Modifier % MobilePhase->Organic Params Instrument Parameters (Flow, Temp.) Params->Retention Resolution Resolution Params->Resolution pH->Retention Controls ionization pH->PeakShape Organic->Retention Controls elution strength Outcome Chromatographic Outcome

Caption: Key factors influencing HPLC separation.

  • Problem: Long Retention Time.

    • Cause: Elution strength of the mobile phase is too low.

    • Solution: Increase the percentage of acetonitrile.

  • Problem: Poor Peak Shape (Tailing).

    • Cause: Secondary interaction between the basic analyte and acidic silanols on the column, or mismatched pH between the sample solvent and mobile phase.

    • Solution: Ensure the mobile phase pH is low and stable (e.g., 3.0). Confirm the use of a high-quality, end-capped C18 column. Dissolve the sample in the mobile phase.

  • Problem: Drifting Retention Times.

    • Cause: Inadequate column equilibration, unstable column temperature, or improperly prepared/buffered mobile phase.

    • Solution: Equilibrate the column for at least 30 minutes with the mobile phase. Use a column thermostat. Ensure the mobile phase is well-mixed and accurately prepared.

References

  • Bories, C., et al. (2005). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 822(1-2), 265-274. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7060, 2-Methylquinoline. Available at: [Link]

  • Patil, S. M., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available at: [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 159-170. Available at: [Link]

  • Studzińska, S., & Bocian, S. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Acta Chromatographica, 30(4), 253-258. Available at: [Link]

  • Nogueira, F. H. A., et al. (2011). Development and validation of an HPLC method for mefloquine hydrochloride determination in tablet dosage form. Journal of AOAC International, 94(4), 1089-1093. Available at: [Link]

  • Wikipedia. (n.d.). Quinaldine. Available at: [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129714922, Quinoline phosphate. Available at: [Link]

  • FooDB. (n.d.). Showing Compound 2-Methylquinoline (FDB004400). Available at: [Link]

  • ResearchGate. (n.d.). Predicting the Air Stability of Phosphines. Available at: [Link]

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Application Notes & Protocols: The Strategic Use of 2-Methylquinolinyl Phosphates in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Methylquinolinyl Phosphates

In the landscape of organic synthesis, the quinoline scaffold is a privileged structure, central to pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] The functionalization of this moiety is therefore of paramount importance. While traditional cross-coupling reactions have heavily relied on aryl halides and triflates, there is a growing demand for alternative electrophiles that offer enhanced stability, milder activation conditions, and greater synthetic flexibility.

This guide delves into the strategic use of 2-methylquinolinyl phosphates as highly effective and versatile electrophiles in transition metal-catalyzed cross-coupling reactions. The term "2-methylquinoline phosphate" can refer to either the phosphate salt of the protonated quinoline or, more significantly for synthetic applications, a phosphate ester derivative of a hydroxylated 2-methylquinoline. It is this latter interpretation—a quinolinyl organophosphate—that unlocks a powerful approach to C-C bond formation.

These organophosphate esters, derived from readily available quinolinols, serve as robust alternatives to conventional electrophiles. Their enhanced stability simplifies purification and handling, while their reactivity profile allows for efficient coupling under mild, often iron-catalyzed, conditions.[5] This document provides a comprehensive overview, from the synthesis of the quinolinyl phosphate precursor to its successful application in a representative cross-coupling protocol, grounded in field-proven methodologies for heteroaromatic phosphates.

Section 1: The Rationale for Quinoxalinyl Phosphates as Cross-Coupling Electrophiles

The choice of an electrophilic partner is a critical parameter in any cross-coupling reaction. While aryl halides have been the historical workhorses, their preparation can sometimes be challenging. Aryl triflates, while highly reactive, can be sensitive to moisture. Quinoxalinyl phosphates emerge as a superior alternative for several key reasons:

  • Synthetic Accessibility: They are easily prepared in high yields from the corresponding hydroxyquinolines (quinolinols), which can often be synthesized more readily than their halogenated counterparts.

  • Bench Stability: Unlike triflates, organophosphates exhibit excellent stability towards moisture and chromatography, facilitating storage and purification.

  • Reactivity & Mild Conditions: The phosphate moiety serves as an excellent leaving group upon activation by a suitable transition metal catalyst. This enables reactions to proceed under exceptionally mild conditions, often at low temperatures, which preserves sensitive functional groups within the molecule.[5]

  • Sustainable Catalysis: A significant advantage is their compatibility with earth-abundant, non-toxic catalysts like iron, providing a cost-effective and environmentally benign alternative to precious metal catalysts like palladium.[5][6]

The underlying principle of their reactivity involves the oxidative addition of the C-O bond to a low-valent metal center, facilitated by the phosphate's ability to act as a competent leaving group. This forms a key organometallic intermediate, which then proceeds through the canonical steps of transmetalation and reductive elimination to furnish the coupled product.

Section 2: Synthesis of 2-Methylquinolinyl Phosphate Precursors

The effective use of a 2-methylquinolinyl phosphate in a cross-coupling reaction begins with its synthesis. This is typically a two-stage process: first, the synthesis of the requisite 2-methylquinolinol, followed by its conversion to the phosphate ester.

Workflow for Precursor Synthesis

cluster_0 Stage 1: Synthesis of Hydroxyquinoline cluster_1 Stage 2: Phosphorylation Start Commercially Available 2-Methylquinoline Derivative Step1 Oxidation / Rearrangement or de novo Synthesis (e.g., Combes Synthesis) Start->Step1 Product1 2-Methylquinolin-X-ol Step1->Product1 Step2 Phosphorylation Reaction (e.g., with (EtO)2P(O)Cl) Product1->Step2 Intermediate Product Product2 2-Methylquinolin-X-yl Diethyl Phosphate (Final Electrophile) Step2->Product2

Caption: Synthetic workflow for preparing the 2-methylquinolinyl phosphate electrophile.

Protocol 1: Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol describes a common method for synthesizing the quinolinol precursor via the Combes quinoline synthesis.

Materials:

  • Aniline (1.0 equiv)

  • Acetylacetone (1.1 equiv)

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium Bicarbonate (sat. aq. solution)

Procedure:

  • Reaction Setup: In a round-bottom flask, cautiously add concentrated sulfuric acid to an equal volume of ethanol while cooling in an ice bath.

  • Condensation: To this acidic solution, add aniline followed by the dropwise addition of acetylacetone.

  • Heating: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture carefully over crushed ice.

  • Neutralization & Precipitation: Neutralize the solution with saturated sodium bicarbonate. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-methyl-4-hydroxyquinoline.

Protocol 2: Phosphorylation of 2-Methyl-4-hydroxyquinoline

This protocol details the conversion of the quinolinol to its diethyl phosphate ester, the active electrophile for cross-coupling.

Materials:

  • 2-Methyl-4-hydroxyquinoline (1.0 equiv)

  • Diethyl Chlorophosphate ((EtO)₂P(O)Cl) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add 2-methyl-4-hydroxyquinoline and anhydrous THF. Cool the resulting suspension to 0 °C.

  • Deprotonation: Add sodium hydride portion-wise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve and a sodium quinolinolate salt will form.

  • Phosphorylation: Add diethyl chlorophosphate dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel) to yield the 2-methylquinolin-4-yl diethyl phosphate.

Section 3: Application in Iron-Catalyzed C-C Cross-Coupling

With the quinolinyl phosphate in hand, it can be deployed as an electrophile. The following protocol describes an iron-catalyzed cross-coupling with an alkyl Grignard reagent, a method noted for its efficiency, low cost, and functional group tolerance at low temperatures.[5]

Catalytic Cycle for Iron-Catalyzed Cross-Coupling

Fe_cat Active Fe(0) or Fe(I) Catalyst Intermediate1 [Ar-Fe-OP] Fe_cat->Intermediate1 Oxidative Addition Substrate 2-Methylquinolinyl-OP(O)(OEt)2 (Ar-OP) Substrate->Intermediate1 Grignard R-MgX (Grignard Reagent) Intermediate2 [Ar-Fe-R] Grignard->Intermediate2 Product 2-Methyl-X-R-Quinoline (Ar-R) Intermediate1->Intermediate2 Transmetalation Intermediate2->Product Reductive Elimination

Caption: Proposed catalytic cycle for the iron-catalyzed coupling of a quinolinyl phosphate.

Protocol 3: Iron-Catalyzed Coupling with an Alkyl Grignard Reagent

Materials:

  • 2-Methylquinolin-4-yl diethyl phosphate (1.0 equiv)

  • Iron(III) acetylacetonate (Fe(acac)₃) (5 mol%)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Alkylmagnesium bromide (e.g., n-Butylmagnesium bromide, 1.0 M in THF) (1.5 equiv)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the 2-methylquinolinyl phosphate and Fe(acac)₃ in anhydrous NMP.

  • Cooling: Cool the reaction mixture to -20 °C using a cryocooler or a dry ice/acetonitrile bath.

  • Grignard Addition: Add the Grignard reagent dropwise to the cooled solution over 5-10 minutes. The solution will typically darken.

  • Reaction Monitoring: Stir the reaction at -20 °C. The reaction is often rapid, with full conversion typically observed within 30-60 minutes. Monitor by TLC or GC-MS.

  • Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil or solid by flash column chromatography to isolate the desired 2-methyl-4-alkylquinoline product.

Data Summary: Substrate Scope

The following table illustrates the expected versatility of this methodology, based on published results for similar heteroaromatic phosphates.[5]

EntryGrignard Reagent (R-MgX)Product (R group)Expected Yield (%)
1n-Butylmagnesium bromiden-Butyl85-95
2sec-Butylmagnesium chloridesec-Butyl80-90
3Isopropylmagnesium chlorideIsopropyl75-85
4Cyclohexylmagnesium bromideCyclohexyl88-98
5Phenylmagnesium bromidePhenyl70-80

Conclusion and Future Outlook

2-Methylquinolinyl phosphates represent a class of stable, accessible, and highly effective electrophiles for modern organic synthesis. Their ability to participate in cross-coupling reactions under mild, iron-catalyzed conditions positions them as a powerful tool for researchers in medicinal and materials chemistry. The protocols detailed herein provide a robust framework for the preparation and application of these reagents, enabling the synthesis of functionalized quinolines with high efficiency and excellent functional group tolerance.

Future investigations will likely expand the scope of this chemistry to other important transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The development of asymmetric variants of these couplings could provide enantioselective routes to chiral quinoline-containing molecules, further enhancing the utility of this versatile synthetic strategy.

References

  • Gøgsig, T. M., Lindhardt, A. T., & Skrydstrup, T. (2009). Iron-Catalyzed Cross-Coupling of Heteroaromatic Tosylates and Phosphates with Alkyl Grignard Reagents. Organic Letters, 11(21), 4886–4888. [Link]

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Larsen, C. B., & Wenger, O. S. (2018). Photoredox Catalysis with Metal Complexes Made from Earth-Abundant Elements. Chemistry – A European Journal, 24(8), 2039–2058. [Link]

  • Liu, L., Li, J., Dong, J., Sišak, D., Baerlocher, C., & McCusker, L. B. (2009). Synthesis, Structure, and Characterization of Two Photoluminescent Zirconium Phosphate−Quinoline Compounds. Inorganic Chemistry, 48(18), 8947–8954. [Link]

  • ETH Zurich Research Collection. (2009). Synthesis, structure, and characterization of two photoluminescent zirconium phosphate-quinoline compounds. [Link]

  • Sharma, P., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Medicinal Chemistry, 20(10), 921-937. [Link]

  • Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation/C–C Bond Formation/Cyclization Cascade Reaction. Organic Letters. [Link]

  • ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • ResearchGate. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. [Link]

  • PubMed Central (PMC). (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • MDPI. (n.d.). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. [Link]

  • ACS Publications. (n.d.). Synthesis of Phosphinines from CoII-Catalyzed [2+2+2] Cycloaddition Reactions. ACS Catalysis. [Link]

  • ACS Publications. (n.d.). The Chemistry of Quinolines. Chemical Reviews. [Link]

  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. [Link]

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Application Notes and Protocols: Chiral Phosphoric Acid-Catalyzed Asymmetric Reactions of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: While direct catalytic applications of isolated 2-Methylquinoline Phosphate are not extensively documented in peer-reviewed literature, a highly relevant and well-established area of catalysis involves the in situ formation of quinolinium phosphate intermediates. This guide focuses on the powerful applications of chiral phosphoric acids as organocatalysts in reactions involving quinoline derivatives, a field of significant interest in modern synthetic chemistry and drug development.

Introduction: The Synergy of Quinolines and Chiral Phosphoric Acids

The quinoline scaffold is a privileged heterocyclic motif, central to a vast array of pharmaceuticals, natural products, and functional materials.[1] Consequently, the development of efficient and stereoselective methods to synthesize functionalized quinoline derivatives is a primary objective for synthetic chemists. A significant breakthrough in this area has been the emergence of chiral phosphoric acids (CPAs) as powerful Brønsted acid organocatalysts.

The fundamental principle behind this catalytic partnership lies in the ability of the phosphoric acid to protonate the basic nitrogen of the quinoline ring, forming a chiral quinolinium phosphate ion pair. This activation dramatically enhances the electrophilicity of the quinoline system, rendering it susceptible to nucleophilic attack. When a chiral phosphoric acid is employed, the resulting chiral environment allows for highly enantioselective transformations, providing access to valuable chiral tetrahydroquinolines and other derivatives.[2][3] This guide provides an in-depth look at one of the most prominent applications: the asymmetric transfer hydrogenation of 2-substituted quinolines.

Mechanistic Insights: The Catalytic Cycle

The asymmetric transfer hydrogenation of quinolines using Hantzsch esters as the hydrogen source is a hallmark reaction in CPA catalysis. The catalytic cycle, illustrated below, elucidates the key interactions that govern the reaction's efficiency and stereoselectivity.

The reaction is initiated by the protonation of the quinoline substrate by the chiral phosphoric acid catalyst, forming a quinolinium ion.[2] This activated intermediate is then poised for hydride transfer from the Hantzsch ester. The chiral environment created by the bulky substituents on the phosphoric acid catalyst dictates the facial selectivity of the hydride addition, leading to the formation of an enantioenriched dihydroquinoline. Subsequent tautomerization and further reduction steps yield the final tetrahydroquinoline product.

Catalytic_Cycle cluster_0 Catalytic Cycle Quinoline Quinoline Substrate Intermediate Chiral Quinolinium Phosphate Ion Pair Quinoline->Intermediate Protonation CPA Chiral Phosphoric Acid (CPA) CPA->Intermediate Hantzsch Hantzsch Ester Hantzsch->Intermediate Hydride Transfer Product Enantioenriched Tetrahydroquinoline Intermediate->Product Reduction & Tautomerization Product->CPA Catalyst Regeneration

Figure 1: Proposed catalytic cycle for the CPA-catalyzed asymmetric transfer hydrogenation of quinolines.

Application Focus: Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines

The synthesis of chiral 2-alkyl tetrahydroquinolines is of particular importance, as this motif is found in numerous biologically active alkaloids, such as those from Galipea officinalis (Hancock alkaloids).[3] The asymmetric transfer hydrogenation of 2-alkenyl quinolines provides a direct and efficient route to these valuable compounds.

Optimization of Reaction Conditions

The choice of catalyst, solvent, and temperature is critical for achieving high yields and enantioselectivities. Below is a summary of typical optimization data for the transfer hydrogenation of a model 2-alkenyl quinoline.

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)Enantiomeric Ratio (e.r.)
1CPA-1 (5)Toluene509585:15
2CPA-2 (5)CH2Cl2508890:10
3CPA-3 (2) Toluene 35 98 97:3
4CPA-3 (2)THF357595:5
5CPA-3 (2)Toluene259096:4

Data adapted from representative studies on similar transformations.[2][4]

Key Insights from Optimization:

  • Catalyst Structure: The steric bulk and electronic properties of the substituents on the chiral phosphoric acid backbone are paramount. Catalysts with bulky aromatic groups, such as CPA-3, often provide superior stereocontrol.[4]

  • Solvent Effects: Non-polar aromatic solvents like toluene frequently offer the best balance of solubility and reaction rates.

  • Temperature: The reaction generally proceeds efficiently at or near room temperature, minimizing thermal background reactions.

Detailed Experimental Protocol

This protocol describes a general procedure for the CPA-catalyzed asymmetric transfer hydrogenation of a 2-alkenyl quinoline using a Hantzsch ester.

Materials and Reagents
  • 2-Alkenyl quinoline substrate (1.0 equiv)

  • Hantzsch ester (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP or a derivative) (0.02 equiv, 2 mol%)

  • Anhydrous toluene

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow

Experimental_Workflow start Start setup Assemble oven-dried Schlenk flask under inert atmosphere. start->setup add_solids Add 2-alkenyl quinoline, Hantzsch ester, and CPA catalyst. setup->add_solids add_solvent Add anhydrous toluene via syringe. add_solids->add_solvent react Stir at specified temperature (e.g., 35 °C) for 24-48h. add_solvent->react monitor Monitor reaction by TLC or GC-MS. react->monitor workup Quench with saturated NaHCO3 solution and extract with EtOAc. monitor->workup purify Purify by column chromatography. workup->purify analyze Analyze yield and enantiomeric excess (chiral HPLC). purify->analyze end End analyze->end

Figure 2: Step-by-step experimental workflow for the asymmetric transfer hydrogenation.

Step-by-Step Procedure
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-alkenyl quinoline (e.g., 0.2 mmol, 1.0 equiv), the Hantzsch ester (0.24 mmol, 1.2 equiv), and the chiral phosphoric acid catalyst (0.004 mmol, 0.02 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene (2.0 mL) via a syringe.

  • Stir the reaction mixture at the optimized temperature (e.g., 35 °C) for the required duration (typically 24-48 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroquinoline.

  • Determine the yield and analyze the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous analysis:

  • Reproducibility: Consistent use of anhydrous solvents and an inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducible results.

  • Purity Analysis: The final product's purity should be confirmed by ¹H and ¹³C NMR spectroscopy.

  • Stereochemical Outcome: The enantiomeric excess, a key measure of the catalyst's performance, must be determined by chiral HPLC analysis, comparing the result to a racemic standard.

Conclusion and Future Outlook

The use of chiral phosphoric acids as catalysts for reactions involving quinolines represents a powerful strategy in asymmetric synthesis. The ability to form a chiral quinolinium phosphate intermediate in situ provides a versatile platform for a range of transformations beyond transfer hydrogenation, including Pictet-Spengler reactions and dearomatization processes.[5][6] For researchers and professionals in drug development, this catalytic system offers an efficient, metal-free, and highly stereoselective route to valuable chiral building blocks, paving the way for the discovery of new therapeutic agents.

References

  • Natural vs. Synthetic Phosphate as Efficient Heterogeneous Compounds for Synthesis of Quinoxalines. PMC - NIH. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: [Link]

  • Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. Organic Letters - ACS Publications. Available at: [Link]

  • Pathways to Metal–Ligand Cooperation in Quinoline-Based Titanium(IV) Pincers: Nonelectrophilic N-methylation, Deprotonation, and Dihydropyridine Formation. Organometallics - ACS Publications. Available at: [Link]

  • Gold catalysis in quinoline synthesis. Chemical Communications (RSC Publishing). Available at: [Link]

  • Phosphoester hydrolysis promoted by quinoline functionalized Ni(II) and Zn(II) complexes. RSC Publishing. Available at: [Link]

  • Hydrogenation of quinolines catalyzed by chiral phosphoric acid. ResearchGate. Available at: [Link]

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Jetir.Org. Available at: [Link]

  • Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. PMC - NIH. Available at: [Link]

  • Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. MDPI. Available at: [Link]

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Thieme. Available at: [Link]

  • Chiral Phosphoric Acid-Catalyzed Pictet–Spengler Reactions for Synthesis of 5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.1c00293
  • A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. Available at: [Link]

  • Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. Available at: [Link]

  • The Development of Double Axially Chiral Phosphoric Acids and Their Catalytic Transfer Hydrogenation of Quinolines. Wiley Online Library. Available at: [Link]

  • Copper(II) complexes of quinoline-based ligands for efficient photoredox catalysis of atom transfer radical addition (ATRA) reaction. RSC Publishing. Available at: [Link]

  • Potassium Phosphate-Mediated Synthesis of C4-Phosphorylated Quinolines via Cascade Cycloisomerization of Ynones. PubMed. Available at: [Link]

  • Zirconium Phosphates and Phosphonates: Applications in Catalysis. MDPI. Available at: [Link]

  • Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts. MDPI. Available at: [Link]

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Application Notes & Protocols: Development and Application of Quinoline Phosphate Derivatives as "Turn-On" Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dynamic and often localized activity of enzymes within cellular environments plays a pivotal role in health and disease. Phosphatases, a key class of enzymes that catalyze the hydrolysis of phosphate monoesters, are central to signal transduction, metabolic regulation, and cell cycle control. Consequently, aberrant phosphatase activity is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and metabolic diseases. This has positioned them as critical diagnostic markers and therapeutic targets.[1][2]

Fluorescent probes offer a powerful modality for monitoring enzyme activity with high sensitivity and spatiotemporal resolution in complex biological systems.[3][4][5] Among the various fluorogenic scaffolds, quinoline and its derivatives have been extensively explored due to their favorable photophysical properties, biocompatibility, and synthetic tractability.[6][7][8] This guide details the design, synthesis, and application of quinoline phosphate derivatives as activity-based, "turn-on" fluorescent probes. The core principle involves masking a fluorescent hydroxyquinoline with a phosphate group. This phosphorylated precursor is water-soluble and non-fluorescent. Upon enzymatic cleavage by a target phosphatase, the highly fluorescent parent hydroxyl-quinoline is liberated, producing a direct and quantifiable "turn-on" signal proportional to enzyme activity.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals, covering the fundamental design principles, detailed experimental protocols for probe synthesis and characterization, and methodologies for in vitro enzyme kinetics and live-cell imaging.

Principles and Design Strategy
1.1 The Quinoline Fluorophore: A Versatile Scaffold

The quinoline moiety, a fused benzene and pyridine ring system, serves as an excellent fluorophore for biological applications.[9][10] Its rigid, aromatic structure provides a stable platform with inherent fluorescence. Key advantages include:

  • Tunable Photophysical Properties: The emission wavelength, quantum yield, and Stokes shift can be readily modified through synthetic functionalization of the quinoline core. This allows for the development of probes across the visible spectrum to avoid cellular autofluorescence.[11]

  • Biocompatibility: Quinoline derivatives generally exhibit low cytotoxicity, making them suitable for live-cell imaging applications.[12][13]

  • Synthetic Accessibility: The quinoline scaffold is amenable to a wide range of chemical modifications, enabling the modular attachment of recognition moieties and solubility-enhancing groups.[14]

1.2 The Phosphate Trigger: An Enzymatic Switch

The design of these probes hinges on an activity-based sensing mechanism. A phosphate group is installed onto the hydroxyl group of a fluorescent quinoline derivative. This modification serves two critical functions:

  • Fluorescence Quenching: The phosphate group alters the electronic properties of the quinoline fluorophore, typically quenching its fluorescence through mechanisms like photoinduced electron transfer (PeT).

  • Analyte Recognition: The phosphate ester acts as a specific substrate for phosphatase enzymes.

This "pro-fluorophore" strategy ensures a low background signal and a high signal-to-noise ratio upon enzymatic activation.

1.3 The Enzymatic "Turn-On" Mechanism

The core of the detection method is the enzyme-catalyzed hydrolysis of the phosphate group. In the presence of a target phosphatase, such as Alkaline Phosphatase (ALP) or a Protein Tyrosine Phosphatase (PTP), the probe is dephosphorylated. This reaction releases the original hydroxyquinoline fluorophore, restoring its native electronic structure and leading to a significant increase in fluorescence intensity. This process provides a real-time, quantitative measure of enzyme activity.[1][15]

G cluster_0 Probe State cluster_1 Product State Probe Quinoline-Phosphate Probe (Non-Fluorescent, Water-Soluble) Enzyme Target Phosphatase (e.g., ALP, PTP) Probe->Enzyme Substrate Binding Product Hydroxy-Quinoline (Highly Fluorescent) Phosphate Inorganic Phosphate Enzyme->Product Catalytic Cleavage

Figure 1: The "Turn-On" mechanism of a quinoline phosphate probe.

Protocol: Probe Synthesis and Characterization

This section outlines a general protocol for the synthesis and validation of a model quinoline phosphate probe, referred to as Q-Phos .

2.1 General Synthesis Workflow

The synthesis is typically a two-step process involving the preparation of the hydroxyquinoline fluorophore followed by phosphorylation.

G A Start: 6-Bromoquinoline & Boronic Acid B Step 1: Suzuki Coupling to create Hydroxy-Quinoline A->B C Step 2: Phosphorylation using POCl₃ B->C D Purification (Column Chromatography/HPLC) C->D E Characterization (¹H NMR, ¹³C NMR, HRMS) D->E F Final Product: Q-Phos Probe E->F

Figure 2: General workflow for the synthesis of a Q-Phos probe.

2.2 Detailed Synthesis Protocol (Example: Q-Phos)

Rationale: This protocol uses a common starting material, 6-bromoquinoline, and a Suzuki coupling reaction to build a custom hydroxy-quinoline core, which is then phosphorylated.[16] This modular approach allows for easy adaptation.

Materials:

  • 6-Bromoquinoline

  • (4-Hydroxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Anhydrous solvents (Dioxane, Dichloromethane)

  • Standard glassware for organic synthesis

Step 1: Synthesis of the Hydroxy-Quinoline Intermediate

  • To a round-bottom flask, add 6-bromoquinoline (1.0 mmol), (4-hydroxyphenyl)boronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add 20 mL of a 3:1 mixture of anhydrous dioxane and water.

  • Heat the reaction mixture to 90°C and stir for 12-18 hours under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure hydroxy-quinoline intermediate.

Step 2: Phosphorylation to Yield Q-Phos Probe

  • Dissolve the hydroxy-quinoline intermediate (1.0 mmol) and triethylamine (3.0 mmol) in 15 mL of anhydrous dichloromethane in an ice bath (0°C).

  • Slowly add phosphorus oxychloride (1.5 mmol) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the final Q-Phos probe using column chromatography or preparative HPLC.

2.3 Probe Characterization and Validation

Trustworthiness: Rigorous characterization is essential to confirm the identity, purity, and functionality of the synthesized probe.[17]

  • Structural Verification: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Analysis: Assess purity (>95%) using High-Performance Liquid Chromatography (HPLC).

  • Spectral Analysis:

    • Dissolve the Q-Phos probe and its dephosphorylated hydroxy-quinoline precursor in a relevant buffer (e.g., 10 mM HEPES, pH 7.4).

    • Measure the UV-Vis absorption and fluorescence emission spectra using a spectrophotometer and a fluorometer, respectively.

    • Calculate the molar extinction coefficient (ε), quantum yield (Φ), and Stokes shift.

ParameterQ-Phos (Phosphorylated)Hydroxy-Quinoline (Dephosphorylated)Rationale
Absorption λmax (nm) ~330 nm~350 nmEnzymatic cleavage often causes a slight red-shift in absorption.
Emission λmax (nm) No significant emission~450 nmThe key "turn-on" response.
Quantum Yield (Φ) < 0.01> 0.50A >50-fold increase is indicative of a good probe.
Stokes Shift (nm) N/A~100 nmA large Stokes shift (>50 nm) is desirable to minimize self-absorption.
Protocol: In Vitro Enzyme Assay

This protocol describes how to use Q-Phos to measure the activity of a target phosphatase, such as Calf Intestinal Alkaline Phosphatase (CIAP), a commonly used model enzyme.

3.1 Principle of the Assay

The assay measures the initial rate of the enzymatic reaction by monitoring the increase in fluorescence over time.[18][19] The initial velocity (V₀) is directly proportional to the enzyme concentration under substrate-saturating conditions. This allows for the determination of key kinetic parameters like Kₘ and Vₘₐₓ.[20][21]

3.2 Reagents and Equipment
  • Q-Phos Probe: 10 mM stock solution in DMSO.

  • Enzyme: Alkaline Phosphatase (e.g., CIAP) stock solution.

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 9.0, with 1 mM MgCl₂.

  • Controls: A known phosphatase inhibitor (e.g., sodium orthovanadate).

  • Equipment: Fluorescence microplate reader (Excitation/Emission filters appropriate for the hydroxy-quinoline product), 96-well black plates.

3.3 Step-by-Step Protocol
  • Prepare Working Solutions:

    • Dilute the Q-Phos stock solution to various working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) in Assay Buffer to determine the Kₘ. For simple activity measurements, a single saturating concentration (e.g., 10 µM) is sufficient.

    • Prepare serial dilutions of the enzyme in Assay Buffer.

  • Set up the Reaction Plate:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of the Q-Phos working solution to each well.

    • Negative Control: Add 100 µL of Assay Buffer (no enzyme).

    • Inhibitor Control: Add enzyme and a known inhibitor to test probe specificity.

  • Initiate the Reaction:

    • Add 100 µL of the enzyme solution to the sample wells. The final volume in each well should be 200 µL.

  • Measure Fluorescence:

    • Immediately place the plate in the microplate reader, pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity (e.g., Ex: 350 nm, Em: 450 nm) every 60 seconds for 30-60 minutes.

3.4 Data Analysis Workflow

G A Acquire Kinetic Data: Fluorescence vs. Time B Plot Data and Identify Linear Range A->B C Calculate Initial Velocity (V₀) (Slope of the linear portion) B->C D Repeat for Multiple Substrate Concentrations [S] C->D E Plot V₀ vs. [S] D->E F Fit to Michaelis-Menten Equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) E->F G Determine Kinetic Parameters: Kₘ and Vₘₐₓ F->G

Figure 3: Workflow for analyzing enzyme kinetic data from the fluorescent assay.

Protocol: Live Cell Imaging of Endogenous Phosphatase Activity

This protocol provides a method for visualizing endogenous phosphatase activity in cultured cells.

4.1 Principle

Cells are incubated with the cell-permeable Q-Phos probe. Inside the cell, endogenous phosphatases cleave the phosphate group, generating a fluorescent signal at sites of high enzyme activity.[12][22]

4.2 Materials and Equipment
  • Cells: A cell line known to express the target phosphatase (e.g., HeLa cells for ALP).

  • Culture Medium: Standard cell culture medium (phenol red-free medium is recommended to reduce background fluorescence).[23]

  • Q-Phos Probe: 1-10 mM stock solution in DMSO.

  • Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • Equipment: Confocal or widefield fluorescence microscope with appropriate filter sets and a live-cell incubation chamber (37°C, 5% CO₂).[9][24]

4.3 Step-by-Step Protocol
  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells once with warm HBSS.

    • Prepare a loading solution by diluting the Q-Phos DMSO stock to a final concentration of 1-10 µM in HBSS or serum-free medium.

    • Scientist's Note: The optimal probe concentration and incubation time must be determined empirically for each cell type to maximize signal and minimize potential cytotoxicity.

    • Incubate the cells with the loading solution for 15-60 minutes at 37°C.

  • Washing: Gently wash the cells two or three times with warm HBSS to remove excess extracellular probe.

  • Imaging:

    • Add fresh warm HBSS or imaging medium to the cells.

    • Immediately transfer the dish to the microscope stage.

    • Acquire images using the appropriate fluorescence channel (e.g., DAPI or blue channel for a blue-emitting quinoline).

  • Controls for Validation:

    • Negative Control: Image cells that have not been loaded with the probe to assess autofluorescence.

    • Inhibitor Control: Pre-treat cells with a specific phosphatase inhibitor for 30-60 minutes before and during probe loading. A significant reduction in fluorescence signal validates that the signal is enzyme-dependent.

Application in High-Throughput Drug Screening

The in vitro assay described in Section 3 is highly adaptable for High-Throughput Screening (HTS) to identify novel phosphatase inhibitors.[25][26] The simple "mix-and-read" format in a 96- or 384-well plate allows for the rapid testing of thousands of compounds. A decrease in the rate of fluorescence generation in the presence of a test compound indicates potential inhibitory activity, flagging the compound for further investigation.

Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
No/Low Signal in In Vitro Assay Inactive enzyme; Incorrect buffer pH/cofactors; Degraded probe.Verify enzyme activity with a standard colorimetric substrate (e.g., pNPP). Optimize buffer conditions. Synthesize fresh probe and verify its structure.
High Background in In Vitro Assay Probe instability/hydrolysis; Contaminated reagents.Run a no-enzyme control to check for spontaneous probe hydrolysis. Use high-purity water and reagents.
High Background in Cell Imaging Probe concentration too high; Insufficient washing; Cell autofluorescence.Titrate probe concentration downwards. Increase the number and duration of wash steps. Image control cells without probe to establish a baseline for autofluorescence. Use phenol red-free medium.
Phototoxicity/Cell Blebbing Excessive light exposure; Probe toxicity.Reduce laser power and exposure time. Increase camera gain if necessary. Perform a cell viability assay (e.g., MTT) to assess probe toxicity at working concentrations.
References
  • Singh, J., & Mishra, S. (2023).
  • ResearchGate. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion at ppb level.
  • Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • Elsevier. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
  • National Institutes of Health (NIH). (2025).
  • Royal Society of Chemistry. (n.d.). An activity-based fluorescent probe and its application for differentiating alkaline phosphatase activity in different cell lines.
  • Singh, J., & Mishra, S. (2023).
  • Taylor & Francis eBooks. (n.d.).
  • ACS Publications. (n.d.). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry.
  • National Institutes of Health (NIH). (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC - PubMed Central.
  • National Institutes of Health (NIH). (2022). Recent Advances in the Enzyme‐Activatable Organic Fluorescent Probes for Tumor Imaging and Therapy. PMC.
  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging. Thermo Fisher Scientific.
  • Royal Society of Chemistry. (n.d.). Dual colorimetric and fluorogenic probes for visualizing tyrosine phosphatase activity.
  • ACS Publications. (2023).
  • MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
  • National Institutes of Health (NIH). (n.d.). Fluorescence Live Cell Imaging. PMC - PubMed Central.
  • Sigma-Aldrich. (n.d.). Alkaline Phosphatase Detection Kit, Fluorescence (APF) - Technical Bulletin. Sigma-Aldrich.
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • PubMed. (n.d.).
  • MDPI. (n.d.). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. MDPI.
  • PubMed. (2020).
  • PubMed. (2016).
  • MDPI. (2018). Fluorescent Probes for Live Cell Imaging. MDPI.
  • PNAS. (n.d.).
  • Promega Corporation. (n.d.). Cell Imaging Protocols and Applications Guide.
  • ResearchGate. (n.d.). Calibration plot for the determination of alkaline phosphatase (ALP)...
  • National Institutes of Health (NIH). (n.d.). Chromogenic and Fluorogenic Probes for the Detection of Illicit Drugs. PMC - PubMed Central.
  • Creative Enzymes. (n.d.). Fluorometric Enzyme Assays.
  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. StainsFile.
  • PubMed. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed.
  • JASCO Global. (2022). Enzyme kinetics probed by fluorescence spectroscopy. JASCO Global.
  • PubMed. (2020). An activity-based fluorescent probe and its application for differentiating alkaline phosphatase activity in different cell lines. PubMed.
  • Benchchem. (n.d.).
  • Royal Society of Chemistry. (n.d.). A fluorescent turn-on probe for the detection of alkaline phosphatase activity in living cells.
  • U.S. Food and Drug Administration. (2023). Performance Test Methods for Evaluation of Fluorescence Imaging Systems.
  • PubMed. (2017).

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Application Notes and Protocols for the Calibration of Analytical Instruments Using Quinaldine Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Quinaldine Phosphate in Analytical Integrity

In the landscape of scientific research and pharmaceutical development, the precision and accuracy of analytical instrumentation are paramount. The reliability of data, whether for novel drug discovery, quality control, or academic research, is fundamentally dependent on the meticulous calibration of the instruments that generate it. Quinaldine phosphate (2-methylquinoline phosphate salt) emerges as a versatile and stable analytical standard for this critical task. Its aromatic quinoline core provides the necessary chromophoric and fluorophoric properties for spectroscopic applications, while its stability and high purity make it an excellent candidate for chromatographic system suitability and calibration.

This comprehensive guide provides detailed application notes and protocols for the use of quinaldine phosphate as a calibrant for a range of analytical instruments. The methodologies described herein are designed to be self-validating, grounded in established principles of analytical chemistry, and supported by authoritative references to ensure scientific integrity.

Physicochemical Properties and Handling of Quinaldine Phosphate

A thorough understanding of the calibrant's properties is the foundation of its effective use.

Table 1: Physicochemical Properties of Quinaldine Phosphate

PropertyValueSource
Chemical Name This compound salt
Synonyms Quinaldine phosphate
CAS Number 118896-93-8
Molecular Formula C₁₀H₉N · H₃PO₄
Molecular Weight 241.18 g/mol
Appearance Colorless oil (the free base, quinaldine, darkens on exposure to air)[1][2]
Solubility Sparingly soluble in water; soluble in ethanol and chloroform.[3]

Safety and Handling:

Quinaldine and its salts should be handled with care. It is harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Storage and Stability:

Quinaldine is known to be sensitive to light and air.[3] Therefore, quinaldine phosphate analytical standards should be stored in tightly sealed, light-resistant containers in a cool, dry place. Stock solutions, once prepared, should be stored protected from light and used within a recommended timeframe to ensure their integrity. A stability study for prepared solutions is recommended as part of good laboratory practice.

Protocol I: Calibration of UV-Visible Spectrophotometers

The aromatic structure of the quinaldine moiety in quinaldine phosphate lends itself to UV-Vis spectroscopy applications. This protocol outlines its use for verifying wavelength accuracy and photometric accuracy (linearity).

Part A: Verification of Wavelength Accuracy

Wavelength accuracy is crucial for correct qualitative and quantitative analysis. While standards like holmium oxide are common, a well-characterized solution of quinaldine phosphate can serve as a secondary verification standard.[4][5][6]

Principle: The UV spectrum of quinaldine in a suitable solvent exhibits characteristic absorption maxima (λmax). By comparing the observed λmax on a specific instrument to the known, certified values, the wavelength accuracy of the spectrophotometer can be verified.

Workflow for Wavelength Accuracy Verification

prep Prepare a dilute solution of quinaldine phosphate in spectroscopic grade ethanol (e.g., 10 µg/mL). blank Use the same spectroscopic grade ethanol as the blank. prep->blank scan Perform a full UV scan (e.g., 200-400 nm) of the quinaldine phosphate solution. blank->scan identify Identify the wavelengths of maximum absorbance (λmax). scan->identify compare Compare the observed λmax values to the certified values for quinaldine in ethanol. identify->compare assess Assess if the deviation is within the acceptable tolerance (typically ±1-2 nm). compare->assess

Figure 1: Workflow for wavelength accuracy verification.

Detailed Protocol:

  • Preparation of Quinaldine Phosphate Standard:

    • Accurately weigh a suitable amount of quinaldine phosphate analytical standard.

    • Dissolve it in spectroscopic grade ethanol to prepare a stock solution (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL) in spectroscopic grade ethanol. Ethanol is a suitable solvent due to its transparency in the UV range above 210 nm.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the instrument to scan across the UV range (e.g., 200-400 nm).

  • Measurement:

    • Fill a clean quartz cuvette with the spectroscopic grade ethanol to serve as a blank and perform a baseline correction.

    • Rinse the cuvette with the quinaldine phosphate working solution and then fill it with the solution.

    • Place the cuvette in the sample holder and acquire the UV-Vis spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax). Quinaldine and its derivatives typically exhibit multiple absorption bands in the UV region.

    • Compare the observed λmax values with the certified values provided with the analytical standard or established in-house.

    • The deviation should be within the tolerance specified by the instrument manufacturer or internal quality control procedures (e.g., ±1 nm in the UV range).

Part B: Verification of Photometric Accuracy (Linearity)

Photometric accuracy ensures that the measured absorbance is directly proportional to the concentration of the analyte, adhering to the Beer-Lambert Law.

Principle: A series of standard solutions of quinaldine phosphate with known concentrations are prepared and their absorbances are measured at a specific λmax. A calibration curve is then plotted, and the linearity is assessed by the coefficient of determination (R²).

Workflow for Photometric Accuracy (Linearity) Verification

prep_series Prepare a series of at least five calibration standards of quinaldine phosphate in spectroscopic grade ethanol. set_lambda Set the spectrophotometer to measure absorbance at a specific λmax of quinaldine. prep_series->set_lambda measure_abs Measure the absorbance of each standard and a blank. set_lambda->measure_abs plot_curve Plot a graph of absorbance (y-axis) versus concentration (x-axis). measure_abs->plot_curve analyze_curve Perform a linear regression analysis and determine the coefficient of determination (R²). plot_curve->analyze_curve assess_linearity Assess if R² meets the acceptance criterion (typically ≥ 0.999). analyze_curve->assess_linearity

Figure 2: Workflow for photometric accuracy verification.

Detailed Protocol:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of quinaldine phosphate in spectroscopic grade ethanol (e.g., 100 µg/mL).

    • Perform serial dilutions to prepare a series of at least five calibration standards covering a suitable absorbance range (typically 0.1 to 1.0 AU).

  • Instrument Setup:

    • Set the spectrophotometer to the wavelength of a prominent absorption maximum (λmax) of quinaldine, as determined in Part A.

  • Measurement:

    • Use spectroscopic grade ethanol as the blank to zero the instrument.

    • Measure the absorbance of each calibration standard in triplicate.

  • Data Analysis:

    • Plot the average absorbance values against the corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • The R² value should be ≥ 0.999 to demonstrate linearity. The y-intercept should be close to zero.

Protocol II: Calibration and System Suitability for High-Performance Liquid Chromatography (HPLC)

For HPLC systems, quinaldine phosphate can be used to assess system suitability parameters such as retention time reproducibility, peak area precision, and detector linearity.

Principle: A standard solution of quinaldine phosphate is repeatedly injected into the HPLC system. The consistency of the retention time and peak area provides a measure of the system's precision. A series of standards with varying concentrations is used to assess the linearity of the detector response.

Workflow for HPLC System Suitability and Linearity Check

prep_hplc_std Prepare a working standard of quinaldine phosphate in a suitable mobile phase (e.g., acetonitrile:water). equilibrate Equilibrate the HPLC system with the chosen mobile phase and column. prep_hplc_std->equilibrate inject_replicates Inject the working standard multiple times (e.g., n=6). equilibrate->inject_replicates calc_suitability Calculate the %RSD for retention time and peak area. inject_replicates->calc_suitability assess_suitability Compare the %RSD values to the acceptance criteria (e.g., %RSD ≤ 2%). calc_suitability->assess_suitability prep_linearity_stds Prepare a series of linearity standards. inject_linearity_stds Inject the linearity standards. prep_linearity_stds->inject_linearity_stds plot_curve Plot peak area vs. concentration and determine R². inject_linearity_stds->plot_curve assess_linearity Assess if R² ≥ 0.999. plot_curve->assess_linearity

Figure 3: Workflow for HPLC system suitability and linearity.

Detailed Protocol:

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at a λmax of quinaldine

    • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Preparation of Solutions:

    • System Suitability Solution: Prepare a solution of quinaldine phosphate in the mobile phase at a concentration that gives a significant detector response (e.g., 20 µg/mL).

    • Linearity Standards: Prepare a series of at least five standards of quinaldine phosphate in the mobile phase, bracketing the expected concentration range of samples.

  • System Suitability Test:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Make at least five replicate injections of the system suitability solution.

    • Calculate the relative standard deviation (%RSD) for the retention time and peak area. The acceptance criteria are typically %RSD ≤ 2.0%.

  • Detector Linearity Test:

    • Inject each of the linearity standards in triplicate.

    • Plot the mean peak area against the concentration.

    • Perform a linear regression and determine the R² value, which should be ≥ 0.999.[7][8]

Protocol III: Performance Verification of Gas Chromatography-Mass Spectrometry (GC-MS) Systems

Quinaldine phosphate is cited for use as an analytical reference standard for quantification by GC. It can also be used for the performance verification of a GC-MS system.

Principle: A standard solution of quinaldine phosphate is injected into the GC-MS to verify chromatographic performance (peak shape, retention time) and mass spectrometer sensitivity and mass accuracy.

Workflow for GC-MS Performance Verification

prep_gcms_std Prepare a dilute solution of quinaldine phosphate in a suitable solvent (e.g., methanol or dichloromethane). setup_gcms Set up the GC-MS with an appropriate column and method parameters. prep_gcms_std->setup_gcms inject_std Inject the quinaldine phosphate standard. setup_gcms->inject_std analyze_tic Analyze the Total Ion Chromatogram (TIC) for peak shape and retention time. inject_std->analyze_tic analyze_ms Analyze the mass spectrum of the quinaldine peak for the molecular ion and fragmentation pattern. analyze_tic->analyze_ms assess_performance Assess peak shape, retention time reproducibility, and mass accuracy. analyze_ms->assess_performance

Figure 4: Workflow for GC-MS performance verification.

Detailed Protocol:

  • GC-MS Conditions (Example):

    • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a suitable temperature, ramp to a final temperature to ensure elution of quinaldine.

    • MS Transfer Line: 280 °C

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Scan Range: e.g., m/z 40-300

  • Preparation of Standard:

    • Prepare a dilute solution of quinaldine phosphate (e.g., 1-10 µg/mL) in a high-purity solvent such as methanol or dichloromethane. Note: The phosphate salt is not volatile; the analysis will be of the quinaldine (2-methylquinoline) free base formed in the hot injector.

  • Performance Verification:

    • Inject the standard solution.

    • Chromatographic Performance: Examine the Total Ion Chromatogram (TIC). The quinaldine peak should be symmetrical (tailing factor close to 1) and have a consistent retention time across multiple injections.

    • MS Performance: Examine the mass spectrum of the quinaldine peak. The molecular ion (m/z 143 for C₁₀H₉N) should be present and in the correct abundance relative to the fragment ions. The measured mass of the ions should be accurate.

Conclusion: Ensuring Data Integrity with Quinaldine Phosphate

References

  • FireflySci. (n.d.). Wavelength Accuracy for Validating UV/VIS Spectrophotometers.
  • Hellma Analytics. (n.d.). Checking wavelength accuracy using UV/Vis calibration standards.
  • Scribd. (n.d.). Performance Verification Checklist of Equipment (AAS,GC-MSMS,HPLC) 1.
  • ResearchGate. (2020). Evaluating GC/MS Performance.
  • University of North Texas. (n.d.). Evaluating GC/MS Performance. UNT Digital Library.
  • FireflySci. (2016).
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  • MicroSolv Technology Corporation. (n.d.). Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis.
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  • Altabrisa. (2024).
  • Wikipedia. (n.d.). Quinaldine red.
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  • Pharmaguideline. (n.d.). HPLC Calibration Procedure.
  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • The Good Scents Company. (n.d.). 2-methyl quinoline, 91-63-4.
  • Quora. (2020). Which solvent is best for the UV vis spectrum, and why?.
  • Sigma-Aldrich. (n.d.). UV-Visible Solvents.
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  • Wikipedia. (n.d.). Quinaldine.
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  • Sigma-Aldrich. (n.d.). Quinaldine phosphate salt analytical standard.
  • Merck Millipore. (n.d.). Solvents for Spectroscopy Uvasol®.
  • ChemicalBook. (n.d.). Quinaldine CAS#: 91-63-4.
  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of 1–3 in ethanol solution; (b)....
  • PMC - PubMed Central. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes.
  • ResearchGate. (n.d.). Fluorescence emission of quinoline and derivatives in ethanol.
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Application Notes and Protocols for Quinoline Derivatives in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Author's Foreword

The initial inquiry into the applications of 2-methylquinoline phosphate revealed a landscape where this specific compound is not prominently featured in mainstream pharmaceutical analysis literature. While the synthesis of various quinoline phosphates is documented, their routine analytical use is not.[1][2] However, this apparent specificity opens the door to a broader and arguably more impactful discussion on the versatile and powerful role of the quinoline scaffold and its derivatives in modern analytical chemistry.

This guide has been structured to provide not just protocols, but a foundational understanding of why quinoline derivatives are so valuable. Their unique electronic structure, capacity for metal chelation, and tunable fluorescent properties make them exceptional tools for the pharmaceutical analyst.[3][4][5][6] We will explore their application across three major analytical domains: spectroscopy, chromatography, and electrochemistry. The principles and protocols provided herein are grounded in established methodologies for well-characterized quinoline derivatives like 8-hydroxyquinoline, but are designed to be adaptable, empowering you to develop methods for novel quinoline-based analytes or reagents.[7][8]

Part 1: Spectroscopic Applications - Leveraging Intrinsic Photophysics and Chelation

Core Principle & Mechanistic Insight

The quinoline ring system, a fusion of benzene and pyridine rings, possesses a rigid, planar structure with a rich π-electron system.[3] This inherent architecture makes many quinoline derivatives naturally fluorescent. The true analytical power, however, is unlocked through functionalization.

The hydroxyl group in 8-hydroxyquinoline (Oxine) , for example, is weakly fluorescent on its own. This is due to an excited-state intramolecular proton transfer from the hydroxyl group to the pyridine nitrogen, which provides a non-radiative decay pathway.[5] However, upon chelation with a metal ion (e.g., Al³⁺, Zn²⁺, Mg²⁺), this proton is displaced, and the molecule is locked into a rigid conformation.[5] This structural rigidity dramatically reduces non-radiative decay, leading to a significant enhancement in fluorescence emission—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) . This "turn-on" or "turn-off" sensing capability is the cornerstone of its use in detecting metal ion impurities in pharmaceutical products or quantifying drugs that can form such complexes.[5][9]

Application Note: Quantifying Metal Ion Impurities in a Drug Substance using 8-Hydroxyquinoline

Objective: To develop a sensitive spectrofluorimetric method for the quantification of trace aluminum (Al³⁺) in a bulk drug substance, where aluminum may be present as a catalyst residue.

Rationale: Aluminum ions are non-fluorescent and often present at levels below the detection limits of standard UV-Vis spectrophotometry. By forming a highly fluorescent complex with 8-hydroxyquinoline, we can achieve the sensitivity required for regulatory compliance (e.g., meeting USP <232> limits for elemental impurities). The high selectivity of 8-hydroxyquinoline for certain metal ions under controlled pH conditions minimizes interference from other potential impurities.[5][8]

Experimental Protocol: Spectrofluorimetric Determination of Al³⁺

1. Reagent Preparation:

  • Stock Al³⁺ Standard (1000 ppm): Procure a certified standard or dissolve 1.39 g of aluminum potassium sulfate (AlK(SO₄)₂·12H₂O) in 100 mL of deionized water.
  • Working Al³⁺ Standards (0.1 - 2.0 µg/mL): Prepare by serial dilution of the stock standard in 0.1 M acetate buffer (pH 5.5).
  • 8-Hydroxyquinoline Reagent (0.1% w/v): Dissolve 100 mg of 8-hydroxyquinoline in 100 mL of 95% ethanol. Store in an amber bottle.
  • Acetate Buffer (0.1 M, pH 5.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.

2. Sample Preparation:

  • Accurately weigh 100 mg of the drug substance and dissolve it in 10 mL of 0.1 M HCl.
  • Adjust the pH to 5.5 using 0.1 M NaOH.
  • Transfer the solution to a 50 mL volumetric flask and dilute to volume with deionized water.
  • Filter the solution through a 0.45 µm PTFE syringe filter.

3. Derivatization and Measurement:

  • Pipette 1.0 mL of each working standard and the prepared sample solution into separate 10 mL volumetric flasks.
  • To each flask, add 5.0 mL of acetate buffer (pH 5.5).
  • Add 1.0 mL of the 0.1% 8-hydroxyquinoline reagent to each flask.
  • Dilute to the mark with deionized water, mix well, and allow the reaction to proceed for 20 minutes at room temperature, protected from light.
  • Set the spectrofluorometer to an excitation wavelength (λex) of 370 nm and measure the emission intensity at the emission maximum (λem) of 515 nm.
  • Use a blank solution (containing all reagents except the Al³⁺ standard) to zero the instrument.

4. Data Analysis:

  • Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the Al³⁺ standards.
  • Determine the concentration of Al³⁺ in the sample solution from the calibration curve using linear regression.
  • Calculate the amount of Al³⁺ in the original drug substance (in ppm).
Data Presentation: Method Performance Characteristics
ParameterResult
Linearity Range0.1 - 2.0 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL
Recovery (Spiked Samples)98.5% - 102.3%
Precision (%RSD)< 2.5%
Workflow Diagram

Spectrofluorimetric_Workflow cluster_prep Preparation cluster_rxn Derivatization cluster_analysis Analysis P1 Prepare Standards (0.1-2.0 µg/mL Al³⁺) R1 Aliquot Standards & Sample P1->R1 P2 Prepare Sample (Dissolve Drug, pH Adjust) P2->R1 P3 Prepare Reagents (8-HQ, Buffer) R2 Add Buffer (pH 5.5) & 8-HQ Reagent P3->R2 R1->R2 R3 Incubate 20 min R2->R3 A1 Measure Fluorescence (λex=370, λem=515 nm) R3->A1 A2 Construct Calibration Curve A1->A2 A3 Calculate Sample Conc. A2->A3 caption Workflow for Spectrofluorimetric Analysis

Caption: Workflow for Spectrofluorimetric Analysis.

Part 2: Chromatographic Applications - Enhancing Detection through Derivatization

Core Principle & Mechanistic Insight

Many pharmaceutical molecules, particularly those lacking significant chromophores or fluorophores (e.g., amino acids, fatty acids, certain APIs), are challenging to detect at low concentrations using standard HPLC with UV or DAD detectors. Chemical derivatization addresses this by covalently attaching a "tag" to the analyte molecule, imparting desirable properties like strong UV absorbance or high fluorescence quantum yield.

Quinoline-based reagents are excellent for this purpose. For instance, 2-hydrazinoquinoline (HQ) can be used to derivatize molecules containing carbonyl (aldehydes, ketones) or carboxylic acid groups.[10][11] The quinoline moiety acts as a potent fluorophore, allowing for highly sensitive detection using an HPLC system equipped with a fluorescence detector (FLD). This pre-column derivatization strategy can lower detection limits by several orders of magnitude compared to UV detection.[12]

Application Note: Analysis of a Carbonyl-Containing Drug Metabolite in Plasma

Objective: To develop and validate a sensitive HPLC-FLD method for the quantification of a key carbonyl-containing metabolite of a novel drug in rat plasma to support pharmacokinetic studies.

Rationale: The metabolite lacks a strong chromophore, making direct UV detection insufficiently sensitive to capture its full pharmacokinetic profile. Derivatization with 2-hydrazinoquinoline (HQ) introduces a highly fluorescent quinoline tag, enabling quantification at the low ng/mL levels expected in plasma samples. A solid-phase extraction (SPE) step is included to remove plasma proteins and other interferences prior to derivatization.

Experimental Protocol: HPLC-FLD Analysis via HQ Derivatization

1. Reagent Preparation:

  • Derivatization Reagent (HQ Solution): Dissolve 10 mg of 2-hydrazinoquinoline (HQ) in 10 mL of acetonitrile.
  • Catalyst Solution: Prepare a 1% (v/v) solution of acetic acid in acetonitrile.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

2. Plasma Sample Pre-treatment (SPE):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • To 200 µL of rat plasma, add 20 µL of internal standard solution and 600 µL of 4% phosphoric acid to precipitate proteins. Vortex and centrifuge.
  • Load the supernatant onto the conditioned SPE cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water.
  • Elute the analyte and internal standard with 1 mL of methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

3. Derivatization:

  • Reconstitute the dried residue with 50 µL of the HQ solution and 50 µL of the catalyst solution.
  • Vortex briefly and heat the mixture at 60°C for 60 minutes.[10]
  • After cooling, add 100 µL of the initial mobile phase (e.g., 90% A: 10% B) to the vial.
  • Inject 10 µL into the HPLC system.

4. HPLC-FLD Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Flow Rate: 1.0 mL/min.
  • Gradient: 10% B to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
  • Fluorescence Detector: λex = 360 nm, λem = 510 nm.
Data Presentation: Chromatographic Method Parameters
ParameterValue
Retention Time (Analyte)12.5 min
Retention Time (IS)14.2 min
Resolution (Rs)> 2.5
Tailing Factor1.1
Precision (Peak Area %RSD)< 3.0%
Lower Limit of Quantitation (LLOQ)1 ng/mL
Workflow Diagram

HPLC_Derivatization_Workflow cluster_spe Sample Cleanup (SPE) cluster_deriv Derivatization cluster_hplc HPLC-FLD Analysis S1 Condition C18 Cartridge S2 Load Plasma Supernatant S1->S2 S3 Wash & Elute S2->S3 S4 Evaporate to Dryness S3->S4 D1 Reconstitute with HQ & Catalyst S4->D1 D2 Heat at 60°C for 60 min D1->D2 D3 Dilute for Injection D2->D3 H1 Inject 10 µL D3->H1 H2 Gradient Elution on C18 Column H1->H2 H3 Fluorescence Detection (λex=360, λem=510) H2->H3 H4 Quantify Peak Areas H3->H4 caption Workflow for HPLC-FLD with Derivatization

Caption: Workflow for HPLC-FLD with Derivatization.

Part 3: Electrochemical Applications - Probing Redox Activity

Core Principle & Mechanistic Insight

Electroanalytical methods, such as voltammetry, measure the current response of an electroactive analyte to an applied potential.[7] The quinoline nucleus is redox-active and can be either oxidized or reduced at an electrode surface. This property can be exploited for the direct quantification of quinoline-containing drugs.

Furthermore, the quinoline scaffold can be used to build electrochemical sensors. By modifying an electrode surface (e.g., a glassy carbon electrode) with a quinoline derivative, one can create a sensor with enhanced sensitivity and selectivity. The quinoline derivative can act as a pre-concentration agent, accumulating the target analyte at the electrode surface via interactions like π-π stacking or hydrogen bonding, thereby amplifying the electrochemical signal. These methods are often rapid, inexpensive, and suitable for portable analysis.[7][13]

Application Note: Voltammetric Determination of an Antimalarial Drug

Objective: To develop a simple and rapid square-wave voltammetry (SWV) method for the determination of a quinoline-based antimalarial drug (e.g., Primaquine) in a pharmaceutical formulation.

Rationale: The quinoline core of Primaquine is electrochemically active, undergoing oxidation at a glassy carbon electrode (GCE). SWV is chosen for its high sensitivity and ability to minimize background currents compared to other voltammetric techniques. The method avoids complex sample preparation and the use of organic solvents, offering a green analytical alternative to chromatography.[7]

Experimental Protocol: Square-Wave Voltammetry (SWV) of Primaquine

1. Reagent and Electrode Preparation:

  • Supporting Electrolyte: 0.1 M Phosphate buffer solution (PBS), pH 7.0.
  • Primaquine Stock Solution (1 mM): Dissolve an appropriate amount of Primaquine phosphate standard in the supporting electrolyte.
  • Working Electrode Polishing: Polish the glassy carbon electrode (GCE) with 0.05 µm alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate for 1 minute in water.

2. Sample Preparation:

  • Weigh and grind ten tablets of the pharmaceutical formulation to a fine powder.
  • Dissolve an amount of powder equivalent to one tablet in 100 mL of the PBS (pH 7.0).
  • Sonicate for 10 minutes to ensure complete dissolution and filter the solution.
  • Dilute an aliquot of the filtered solution with the supporting electrolyte to a concentration within the method's linear range.

3. Electrochemical Measurement:

  • Set up a three-electrode system: GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
  • Pipette 10 mL of the sample or standard solution into the electrochemical cell.
  • Deoxygenate the solution by purging with nitrogen gas for 5 minutes.
  • Record the square-wave voltammogram by scanning the potential from +0.4 V to +1.0 V.
  • SWV Parameters: Frequency: 25 Hz; Amplitude: 50 mV; Step Potential: 5 mV.

4. Data Analysis:

  • Measure the peak current of the oxidation peak (around +0.75 V vs. Ag/AgCl).
  • Create a calibration plot of peak current vs. concentration using a series of standards.
  • Determine the concentration of the drug in the diluted sample from the calibration curve.
Data Presentation: Electrochemical Method Performance
ParameterValue
Oxidation Peak Potential+0.75 V (vs. Ag/AgCl)
Linear Range1 µM - 100 µM
Correlation Coefficient (r²)> 0.997
Limit of Detection (LOD)0.3 µM
Recovery (in Formulation)99.1% - 101.5%
Workflow Diagram

Electrochemistry_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis P1 Polish GCE Electrode M1 Assemble 3-Electrode Cell P1->M1 P2 Prepare Sample (Dissolve Tablet, Dilute) P2->M1 P3 Prepare Electrolyte (PBS) P3->M1 M2 Deoxygenate with N₂ M1->M2 M3 Run Square-Wave Voltammogram (+0.4 V to +1.0 V) M2->M3 A1 Measure Peak Current at +0.75 V M3->A1 A2 Plot Calibration Curve A1->A2 A3 Calculate Drug Content A2->A3 caption Workflow for Voltammetric Drug Analysis

Caption: Workflow for Voltammetric Drug Analysis.

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  • Wang, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link]

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  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Wikipedia. [Link]

  • Haskali, M. B., et al. (2022). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry, 13(2), 203-214. [Link]

Sources

Troubleshooting & Optimization

Frequently Asked Questions (FAQs) on 2-Methylquinoline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional gas chromatography (GC) analysis hinges on achieving sharp, symmetrical, and reproducible peaks. For nitrogen-containing heterocyclic compounds like 2-methylquinoline, this can be a significant challenge. Due to its basic nature, 2-methylquinoline is prone to interacting with active sites within the GC system, leading to poor peak shapes, most commonly tailing. This behavior compromises resolution, accuracy, and precision in quantitative analysis.

This technical support guide, designed for researchers and drug development professionals, provides a structured approach to troubleshooting and optimizing the chromatographic performance of 2-methylquinoline. We will move from frequently asked questions for rapid problem-solving to an in-depth, system-by-system analysis of potential issues and their root causes.

Q1: Why is my 2-methylquinoline peak tailing severely?

A1: Peak tailing for 2-methylquinoline is overwhelmingly caused by secondary interactions between the basic nitrogen atom in the quinoline ring and active sites within your GC system.[1][2][3] These active sites are typically acidic silanol groups (Si-OH) found on the surfaces of glass inlet liners, glass wool, or even the stationary phase of the column itself.[3] This interaction causes a portion of the analyte molecules to be retained longer than the main band, resulting in an asymmetrical peak with a "tail."

Q2: I just installed a new column, but my peak shape is still poor. What should I check first?

A2: If a new column doesn't solve the problem, the issue is very likely in the inlet. The inlet liner is the first surface your sample contacts upon injection.[4] If you are using a standard, non-deactivated liner, it will be rich in active silanol groups. Replace it with a high-quality, base-deactivated inlet liner.[5][6] Also, verify your column installation. An improper column cut or incorrect insertion depth can create turbulence and dead volumes, which can cause tailing for all peaks, not just active ones.[5][7]

Q3: What is the quickest way to confirm if system activity is my problem?

A3: A simple diagnostic test is to inject a hydrocarbon, such as an n-alkane, of a similar boiling point to 2-methylquinoline. Hydrocarbons are non-polar and do not interact with active sites. If the hydrocarbon peak is sharp and symmetrical while the 2-methylquinoline peak tails, this strongly confirms that chemical activity in your system is the root cause.[1]

Q4: Can my injection volume affect the peak shape?

A4: Yes. Injecting too large a sample volume or too high a concentration can lead to column overload, which typically manifests as a "fronting" peak (a leading edge that is less steep than the trailing edge).[1][5] This happens because the stationary phase becomes saturated with analyte molecules at the head of the column. Always ensure your sample concentration is within the linear range of your column and detector.

In-Depth Troubleshooting Guide

A systematic approach is key to diagnosing chromatographic problems. The following guide breaks down the troubleshooting process by GC system component, explaining the scientific reasoning behind each optimization step.

The GC Inlet: Your First Line of Defense

The inlet is the most common source of problems for active compounds. Its primary role is to vaporize the sample and transfer it onto the analytical column efficiently and without discrimination or degradation.[4][8]

  • Causality: Standard borosilicate glass liners contain a high concentration of silanol groups, which are acidic and readily interact with basic compounds like 2-methylquinoline.[4] This leads to reversible or irreversible adsorption, causing peak tailing and loss of response.[1][9] Furthermore, the hot metal surfaces of the injector port can be catalytic and cause degradation if the sample comes into contact with them.[10]

  • Solution: Use a Deactivated Liner. This is the most critical step for improving the peak shape of basic analytes.

    • Protocol:

      • Cool the GC inlet to a safe temperature (e.g., < 50 °C).

      • Turn off the carrier gas flow to the inlet.

      • Carefully remove the septum nut, septum, and inlet retaining nut.

      • Remove the existing liner.

      • Install a new, highly inert, base-deactivated liner. Liners with glass wool can aid in vaporization but the wool must also be thoroughly deactivated.[6] A single taper with wool design is often a good starting point for splitless injections.[11]

      • Reassemble the inlet, install a new septum, and restore carrier gas flow.

      • Perform a leak check to ensure all connections are secure.

      • Heat the inlet to the method temperature and allow the system to equilibrate before analysis.

  • Causality: The inlet temperature must be optimized to ensure rapid and complete vaporization of 2-methylquinoline (Boiling Point: ~247 °C) without causing thermal degradation.

    • Too Low: Incomplete or slow vaporization leads to a slow transfer of the analyte to the column, resulting in broad, tailing peaks.[7]

    • Too High: While ensuring vaporization, excessively high temperatures can cause the analyte to degrade, leading to the appearance of extra peaks and a loss of response for the target analyte.[10][12]

  • Solution: Temperature Optimization.

    • Protocol:

      • Start with an inlet temperature of 250 °C.

      • Inject a standard of 2-methylquinoline and record the peak area and symmetry.

      • Increase the temperature in 20 °C increments (e.g., 270 °C, 290 °C) and repeat the injection.

      • Analyze the trend. You are looking for the temperature that provides the best peak shape and response without evidence of degradation (e.g., new, small peaks appearing in the chromatogram). A temperature between 250-280 °C is typically a good range.

ParameterRecommended SettingRationale
Inlet Liner Base-Deactivated, Single Taper w/ Deactivated WoolMinimizes acidic active sites, preventing adsorption. Wool aids in complete vaporization and protects the column.[6][11]
Inlet Temperature 250 - 280 °CEnsures rapid and complete vaporization of 2-methylquinoline without causing thermal degradation.[12]
Septum High-Quality, Low-BleedPrevents contamination and potential active sites from septum coring or bleed.
The GC Column: The Heart of the Separation

The choice of column and its condition are paramount for achieving good chromatography.

  • Causality: The principle of "like dissolves like" applies.[13] A stationary phase that is not sufficiently inert or has the wrong polarity can lead to poor peak shape. Standard non-polar phases (e.g., 5% phenyl-methylpolysiloxane) can still possess residual silanol groups that cause tailing with basic compounds.

  • Solution: Select a Base-Deactivated Column.

    • Recommendation: For basic compounds like 2-methylquinoline, a column specifically designed for amine or basic compound analysis is ideal. These often have a polyethylene glycol (WAX) type phase or a specially treated, base-deactivated phenyl-methyl phase.[13] These columns have minimal accessible silanol groups, leading to significantly improved peak symmetry.

  • Causality: Over time, non-volatile matrix components can accumulate at the head of the column, creating new active sites and disrupting the partitioning process, which leads to peak tailing and broadening.[2][14] Oxygen exposure at high temperatures can also damage the stationary phase.

  • Solution: Column Maintenance.

    • Protocol:

      • Cool the oven and inlet.

      • Disconnect the column from the inlet.

      • Using a ceramic scoring wafer, carefully trim 10-20 cm from the inlet end of the column. Ensure the cut is clean and perpendicular (a "square" cut).[5][15] A poor cut can itself cause peak tailing.[7]

      • Re-install the column into the inlet, ensuring the correct insertion depth as specified by the instrument manufacturer.[15][16]

      • Condition the column by heating it to its maximum isothermal temperature (or as per manufacturer's instructions) with carrier gas flowing for 30-60 minutes to remove any contaminants.

Carrier Gas and Method Parameters

Properly optimized flow rates and temperature programs are essential for good peak shape and resolution.

  • Causality: The carrier gas flow rate (or linear velocity) affects chromatographic efficiency. According to Van Deemter theory, there is an optimal flow rate that yields the narrowest peaks (highest efficiency). A flow rate that is too low or too high will result in peak broadening.[17][18]

  • Solution: Optimize Linear Velocity.

    • Protocol:

      • Set your GC to control the carrier gas in "Constant Flow" mode. This ensures the flow rate remains stable as the oven temperature ramps.[19]

      • For a typical 0.25 mm ID column with Helium, the optimal flow rate is often around 1.0-1.5 mL/min.

      • If peak broadening is an issue, perform a simple study by analyzing the 2-methylquinoline standard at different flow rates (e.g., 0.8, 1.2, and 1.6 mL/min) to find the setting that produces the narrowest, most efficient peak.

  • Causality: A temperature program that ramps too quickly can cause peaks to be eluted before proper partitioning has occurred, leading to a loss of resolution. A program that is too slow can lead to excessive peak broadening due to diffusion.[20][21] The initial oven temperature is also critical for focusing the sample at the head of the column, especially in splitless injection.[5][12]

  • Solution: Program Optimization.

    • Recommendation: For splitless injection, the initial oven temperature should be set about 20 °C below the boiling point of the sample solvent to allow for "solvent focusing."[5] This creates a tight injection band. For 2-methylquinoline, a starting temperature of 60-80 °C is common, followed by a ramp of 10-20 °C/min up to a final temperature that ensures the compound elutes in a reasonable time.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision tree for troubleshooting poor peak shape for 2-methylquinoline.

G cluster_start Initial Observation cluster_diagnosis Problem Diagnosis cluster_tailing_path Tailing Path cluster_fronting_path Fronting Path cluster_broad_path Broadening Path start Poor 2-Methylquinoline Peak Shape shape What is the primary peak shape issue? start->shape tailing Peak Tailing shape->tailing Tailing fronting Peak Fronting shape->fronting Fronting broad Broad Peaks shape->broad Broadening all_tail Are ALL peaks in the chromatogram tailing? tailing->all_tail overload Column Overload or Solvent Mismatch: - Reduce sample concentration - Reduce injection volume - Ensure solvent is compatible with phase fronting->overload broad_fix Inefficient Conditions: - Optimize carrier gas flow rate - Check for low inlet temperature - Optimize oven ramp rate broad->broad_fix physical Physical Issue Suspected: - Check column cut & installation - Look for leaks or dead volume all_tail->physical Yes chemical Chemical Activity Suspected: - Install new base-deactivated liner - Trim column inlet (10-20cm) - Use a base-deactivated column all_tail->chemical No, only active compounds

Sources

Technical Support Center: Overcoming Matrix Effects in 2-Methylquinoline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of matrix effects in quantitative analysis. Our goal is to equip you with the scientific understanding and practical protocols to ensure the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding matrix effects in the analysis of 2-methylquinoline, a compound often analyzed in complex biological, environmental, or food matrices.[1][2][3]

Q1: What exactly is a "matrix effect" in the context of LC-MS/MS analysis of 2-methylquinoline?

A1: A matrix effect is the alteration of the ionization efficiency of 2-methylquinoline by co-eluting compounds from the sample matrix.[4][5] When analyzing complex samples like plasma, urine, or food extracts, endogenous components such as phospholipids, salts, and proteins can be co-extracted with the analyte.[6][7][8] In the electrospray ionization (ESI) source of a mass spectrometer, these co-eluting compounds compete with 2-methylquinoline for ionization, leading to either a suppression or enhancement of its signal.[9][10][11] This can result in inaccurate and imprecise quantification.[12][6]

Q2: How can I determine if my 2-methylquinoline analysis is suffering from matrix effects?

A2: The presence of matrix effects can be assessed using the post-extraction spike method.[11] This involves comparing the peak area of 2-methylquinoline in a neat solution to its peak area when spiked into a blank matrix extract (a sample that has gone through the entire extraction process but does not contain the analyte). A significant difference in peak areas indicates the presence of matrix effects.[12] The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) [11]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: Are there any regulatory guidelines I should be aware of when validating my method for matrix effects?

A3: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation.[13][14] These guidelines require the assessment of matrix effects to ensure the reliability of the data. Typically, the matrix effect is evaluated using at least six different lots of the biological matrix. The precision of the results (expressed as the coefficient of variation, %CV) should be within a specified limit, commonly ≤15%.[11][13]

Q4: What is a stable isotope-labeled internal standard, and how can it help with matrix effects for 2-methylquinoline?

A4: A stable isotope-labeled (SIL) internal standard is a version of 2-methylquinoline where one or more atoms (e.g., Carbon, Hydrogen, Nitrogen) are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H or D, ¹⁵N).[15][16] Since the SIL internal standard has nearly identical physicochemical properties to the unlabeled 2-methylquinoline, it co-elutes and experiences the same degree of matrix-induced ion suppression or enhancement.[15] By calculating the ratio of the analyte's peak area to the SIL internal standard's peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[16][17]

Troubleshooting Guides

This section provides detailed guidance for specific issues encountered during the analysis of 2-methylquinoline.

Issue 1: Significant Ion Suppression Observed

Symptom: You have calculated the matrix factor and found it to be consistently less than 0.8, indicating significant signal suppression. This leads to poor sensitivity and inaccurate quantification.

Root Cause Analysis and Solutions:

Ion suppression is a common issue in LC-MS/MS and is primarily caused by co-eluting matrix components interfering with the ionization process in the ESI source.[4][9][10] The key to overcoming this is to either remove the interfering components or to chromatographically separate them from 2-methylquinoline.

Troubleshooting Workflow:

start Significant Ion Suppression Detected prep Optimize Sample Preparation start->prep First Step chrom Improve Chromatographic Separation prep->chrom If suppression persists result Matrix Effect Mitigated prep->result If sufficient is Use a Stable Isotope-Labeled Internal Standard chrom->is For best accuracy chrom->result If sufficient is->result

Caption: Decision workflow for troubleshooting ion suppression.

Detailed Solutions:

  • Enhance Sample Preparation: The goal is to selectively remove matrix components while efficiently recovering 2-methylquinoline.

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[18][19] For 2-methylquinoline, which is a weakly basic compound, a mixed-mode cation exchange SPE sorbent can be highly effective. This allows for the retention of 2-methylquinoline while washing away neutral and acidic interferences.[20]

    • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[21][22] By adjusting the pH of the aqueous phase, the charge state of 2-methylquinoline can be manipulated to facilitate its extraction into an organic solvent, leaving many polar matrix components behind.[22][23]

  • Optimize Chromatographic Conditions: If sample preparation alone is insufficient, improving the chromatographic separation can prevent co-elution of interfering compounds.[24]

    • Gradient Modification: Adjust the mobile phase gradient to increase the separation between 2-methylquinoline and the region where matrix components elute.

    • Column Chemistry: Consider using a different column chemistry. For instance, if you are using a standard C18 column, a column with a different stationary phase (e.g., phenyl-hexyl) might provide a different selectivity and better separation from matrix interferences.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution for correcting matrix effects.[15][16] A SIL-IS for 2-methylquinoline (e.g., 2-methylquinoline-d7) will have the same retention time and experience the same ionization effects as the unlabeled analyte.[17] By using the peak area ratio for quantification, the variability introduced by the matrix is effectively canceled out.

Issue 2: Poor Recovery During Sample Preparation

Symptom: You are experiencing low and inconsistent recovery of 2-methylquinoline after SPE or LLE, leading to poor sensitivity and precision.

Root Cause Analysis and Solutions:

Low recovery is often due to suboptimal extraction parameters that do not favor the efficient transfer of 2-methylquinoline from the sample matrix to the final extract.

Troubleshooting Steps:

  • Verify pH Conditions: The extraction efficiency of 2-methylquinoline is highly dependent on pH. As a weak base, it will be positively charged at acidic pH and neutral at basic pH.

    • For LLE: To extract 2-methylquinoline from an aqueous sample into an organic solvent, the pH of the aqueous phase should be adjusted to be basic (e.g., pH 9-10) to ensure it is in its neutral, more hydrophobic form.

    • For SPE (Cation Exchange): To retain 2-methylquinoline on a cation exchange sorbent, the sample should be loaded at a slightly acidic pH (e.g., pH 5-6) to ensure it is protonated. Elution is then achieved with a basic solution or a solvent containing a counter-ion.

  • Optimize Solvents:

    • LLE: The choice of organic solvent is critical. A solvent that is immiscible with water and has a good affinity for 2-methylquinoline should be selected. Test a few solvents of varying polarity (e.g., methyl tert-butyl ether, dichloromethane, ethyl acetate) to find the one that provides the best recovery.

    • SPE: Ensure the conditioning, wash, and elution solvents are appropriate for the chosen sorbent and the analyte. For example, in reversed-phase SPE, an inadequate wash step may lead to premature elution of the analyte, while an elution solvent that is too weak will result in incomplete recovery.

Table 1: Comparison of Sample Preparation Techniques for 2-Methylquinoline

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid phase.[19]High selectivity, can provide very clean extracts, amenable to automation.Can be more expensive, requires method development to optimize sorbent and solvents.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.[21]Inexpensive, simple to perform, can handle larger sample volumes.Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents.
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Fast and simple.Often results in "dirty" extracts with significant matrix effects.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 2-Methylquinoline from Plasma

This protocol is designed for a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water.

  • Equilibration: Pass 1 mL of a weak acid buffer (e.g., 50 mM ammonium acetate, pH 5.0) through the cartridge.

  • Sample Loading: Dilute 200 µL of plasma with 800 µL of the equilibration buffer. Load the entire 1 mL onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash 1: Pass 1 mL of the equilibration buffer to remove unbound matrix components.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute 2-methylquinoline with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Caption: SPE workflow for 2-methylquinoline extraction.

Protocol 2: Liquid-Liquid Extraction (LLE) for 2-Methylquinoline from Urine
  • Sample Preparation: To 500 µL of urine in a glass tube, add the internal standard and 50 µL of 1 M sodium hydroxide to adjust the pH to >9.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

References

  • PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Fabiano-Tixier, A. S., Elomri, A., Blanckaert, A., Seguin, E., Petitcolas, E., & Chemat, F. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International journal of molecular sciences, 12(11), 7846–7860.
  • Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and sample matrices. Rapid Communications in Mass Spectrometry, 18(1), 49-58.
  • Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
  • ResearchGate. (n.d.). Quinoline8-ol modified cellulose as solid phase extractant (SPE) for preconcentrative separation and determination of thorium(IV). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment.
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • National Institutes of Health. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotopes for Mass Spectrometry.
  • ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • ResearchGate. (n.d.). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • ACS Publications. (n.d.). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • National Institutes of Health. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

  • MDPI. (2023).
  • MDPI. (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.
  • PubMed. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE)
  • LCGC International. (2023).
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • International Union of Crystallography. (n.d.).
  • ZefSci. (n.d.).
  • ScienceDirect. (n.d.).
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  • Cdn.auckland.ac.nz. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • LCGC International. (n.d.).
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
  • SpringerLink. (n.d.).
  • Irish National Accreditation Board. (2019).
  • The University of Queensland. (n.d.).
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction.
  • PubMed. (n.d.). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov.
  • National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Euretic Solvents and Separation Study Using a Centrifugal Extractor.
  • American Association for Clinical Chemistry. (2015).
  • PubMed. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Retrieved from [Link]

  • BenchChem. (n.d.).
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  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

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Technical Support Center: Optimizing Injection Parameters for Quinaldine Phosphate in GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of quinaldine phosphate by Gas Chromatography-Mass Spectrometry (GC-MS). As a polar organophosphate compound, quinaldine phosphate presents unique challenges that require careful optimization of injection parameters to achieve accurate, reproducible, and sensitive results. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and systematic troubleshooting strategies. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to develop robust and self-validating methods.

The primary analytical hurdles for a molecule like quinaldine phosphate are its high polarity and potential for thermal degradation. The phosphate moiety makes the molecule non-volatile and susceptible to breaking down under the high temperatures typically used in a GC inlet. Therefore, the goal is not just to vaporize the sample but to do so gently and efficiently, transferring the intact molecule to the analytical column while minimizing adsorptive losses and thermal decomposition.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when beginning method development for quinaldine phosphate.

Q1: Can quinaldine phosphate be analyzed directly by GC-MS, or is derivatization required?

Direct analysis is challenging due to the compound's low volatility and polar nature, which are characteristic of molecules with phosphate groups.[1] Direct injection into a hot inlet may result in thermal degradation rather than clean vaporization.[2][3] Success is highly dependent on a meticulously optimized injection process. If you encounter issues like low signal, severe peak tailing, or no peak at all, derivatization is a necessary alternative. Techniques like silylation (e.g., using BSTFA) can replace the active protons on the phosphate group, significantly increasing volatility and thermal stability.[4][5]

Q2: What is the single most critical injection parameter to optimize for this compound?

The inlet temperature is the most critical parameter. It represents a delicate balance. The temperature must be high enough to ensure the compound vaporizes quickly and completely, but low enough to prevent thermal degradation.[6] An incorrect temperature can lead to either analyte loss (discrimination against the compound) or complete decomposition. A systematic temperature optimization study is the cornerstone of a successful method.

Q3: Should I use a split or splitless injection for quinaldine phosphate analysis?

The choice depends entirely on the concentration of your analyte and the sensitivity required.

  • Splitless Injection: This is the recommended mode for trace-level analysis, as it is designed to transfer nearly the entire sample to the column, maximizing sensitivity.[7][8][9] Given that many applications in drug development involve detecting low concentrations, splitless injection is the most common starting point.

  • Split Injection: Use this mode if your sample is highly concentrated. A split injection vents a large portion of the sample, preventing column overload and producing sharper peaks.[7][9] However, this comes at the cost of significantly higher detection limits.

Q4: What type of GC inlet liner is best suited for a polar, active compound like quinaldine phosphate?

Liner selection is crucial for preventing analyte loss through adsorption or degradation. For quinaldine phosphate, especially in splitless mode, the ideal choice is a highly deactivated, single-taper liner, potentially with a small amount of deactivated glass wool .[6][10][11][12]

  • Deactivation: An inert liner surface is non-negotiable. Standard borosilicate glass liners have active silanol groups that will irreversibly adsorb polar compounds.[6][10] Always use liners that have been chemically deactivated (silanized).

  • Single Taper: The taper at the bottom of the liner helps to focus the vaporized sample directly onto the column head, minimizing contact with the potentially active metal inlet seal.[6][11]

  • Glass Wool (Optional but Recommended): Deactivated glass wool can aid in the vaporization of less volatile compounds and acts as a trap for non-volatile matrix components, protecting the column.[10][13] However, it can also be a source of activity if not properly deactivated or if it becomes contaminated.

Q5: I suspect my compound is degrading in the inlet. What are the first steps to confirm and mitigate this?

First, perform a simple test: inject the same sample at progressively lower inlet temperatures (e.g., 250°C, 220°C, 200°C). If the peak area increases or the peak shape improves at a lower temperature, thermal degradation is highly likely.[14] To mitigate this:

  • Continue to lower the inlet temperature to find the optimal balance point.

  • Ensure you are using a highly deactivated liner to prevent catalytic breakdown on active sites.[10]

  • Consider a pulsed pressure injection, which can allow for a lower inlet temperature by more rapidly transferring the analyte onto the column.

  • If degradation persists even at low temperatures, move to a derivatization strategy.[1][4]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental issues in a question-and-answer format.

Problem: I am seeing severe peak tailing for quinaldine phosphate.

Peak tailing is a classic sign of unwanted interactions between the analyte and the GC system.

  • Q: Could my liner be the problem?

    • A: Yes, this is the most common cause. Active sites (silanol groups) on a non-deactivated or contaminated liner will adsorb the polar phosphate group, causing the analyte to elute slowly and tail.[13]

    • Solution: Replace your current liner with a new, high-quality, deactivated liner. If you are using wool, ensure it is also deactivated. It is good practice to change liners regularly, especially when analyzing dirty samples.[11][13]

  • Q: What if a new liner doesn't fix the tailing?

    • A: The activity could be further down the flow path. The first few centimeters of the analytical column can become contaminated with non-volatile matrix components, exposing active sites.

    • Solution: Cool the oven, vent the instrument, and carefully clip the first 10-15 cm from the front of the column. When reinstalling, ensure the column is positioned correctly within the inlet.[13]

  • Q: Could my injection parameters be causing tailing?

    • A: An inlet temperature that is too low can result in slow vaporization, which can contribute to broader, tailing peaks. Additionally, a mismatch between solvent polarity and your column's stationary phase can cause poor peak shape.[6]

    • Solution: Ensure your inlet temperature is optimized (see Protocol 2). For the solvent, try to match its polarity to that of your GC column's stationary phase (e.g., use a mid-polarity solvent for a mid-polarity column) to ensure proper focusing at the head of the column.[6]

Problem: My analyte signal is very low, inconsistent, or absent.

This indicates that the analyte is not being transferred efficiently from the syringe to the detector.

  • Q: How do I rule out thermal degradation?

    • A: As mentioned in the FAQ, perform an inlet temperature study. A significant drop in temperature (e.g., from 280°C to 220°C) that results in a much larger peak area is a strong indicator of thermal degradation.[15] The lower temperature provides less energy for breaking chemical bonds while still being sufficient for vaporization.

  • Q: What is "backflash" and could it be causing my inconsistent results?

    • A: Backflash occurs when the volume of the vaporized sample exceeds the internal volume of the inlet liner.[6][16] This vapor cloud can escape the liner, contaminating the inlet and septum purge lines, leading to sample loss and poor reproducibility.

    • Solution: Calculate the expansion volume of your solvent at your inlet temperature and pressure (calculators are widely available online). Ensure your liner volume is sufficient. If not, you can:

      • Reduce your injection volume (e.g., from 2 µL to 1 µL).

      • Use a liner with a larger internal diameter (e.g., 4 mm ID).[6]

      • Choose a solvent with a lower expansion coefficient.

  • Q: For a splitless injection, how does the "hold time" affect my signal?

    • A: The splitless hold time is the period the split vent is closed, allowing the carrier gas to sweep the sample onto the column. If this time is too short, a significant portion of your sample will be vented away when the split valve opens, resulting in a low signal.[6][17]

    • Solution: The hold time should be long enough for the carrier gas to sweep a volume 1.5 to 2 times the liner volume.[6] For a typical 900 µL liner and a column flow of 1.5 mL/min, a hold time of 0.75-1.0 min is a good starting point.

Part 3: Data & Visualizations
Data Presentation

For ease of reference, the following tables summarize key quantitative parameters.

Table 1: Recommended Starting GC-MS Injection Parameters for Quinaldine Phosphate (Direct Analysis)

ParameterSplit InjectionSplitless InjectionRationale
Injection Mode SplitSplitlessChoose based on expected concentration and required sensitivity.[7][9]
Inlet Temperature 200 - 250°C (start at 220°C)200 - 250°C (start at 220°C)Must be optimized; balances vaporization against thermal degradation.[6]
Injection Volume 1 µL1 µLStart with 1 µL to minimize the risk of backflash.[16]
Split Ratio 20:1 to 50:1N/AAdjust based on analyte concentration to avoid detector saturation.
Splitless Hold Time N/A0.75 minShould be sufficient to sweep ~1.5x the liner volume.[6]
Liner Type Deactivated, Tapered w/ WoolDeactivated, Single Taper w/ WoolInertness is key. Taper focuses sample. Wool aids vaporization.[10][11][12]
Septum Purge Flow 3 mL/min3 mL/minPrevents septum bleed from entering the column.

Table 2: Example Solvent Expansion Volumes

This table illustrates how different solvents expand into a much larger gas volume upon injection, highlighting the importance of considering backflash.[16][18] Volumes are approximate for a 1 µL injection at 250°C and 20 psig inlet pressure.

SolventExpansion Volume (µL)
n-Hexane~140
Acetone~245
Acetonitrile~350
Methanol~450
Experimental Protocols

Protocol 1: Inlet Temperature Optimization

This protocol uses a systematic approach to find the ideal inlet temperature that maximizes analyte response while minimizing degradation.

  • Initial Setup: Install a new, deactivated single-taper liner. Set up your GC-MS with the starting conditions from Table 1 for splitless injection.

  • Prepare Standard: Prepare a mid-level concentration standard of quinaldine phosphate in a suitable solvent.

  • Temperature Series: Set the inlet temperature to 280°C. Make three replicate injections and record the average peak area of the quinaldine phosphate peak.

  • Decrease Temperature: Decrease the inlet temperature by 20°C (to 260°C). Allow the inlet to equilibrate for 5-10 minutes.

  • Repeat Injections: Make three new replicate injections and record the average peak area.

  • Continue Series: Repeat steps 4 and 5 at 240°C, 220°C, and 200°C.

  • Data Analysis: Plot the average peak area versus the inlet temperature. The optimal temperature is typically at the peak of this curve, just before the point where the response starts to decrease due to incomplete vaporization. If the response is highest at the lowest temperature, further reduction may be necessary.

Mandatory Visualization

The following diagram outlines a logical workflow for diagnosing and resolving common peak shape and sensitivity issues during method development.

Troubleshooting_Workflow start Start: Poor Peak Shape or Low Sensitivity check_liner Is the liner a new, highly deactivated type? start->check_liner replace_liner Action: Replace with a new, deactivated liner. (e.g., single taper w/ wool) check_liner->replace_liner No check_temp Is the inlet temperature optimized? check_liner->check_temp  Yes replace_liner->check_temp optimize_temp Action: Perform inlet temperature study. (See Protocol 1) check_temp->optimize_temp No check_column Is the column front-end still active/contaminated? check_temp->check_column  Yes optimize_temp->check_column clip_column Action: Clip 10-15 cm from column front. Re-install correctly. check_column->clip_column No check_degradation Does response increase at lower inlet temps? check_column->check_degradation  Yes end_good Problem Solved clip_column->end_good consider_deriv Problem likely thermal degradation. Consider derivatization. check_degradation->consider_deriv  Yes check_degradation->end_good No

Sources

Technical Support Center: Synthesis of 2-Methylquinoline and its Phosphate Salt

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and yield optimization of 2-methylquinoline phosphate. This guide is designed for researchers, chemists, and drug development professionals actively working with quinoline derivatives. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, critical parameters, and troubleshooting strategies to help you overcome common challenges and significantly improve your experimental outcomes.

This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will focus primarily on the synthesis of the 2-methylquinoline (quinaldine) core, as this is where the most significant yield losses occur, followed by the straightforward, high-yield conversion to its phosphate salt.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-methylquinoline, and how do I choose the best one?

The choice of synthesis depends on the available starting materials, required scale, and substitution patterns. The most established methods are:

  • Doebner-von Miller Reaction: This is one of the most direct and common methods for synthesizing 2-methylquinoline. It involves the reaction of aniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde.[1][2] The crotonaldehyde can also be generated in situ from acetaldehyde or paraldehyde, which can be more practical and cost-effective for larger scales.[3] This method is robust but can be prone to vigorous, exothermic conditions and polymerization side reactions.[4][5]

  • Skraup Synthesis: A related, classic method where aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[3] The glycerol first dehydrates to acrolein, which then reacts with the aniline. This reaction is notoriously exothermic and often produces significant tarry byproducts, requiring careful control.[4]

  • Combes Synthesis: This route involves the reaction of an aniline with a β-diketone under acidic conditions.[6] For 2,4-disubstituted quinolines, this is a highly effective method. To synthesize 2-methylquinoline specifically, a careful selection of reactants is needed.

  • Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group, like acetaldehyde or acetone.[3] It is a convergent and often high-yielding method but requires a pre-functionalized aniline, which may not be readily available.

For general-purpose synthesis of 2-methylquinoline, the Doebner-von Miller reaction offers the best balance of starting material accessibility and directness. Our troubleshooting guides will focus heavily on optimizing this pathway.

Q2: My Doebner-von Miller reaction is producing a low yield with a large amount of black, intractable tar. What's causing this and how can I prevent it?

This is the most common issue with this synthesis. The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[5] Under the strong acidic and high-temperature conditions, these intermediates readily self-condense into polymeric goo, trapping your product and making purification difficult.

Key Mitigation Strategies:

  • Temperature Control: The reaction is highly exothermic. Maintain strict temperature control, especially during the initial addition phase. Use an ice bath to manage the exotherm and add reagents slowly and sub-surface if possible.[5]

  • Moderators: The use of a moderator can tame the reaction's vigor. Ferrous sulfate (FeSO₄) is a classic additive that helps ensure a smoother, more controlled reaction and reduces charring.

  • Reactant Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl (or its precursor, like paraldehyde) slowly and portion-wise to the acidic aniline mixture. This keeps the instantaneous concentration of the polymerizable species low.

  • Solvent Choice: While traditionally run neat or in acid, using a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its contact with the strong aqueous acid and thus minimizing polymerization.

Q3: Beyond tar formation, what other critical parameters should I optimize to maximize my 2-methylquinoline yield?

Optimizing a synthesis is a multifactorial process. Beyond controlling polymerization, consider the following:

ParameterImpact on Yield & CausalityRecommended Action
Purity of Aniline Contaminants can introduce competing side reactions. Oxidized aniline (often appearing dark) can lead to colored impurities and byproducts.Use freshly distilled aniline for best results. Ensure it is colorless or pale yellow.
Acid Catalyst The type and concentration of acid (e.g., HCl, H₂SO₄) drive both the desired cyclization and undesired polymerization.Hydrochloric acid is commonly used. Ensure the correct stoichiometry to protonate the aniline and catalyze the reaction effectively. Polyphosphoric acid (PPA) can be an alternative for some syntheses.[6]
Oxidizing Agent The final step of the reaction is the aromatization of a dihydroquinoline intermediate. This requires an oxidant.Often, an in situ generated Schiff base from another molecule of aniline and the carbonyl compound serves as the oxidant, which is then reduced.[7] In some protocols, a mild oxidant like arsenic acid or nitrobenzene is added, but this can complicate workup.[8]
Reaction Time & Temp Insufficient heating can lead to an incomplete reaction, while excessive heating promotes tar formation.Monitor the reaction by TLC or GC. Typically, after the initial exothermic phase is controlled, a period of gentle heating (reflux) for several hours is required to drive the cyclization and aromatization to completion.[5]
Q4: How do I effectively purify 2-methylquinoline from the crude reaction mixture?

Purification is critical for obtaining a high-quality product and accurate yield. The crude product is often a dark, viscous mixture.

  • Initial Workup: After the reaction is complete, carefully quench the mixture by pouring it onto crushed ice. Basify the acidic solution with a strong base (e.g., NaOH, NH₄OH) to a high pH (>10) to deprotonate the quinoline HCl salt and liberate the free base.[5]

  • Steam Distillation: This is a highly effective, classic method for separating the volatile 2-methylquinoline from non-volatile tars and inorganic salts.[5] The product co-distills with the steam and can be collected in the distillate.

  • Extraction: Extract the distillate (or the basified reaction mixture if not steam distilling) with a suitable organic solvent like dichloromethane, ether, or toluene.

  • Final Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude oil can be further purified by vacuum distillation to obtain a colorless, high-purity product.

A specialized method for purification involves forming a solid adduct with urea, which can be selectively crystallized, separated, and then decomposed to release the pure 2-methylquinoline.[9]

Q5: I have pure 2-methylquinoline. What is the best way to synthesize the phosphate salt with high yield and purity?

This is a standard acid-base salt formation, which should proceed in near-quantitative yield if your starting material is pure.

Protocol for Phosphate Salt Formation:

  • Dissolution: Dissolve one molar equivalent of pure 2-methylquinoline (free base) in a suitable solvent. Anhydrous ethanol or isopropanol are excellent choices.

  • Acid Addition: In a separate flask, prepare a solution of one molar equivalent of phosphoric acid (H₃PO₄) in the same solvent.

  • Precipitation: Slowly add the phosphoric acid solution to the stirring 2-methylquinoline solution at room temperature. The this compound salt will typically precipitate out of the solution as a white solid. The reaction can be gently cooled to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) to remove any unreacted starting materials. Dry the product under vacuum to a constant weight.

Troubleshooting Guide: The Doebner-von Miller Synthesis

This guide provides a detailed workflow and mechanistic insights to troubleshoot and optimize the synthesis of 2-methylquinoline from aniline and crotonaldehyde (or its precursors).

Workflow Diagram: Diagnosing Low Yield

G start Low Yield Observed check_purity Purity of Starting Materials? start->check_purity Step 1 reaction_control Reaction Control Issues? start->reaction_control Step 2 workup_loss Losses During Workup/Purification? start->workup_loss Step 3 aniline_impure Aniline Dark/Impure? check_purity->aniline_impure aldehyde_old Carbonyl Source Old? check_purity->aldehyde_old temp_spike Temperature Spike / Runaway? reaction_control->temp_spike mixing Inefficient Mixing? reaction_control->mixing neutralization Incomplete Neutralization? workup_loss->neutralization extraction Inefficient Extraction? workup_loss->extraction distillation Distillation Issues? workup_loss->distillation sol_distill Solution: Redistill Aniline aniline_impure->sol_distill Yes sol_fresh Solution: Use Fresh Carbonyl Source aldehyde_old->sol_fresh Yes sol_cool Solution: Improve Cooling, Slow Addition temp_spike->sol_cool Yes sol_stir Solution: Use Mechanical Stirrer mixing->sol_stir Yes sol_ph Solution: Check pH > 10 Before Extraction neutralization->sol_ph Yes sol_solvent Solution: Increase Extraction Volume/Repeats extraction->sol_solvent Yes sol_vac Solution: Check Vacuum, Column Packing distillation->sol_vac Yes

Caption: A troubleshooting workflow for diagnosing low yield in quinoline synthesis.

Mechanistic Pathway & Side Reactions

The Doebner-von Miller reaction proceeds through several key steps. Understanding this pathway is crucial for identifying where things can go wrong.

DoebnerVonMiller cluster_main Main Reaction Pathway cluster_side Major Side Reaction Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct 1,4-Conjugate Addition Crotonaldehyde Crotonaldehyde (α,β-unsaturated carbonyl) Crotonaldehyde->Michael_Adduct Polymer Polymer / Tar Crotonaldehyde->Polymer Acid-Catalyzed Self-Condensation Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Electrophilic Attack Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration (-H₂O) Product 2-Methylquinoline Dihydroquinoline->Product Oxidation/ Aromatization

Sources

Technical Support Center: Purification of Crude 2-Methylquinoline Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-methylquinoline phosphate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity 2-methylquinoline, an important intermediate in the synthesis of dyes and pharmaceuticals.[1][2][3] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification of this compound, providing the foundational knowledge needed to troubleshoot effectively.

Q1: What are the typical impurities found in crude 2-methylquinoline synthesized via the Skraup or Doebner-von Miller reaction?

A1: The crude product from these classic syntheses is often a complex mixture. The impurities are derived from starting materials, side reactions, and isomers. Key impurities include:

  • Unreacted Starting Materials: Aniline, nitrobenzene (used as an oxidant), and residual glycerol or aldehydes (e.g., crotonaldehyde).[3][4]

  • Tars and Polymers: The highly acidic and exothermic conditions of the Skraup reaction can cause polymerization of reactants and intermediates, resulting in a dark, tarry residue.[5]

  • Isomeric Impurities: Isomers of 2-methylquinoline, such as 8-methylquinoline, can form. These are often the most challenging to remove due to their similar physical properties. For instance, the boiling points of 2-methylquinoline (248 °C) and 8-methylquinoline (247.8 °C) are nearly identical, making separation by standard distillation extremely difficult.[3][6]

  • Over-alkylation Products: If the reaction conditions are not carefully controlled, multiple methyl groups can be added to the quinoline ring.

Q2: Why is converting 2-methylquinoline to its phosphate salt a recommended purification strategy?

A2: Converting the crude 2-methylquinoline free base into its phosphate salt is an excellent purification technique for several reasons:

  • Selective Precipitation: The phosphate salt of 2-methylquinoline often has well-defined crystallinity and solubility profiles that differ significantly from the impurities. Many non-basic impurities, such as tars and unreacted nitrobenzene, will not form salts and will remain in the mother liquor during crystallization.[7]

  • Enhanced Crystallinity: Salts typically have higher melting points and are more crystalline than their corresponding free bases. This crystalline lattice structure is highly ordered and tends to exclude molecules that do not fit, effectively purging impurities during recrystallization.

  • Ease of Handling: The phosphate salt is a stable, solid material that is often easier to handle, weigh, and store compared to the oily, air-sensitive 2-methylquinoline free base, which can darken upon exposure to air.[1]

Q3: What are the key physical and chemical properties of 2-methylquinoline that influence purification?

A3: Understanding the properties of 2-methylquinoline (quinaldine) is crucial for designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 143.19 g/mol [3]Basic property for stoichiometric calculations.
Appearance Colorless oily liquid; darkens on exposure to air/light.[1]Discoloration indicates potential degradation or impurity. Handle under inert gas if high purity is needed.
Boiling Point ~248 °C[3]High boiling point allows for removal of more volatile impurities by distillation. Vacuum distillation is recommended to prevent thermal degradation.
Melting Point -2 °CIt is a liquid at room temperature.
Solubility Slightly soluble in water; soluble in ethanol, ether, chloroform, acetone.[1][8]Dictates solvent choice for extraction, chromatography, and recrystallization (of the free base).
Basicity (pKa) The pKa of the conjugate acid of quinoline is ~4.9. 2-methylquinoline is similar.The basic nitrogen atom allows for selective extraction into an acidic aqueous solution and formation of crystalline salts (e.g., phosphate, hydrochloride).[7][9]

Q4: Which analytical techniques are best for assessing the purity of my this compound sample?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate or formate) is a good starting point.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing the volatile free base (after liberating it from the salt). It can effectively separate and identify volatile impurities, including isomers if a suitable column and method are used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct signals. Integration of ¹H NMR signals can be used for semi-quantitative analysis.

  • Melting Point: A sharp melting point range for the phosphate salt indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Section 2: Troubleshooting Purification Protocols

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: My recrystallization attempt resulted in an oil or a very poor yield of crystals.
  • Probable Cause A: Incorrect Solvent System. The solubility of the phosphate salt in the chosen solvent is too high, even at low temperatures, or the solvent is inappropriate for inducing crystallization.

  • Solution A: Systematic Solvent Screening. The key to successful recrystallization is finding a solvent (or solvent pair) in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

    • Single Solvent Screening: Test small amounts of your crude salt in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water). A good solvent will dissolve the crude material when heated but will yield crystals upon cooling.

    • Solvent/Anti-Solvent System: If a single solvent is not effective, use a binary system. Dissolve the crude salt in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which the salt is poorly soluble) at an elevated temperature until turbidity (cloudiness) persists. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Solvent SystemTypeRationale
Methanol/Water Solvent/Anti-solventThe phosphate salt is often soluble in methanol and less soluble in water.[7]
Isopropanol Single SolventA common choice for crystallizing organic salts.
Ethanol Single SolventSimilar to isopropanol, offers a good polarity for dissolving the salt when hot.
Acetone/Hexane Solvent/Anti-solventFor less polar salts, where acetone is the dissolving solvent and hexane is the precipitant.
  • Probable Cause B: High Concentration of Oily Impurities. Tarry or oily impurities can inhibit the formation of a crystal lattice, a phenomenon known as "oiling out."

  • Solution B: Pre-purification of the Free Base. Before forming the phosphate salt, clean up the crude 2-methylquinoline free base to remove these interfering impurities. An acid-base extraction is highly effective.

G start Crude 2-Methylquinoline (Tarry/Oily) dissolve Dissolve in a non-polar organic solvent (e.g., Toluene, DCM) start->dissolve extract Extract with aqueous acid (e.g., 1M HCl) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Contains neutral impurities, tars) separate->organic_layer Impurity Path aqueous_layer Aqueous Layer (Contains 2-methylquinolinium chloride) separate->aqueous_layer Product Path basify Basify with NaOH (aq) to pH > 10 aqueous_layer->basify extract_base Extract with fresh organic solvent basify->extract_base separate2 Separate Layers extract_base->separate2 aqueous_waste Aqueous Waste separate2->aqueous_waste organic_pure Organic Layer with Purified Free Base separate2->organic_pure dry Dry (Na₂SO₄), filter, and concentrate organic_pure->dry pure_base Purified 2-Methylquinoline (Free Base) dry->pure_base form_salt Dissolve in Ethanol, add Phosphoric Acid pure_base->form_salt crystallize Cool to crystallize This compound form_salt->crystallize final_product High-Purity Product crystallize->final_product

Caption: Workflow for purification via acid-base extraction before salt formation.

Issue 2: The purity of my recrystallized product is still low, likely due to an isomeric impurity.
  • Probable Cause: Co-crystallization of an isomer, such as 8-methylquinoline, whose phosphate salt has similar solubility properties to the desired product.[6]

  • Solution: High-Resolution Column Chromatography. When recrystallization fails to separate closely related compounds, column chromatography on the free base is the method of choice. Silica gel chromatography separates compounds based on their polarity.[12]

  • Preparation: First, liberate the free base from your phosphate salt by dissolving the salt in water, basifying with NaOH, and extracting with a solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic extract and concentrate it to obtain the crude free base.

  • Stationary Phase: Pack a glass column with silica gel as a slurry in your starting eluent. The amount of silica should be 50-100 times the weight of your crude material.

  • Loading: Adsorb your crude free base onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column. This "dry loading" method often gives better resolution than loading the sample as a concentrated liquid.

  • Elution: Start with a low-polarity mobile phase and gradually increase the polarity. 2-methylquinoline is a polar compound, so a gradient elution is recommended. Fractions should be collected and analyzed by TLC or HPLC to identify those containing the pure product.

Eluent System (Gradient)PolarityUse Case
Hexane -> Ethyl Acetate Low to MediumA standard gradient for separating compounds of moderate polarity. Start with 100% hexane and gradually increase the percentage of ethyl acetate.
DCM -> Methanol Medium to HighFor separating more polar compounds. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the basic quinoline from "tailing" on the acidic silica gel.
Toluene -> Acetone Low to MediumAn alternative non-halogenated solvent system.
Issue 3: How do I regenerate the pure 2-methylquinoline free base from the purified phosphate salt?
  • Rationale: Many applications require the neutral free base. This protocol outlines the final step after you have successfully purified the phosphate salt.

  • Solution: Basification and Extraction.

  • Dissolution: Dissolve the purified this compound salt in a minimum amount of deionized water. Gentle warming may be required.

  • Basification: Cool the solution in an ice bath. Slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution, with stirring until the pH of the solution is >10. The 2-methylquinoline free base will separate, often as a light-colored oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether) three times.

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pure 2-methylquinoline free base.

G cluster_0 Phase 1: Free Base Cleanup cluster_1 Phase 2: High-Purity Separation cluster_2 Phase 3: Final Product Isolation crude_mix Crude Synthesis Mixture distill Steam or Vacuum Distillation (Removes Tars/Polymers) crude_mix->distill acid_base Acid-Base Extraction (Removes Neutral/Acidic Impurities) distill->acid_base column_chrom Column Chromatography (Separates Isomers) acid_base->column_chrom If isomers present salt_formation Phosphate Salt Formation & Recrystallization acid_base->salt_formation If no isomers column_chrom->salt_formation liberation Liberate Free Base (Basification & Extraction) salt_formation->liberation final_product Pure 2-Methylquinoline liberation->final_product

Caption: A comprehensive, multi-step strategy for purifying crude 2-methylquinoline.

References
  • PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]

  • Google Patents. (2013). CN102898366A - Method for one-step preparation of 2-methylquinoline.
  • IIP Series. (2014). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-Methylquinoline (FDB004400). Retrieved from [Link]

  • Google Patents. (n.d.). CN101353323B - Purification method of 2-methyl quinoline.
  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinaldine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746221B - Method for extracting quinoline from coal tar wash oil.
  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Google Patents. (1982). JPS57114574A - Preparation of 2-methylquinoline.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • ResearchGate. (2022). CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives). Retrieved from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

  • IUCr Journals. (n.d.). Two Quinoline Zirconium Phosphate Structures Solved Using Powder Charge Flipping. Retrieved from [Link]

  • Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
  • Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

  • IOPscience. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

  • ACS Publications. (2009). Synthesis, Structure, and Characterization of Two Photoluminescent Zirconium Phosphate-Quinoline Compounds. Inorganic Chemistry. Retrieved from [Link]

  • Feed Phosphates. (n.d.). Inorganic feed phosphate test methods. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing Degradation of 2-Methylquinoline Phosphate Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-methylquinoline phosphate. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and integrity of their chemical reagents. 2-Methylquinoline and its derivatives are critical scaffolds in pharmaceutical research, and the stability of phosphate-containing compounds is paramount for reproducible and accurate experimental outcomes. This document provides in-depth, field-proven insights into the common challenges associated with the degradation of this compound stock solutions and offers robust protocols to ensure their longevity and efficacy.

Section 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common issues and questions encountered by researchers in the lab.

Q1: My this compound solution has started to turn yellow or brown. Is it still usable?

Discoloration is a primary visual indicator of degradation.[1] 2-Methylquinoline, also known as quinaldine, is a colorless oily liquid that darkens to a reddish-brown upon exposure to air and light.[2][3] This color change is typically due to oxidation of the quinoline ring and/or photodegradation.[1] While minor yellowing might not significantly impact certain robust screening assays, any noticeable color change compromises the purity of the solution. For sensitive, quantitative, or cell-based experiments, it is strongly recommended to discard the discolored solution and prepare a fresh stock to ensure data integrity.

Q2: I'm observing a loss of potency and inconsistent results in my assays. Could my this compound stock be the problem?

Yes, this is a classic sign of compound degradation.[1] The degradation of this compound can occur via several pathways, including hydrolysis of the phosphate ester, oxidation, or photodegradation.[1][4] Each of these pathways alters the chemical structure of the parent molecule, reducing its effective concentration and potentially generating byproducts with confounding biological activity. To maintain experimental reproducibility, it is crucial to rule out stock solution instability. We recommend preparing fresh solutions or validating the stability of your current stock under your specific storage conditions.[1]

Q3: What are the main chemical factors that cause this compound to degrade in solution?

There are three primary degradation pathways you must control:

  • Oxidation: The electron-rich quinoline ring is susceptible to oxidation from atmospheric oxygen. This process is often accelerated by light and can lead to the formation of N-oxides and other oxidized species, contributing to discoloration.[2]

  • Photodegradation: Quinoline compounds are notoriously photosensitive.[1][5] Exposure to ambient or UV light can induce chemical reactions, leading to the formation of byproducts such as hydroxyquinolines.[1][5] Storing solutions in clear vials on a lab bench is a common cause of this issue.

  • Hydrolysis: As a phosphate ester, the compound is vulnerable to hydrolysis, where water cleaves the phosphate group from the 2-methylquinoline moiety.[4][6] This reaction is highly dependent on the pH of the solution and can be accelerated by both strongly acidic and basic conditions.[1][6]

Q4: What is the best general method for preparing a stable stock solution?

The key is to mitigate the factors outlined above. A robust preparation involves:

  • Solvent Choice: Use a dry, high-quality aprotic solvent like DMSO or DMF for the initial high-concentration master stock. For aqueous working solutions, use a carefully selected buffer.

  • pH Control: The solubility and stability of quinoline derivatives are highly dependent on pH.[7][8][9] Maintain the pH of aqueous solutions within a stable range, typically near neutral (pH 6.0-7.5), using a non-reactive buffer system. The optimal pH should be determined empirically for your specific derivative.

  • Light Protection: Always use amber or opaque vials to protect the solution from light.[1][10]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can prevent oxidation.[1]

Q5: How should I store my stock solutions for short-term and long-term use?

Proper storage is critical.

  • Short-Term (1-2 weeks): Refrigeration at 2-8°C is often sufficient for working solutions, provided they are protected from light and the pH is controlled.

  • Long-Term (>2 weeks): Master stock solutions (in DMSO or another aprotic solvent) should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or, ideally, -80°C. Aliquoting prevents contamination and degradation of the entire stock each time a sample is needed.

Section 2: Understanding the Degradation Pathways

A deeper understanding of the underlying chemistry is essential for developing effective stabilization strategies. The stability of this compound is a function of both the quinoline heterocycle and the phosphate ester group.

Oxidation

The nitrogen-containing aromatic ring of quinoline is susceptible to oxidation. Atmospheric oxygen can react with the compound, particularly at the nitrogen atom to form an N-oxide or at the methyl group. This process is often auto-catalytic and is accelerated by exposure to light and trace metal impurities. The resulting colored byproducts are a clear sign that this degradation has occurred.[2]

Photodegradation

Quinoline and its derivatives can absorb energy from UV and even visible light, promoting them to an excited state.[5] This excess energy can then fuel degradation reactions. A common photodegradation pathway for quinoline in aqueous solution involves hydroxylation, leading to the formation of 2-hydroxyquinoline and other hydroxylated species.[5] These byproducts will alter the pharmacological profile of your solution. The half-life of quinoline in sunlight can vary significantly depending on environmental factors, highlighting its sensitivity.[5]

Hydrolysis of the Phosphate Ester

The phosphate ester bond (P-O-C) is susceptible to nucleophilic attack by water, a process known as hydrolysis.[4] This reaction cleaves the molecule into 2-methylquinoline and inorganic phosphate. The rate of hydrolysis is highly sensitive to pH.[6]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the phosphate oxygen is protonated, making the phosphorus atom more electrophilic and thus more susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: In basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the phosphorus atom.

Phosphate monoesters, like this compound, are generally more resistant to hydrolysis at physiological pH compared to diesters or triesters because their negative charge repels incoming nucleophiles.[11][12] However, stability is not absolute, and deviations to acidic or alkaline pH will significantly increase the degradation rate.

DegradationPathways cluster_oxidation Oxidation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis parent 2-Methylquinoline Phosphate (Stock Solution) ox_prod Oxidized Products (e.g., N-Oxides, Colored Species) parent->ox_prod  Air (O₂) / Trace Metals photo_prod Photodegradation Products (e.g., Hydroxyquinolines) parent->photo_prod  Light (UV / Ambient) hydro_prod Hydrolysis Products (2-Methylquinoline + Phosphate) parent->hydro_prod  Water (H₂O)  (Accelerated by pH Extremes)

Caption: Primary degradation pathways for this compound in solution.

Section 3: Best Practices for Preparation and Storage

Following standardized protocols is the most effective way to prevent degradation and ensure the consistency of your experimental results.

Recommended Solvents and Buffers

The choice of solvent is the first line of defense against degradation.

Solution TypeRecommended Solvent/BufferRationale & Best Practices
Master Stock Anhydrous DMSO or DMFAprotic solvents minimize hydrolysis. Use a grade with low water content (<0.05%). Store under an inert atmosphere.
Aqueous Working Phosphate Buffered Saline (PBS), HEPES, MOPSThese buffers maintain a stable pH in the 6.5-7.5 range, where many phosphate esters exhibit maximal stability. Avoid highly acidic or basic buffers (e.g., Glycine-HCl, CAPS).
Step-by-Step Protocol for Stock Solution Preparation

This protocol integrates best practices to maximize the stability of your final solution.

Workflow start Start: Preparation weigh 1. Weigh Compound Accurately weigh solid in a low-light environment. start->weigh dissolve 2. Dissolve in Solvent Add anhydrous DMSO or chosen buffer. Vortex or sonicate gently in an amber vial. weigh->dissolve filter 3. Filter (Optional) For aqueous solutions, filter through a 0.22 µm syringe filter to remove particulates and ensure sterility. dissolve->filter aliquot 4. Aliquot Dispense into single-use, light-protecting (amber) cryovials. filter->aliquot purge 5. Purge with Inert Gas Flush the headspace of each vial with dry Argon or Nitrogen to displace oxygen. aliquot->purge seal 6. Seal and Label Seal tightly with appropriate caps. Label clearly with compound name, concentration, date, and solvent. purge->seal store 7. Store Appropriately Transfer immediately to -20°C or -80°C for long-term storage. seal->store end End: Ready for Use store->end

Caption: Recommended workflow for preparing stable stock solutions.

Storage Condition Guidelines
ParameterShort-Term Storage (Working Dilutions, <1 week)Long-Term Storage (Master Stock, >1 week)
Temperature 2-8°C-20°C or -80°C
Container Amber glass vial or opaque polypropylene tubeAmber, screw-cap cryovials with O-rings
Atmosphere Tightly sealedHeadspace purged with Argon or Nitrogen
Light Must be protected from light at all timesStore in a labeled box within the freezer
Freeze/Thaw N/AAvoid. Use single-use aliquots.

Section 4: Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Solution Discoloration (Yellowing/Browning) 1. Oxidation from air exposure.2. Photodegradation from light exposure.1. Prepare fresh solution.2. Always store in amber vials.3. For long-term storage, purge with inert gas before sealing.
Precipitate Forms in Aqueous Solution 1. Poor solubility at the current concentration.2. pH of the buffer is outside the optimal solubility range.1. Gently warm and sonicate the solution.2. Verify the pH of your buffer; adjust if necessary.3. Prepare a more dilute solution.
Loss of Biological Activity / Inconsistent Data 1. Chemical degradation (hydrolysis, oxidation, etc.).2. Repeated freeze-thaw cycles of the stock.1. Prepare a fresh stock solution from solid material.2. Perform a stability validation experiment (see Section 5).3. Ensure master stocks are aliquoted to prevent freeze-thaw cycles.

Section 5: Experimental Protocol: Validating Stock Solution Stability

To ensure the highest level of data quality, a self-validating stability study is recommended. This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of parent compound remaining over time.

Objective: To determine the degradation rate of this compound under specific storage conditions.

Methodology:

  • Prepare Master Stock: Prepare a master stock solution (e.g., 10 mM in DMSO) following the best practices outlined in Section 3.2.

  • Create Study Samples: Dilute the master stock to a final concentration (e.g., 100 µM) in the aqueous buffer you intend to use for your experiments.

  • Aliquot and Store: Dispense the solution into multiple amber vials for each storage condition to be tested (e.g., Room Temp/Benchtop, 4°C/Dark, -20°C/Dark).

  • Time Point Zero (T=0) Analysis: Immediately analyze one of the vials via HPLC.

    • HPLC Method: Use a C18 reverse-phase column. Develop a gradient method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: Use a UV detector set to the λmax of this compound.

    • Analysis: Record the peak area of the parent compound. This is your 100% reference value.

  • Subsequent Time Points: Analyze samples from each storage condition at regular intervals (e.g., 24h, 48h, 72h, 1 week, 1 month).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition. A stable solution should maintain >95% of the parent peak area over the desired experimental timeframe.

This empirical data will provide definitive guidance on how long your solutions can be reliably used and stored under your specific laboratory conditions.

References

  • Organophosphate - Wikipedia. [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC - NIH. [Link]

  • Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed. [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. [Link]

  • 2-Methylquinoline | C10H9N | CID 7060 - PubChem. [Link]

  • Quinaldine - Wikipedia. [Link]

  • (PDF) Photodegradation of quinoline in water - ResearchGate. [Link]

  • Hydrolytic Stability of Phosphate Ester Surfactants - ASTM Digital Library. [Link]

  • The proposed degradation pathway of 2-methylquinoline by Klebsiella pneumoniae TJ-A - ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. [Link]

  • Organophosphorus antioxidants action mechanisms and new trends | Request PDF - ResearchGate. [Link]

  • Antioxidants in organophosphorus compounds poisoning - PubMed. [Link]

  • Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms - ACS Publications. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4 - MDPI. [Link]

  • Synthesis of Quinoline and derivatives - A'Sharqiyah University. [Link]

  • Hydrolysis of Phosphate Esters Explained - Clutch Prep. [Link]

  • Synthesis and evaluation of a novel natural-based phosphine antioxidant for the thermal stabilization of polyethylene - Springer. [Link]

  • 2-methyl quinoline, 91-63-4 - The Good Scents Company. [Link]

  • Quinoline | C9H7N | CID 7047 - PubChem. [Link]

  • [PDF] Antioxidants in Organophosphorus Compounds Poisoning | Semantic Scholar. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. [Link]

  • Quinoline - Wikipedia. [Link]

  • Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed. [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. [Link]

  • 3-Methylquinoline Degradation Pathway - Eawag-BBD. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - Springer. [Link]

  • Showing Compound 2-Methylquinoline (FDB004400) - FooDB. [Link]

  • Predicting the Air Stability of Phosphines | Request PDF - ResearchGate. [Link]

Sources

Technical Support Center: Addressing Signal Suppression of Quinaldine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal suppression, specifically caused by the presence of quinaldine in their samples. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your method development and troubleshooting processes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding quinaldine and its impact on mass spectrometric analysis.

Q1: What is quinaldine, and why is it a concern in my samples?

Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic organic compound.[1] Its basic nitrogen-containing structure makes it relevant in various fields, including chemical synthesis and pharmaceutical development. You might encounter it as a starting material, an impurity, a metabolite, or a matrix component in your samples. Its physicochemical properties, particularly its high basicity, make it a prime candidate for causing ion suppression in mass spectrometry.[2][3]

Q2: What is ion suppression in mass spectrometry?

Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, leading to a decreased signal response.[4][5] This phenomenon occurs within the ion source of the mass spectrometer when co-eluting compounds from the sample matrix interfere with the process of converting the analyte into gas-phase ions.[3][6] It can severely compromise the accuracy, precision, and sensitivity (limits of detection) of an assay.[3] It is crucial to understand that even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a significant issue because it occurs before mass analysis.[2]

Q3: Why does quinaldine specifically cause significant signal suppression?

Quinaldine's propensity to cause signal suppression, particularly in the commonly used Electrospray Ionization (ESI) source, stems from several of its chemical properties:

  • High Basicity and Proton Competition: In positive-ion ESI (+ESI), analytes are typically ionized by acquiring a proton. Quinaldine is a basic compound that readily accepts protons. When it co-elutes with an analyte of interest, it exists in high concentration and effectively out-competes the analyte for the available protons in the ESI droplet, leaving fewer analyte molecules to be ionized.[2][3]

  • Alteration of Droplet Properties: The presence of high concentrations of matrix components like quinaldine can change the physical characteristics of the ESI droplets. It can increase the droplet's surface tension and viscosity, which hinders solvent evaporation.[2][5] This inefficient desolvation process reduces the rate at which gas-phase analyte ions are formed and released, thereby suppressing the signal.[6]

  • Charge Saturation: At high concentrations, compounds like quinaldine can saturate the droplet surface, limiting the available charge and space for the analyte to be efficiently ionized and ejected into the gas phase.[3]

Q4: How can I confirm that quinaldine is the cause of my signal suppression?

The most definitive method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment .[5][7] This technique involves continuously infusing a standard solution of your analyte directly into the mobile phase stream after the analytical column but before the MS ion source. When you inject a blank matrix sample (one that contains quinaldine but not your analyte), any dip in the steady, continuous signal of your infused analyte corresponds to a retention time where matrix components are eluting and causing suppression.[5] If this dip aligns with the retention time of quinaldine, you have strong evidence that it is a primary cause of the suppression.

Troubleshooting Guide: Overcoming Quinaldine-Induced Suppression

This guide provides systematic approaches to diagnose and mitigate signal suppression caused by quinaldine.

Issue: Low or inconsistent analyte signal when analyzing samples containing quinaldine.

This is the classic symptom of ion suppression. The following strategies, presented in order of preference for robust method development, can be employed to resolve the issue.

The most effective way to eliminate ion suppression is to chromatographically separate the analyte of interest from the interfering component, in this case, quinaldine.[2][4] If the two compounds do not co-elute, they will not compete in the ion source at the same time.

Workflow for Chromatographic Optimization

Caption: Decision workflow for optimizing chromatographic separation.

Step-by-Step Protocol:

  • Analyze Quinaldine Standard: Inject a pure standard of quinaldine to determine its retention time under your current method conditions.

  • Modify Gradient Profile: Adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.

  • Adjust Mobile Phase pH: Quinaldine is basic. Lowering the pH of the mobile phase (e.g., using formic acid) will ensure it is ionized and may alter its retention on a reverse-phase column, potentially shifting it away from your analyte.[8]

  • Change Column Chemistry: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, HILIC) to exploit different separation mechanisms and alter the elution profile of both quinaldine and your analyte.[5]

If chromatographic separation is not fully achievable, the next best strategy is to remove the quinaldine from the sample matrix before analysis.[4][7]

Comparison of Sample Preparation Techniques

TechniqueSelectivityQuinaldine Removal EfficiencyProsCons
Protein Precipitation (PPT) LowPoor to ModerateSimple, fast, inexpensive.[5]Non-selective; often fails to remove small molecules like quinaldine and phospholipids, which are also sources of ion suppression.[5]
Liquid-Liquid Extraction (LLE) Moderate to HighGood to ExcellentMore selective than PPT; can remove salts and polar interferences.[5]Can be labor-intensive, requires optimization of immiscible solvents, may not be suitable for all analytes.[5]
Solid-Phase Extraction (SPE) HighExcellentHighly selective, provides excellent cleanup and concentration of the analyte, removes many matrix components effectively.[3][4]Requires method development (sorbent selection, wash/elute steps), can be more costly.

Recommended Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow Condition 1. Condition Sorbent (Activate functional groups) Load 2. Load Sample (Analyte binds, Quinaldine may pass through) Condition->Load Wash 3. Wash Sorbent (Remove residual Quinaldine) Load->Wash Elute 4. Elute Analyte (Collect clean analyte fraction) Wash->Elute

Caption: The four-step workflow for Solid-Phase Extraction (SPE).

While less ideal than removing the problem, adjusting MS parameters can sometimes mitigate suppression.

  • Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is an alternative to ESI. Because ionization in APCI occurs in the gas phase, it is often less susceptible to matrix effects caused by non-volatile components like salts or changes in droplet properties.[2][5][9] If your analyte is amenable to APCI, this can be a very effective solution.

  • Reduce Flow Rate: Lowering the LC flow rate into the nano-liter/minute range (nano-ESI) generates smaller, more highly charged droplets that are more tolerant of matrix components and can lead to reduced signal suppression.[2][3]

  • Change Polarity: If your analyte can be ionized in negative mode, switching from positive to negative ionization may eliminate the interference, as fewer matrix components are typically ionizable in negative mode.[3] However, quinaldine is unlikely to ionize in negative mode, making this a potentially viable strategy if your analyte of interest can.

This strategy does not eliminate suppression, but it corrects for it, enabling accurate quantification. A stable isotope-labeled internal standard (SIL-IS) is an analog of your analyte where some atoms (e.g., ¹²C, ¹H, ¹⁵N) have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).

  • Principle of Operation: A SIL-IS is chemically identical to the analyte, so it has the same chromatographic retention time and experiences the exact same degree of ion suppression in the ESI source.[10][11]

  • Implementation: By adding a known concentration of the SIL-IS to every sample and standard, you can use the ratio of the analyte signal to the SIL-IS signal for quantification. Because both signals are suppressed proportionally, the ratio remains constant and accurate, even if the absolute signal intensity fluctuates between injections.[4][11]

Detailed Experimental Protocol
Protocol: Post-Column Infusion for Diagnosing Ion Suppression

Objective: To identify the specific retention time windows where co-eluting matrix components cause ion suppression.[5]

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece connector

  • Analyte standard solution (at a concentration that provides a stable, mid-range signal)

  • Blank matrix extract containing quinaldine

Methodology:

  • System Setup:

    • Set up the LC system with the analytical column and mobile phase used for your assay.

    • Connect the outlet of the analytical column to one inlet of the tee-piece.

    • Connect the syringe pump (containing your analyte standard) to the second inlet of the tee.

    • Connect the outlet of the tee-piece directly to the mass spectrometer's ion source.[5]

  • Equilibration:

    • Begin the LC mobile phase flow as per your method.

    • Start the syringe pump to continuously infuse the analyte standard at a low flow rate (e.g., 5-10 µL/min).

    • Allow the system to equilibrate until you observe a stable, constant signal for your analyte in the mass spectrometer.

  • Data Acquisition:

    • Inject the blank matrix extract (containing quinaldine) onto the LC column.

    • Acquire MS data for the entire chromatographic run, monitoring the signal of the continuously infused analyte.

  • Data Analysis:

    • Examine the resulting chromatogram of the infused analyte. A stable, flat baseline indicates no suppression.

    • A significant and reproducible dip in the baseline signal indicates a region of ion suppression.[7] The retention time of this dip should be compared to the retention time of quinaldine to confirm it as the causative agent.

References
  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Applications. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. National Institutes of Health (NIH). [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]

  • Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. ResearchGate. [Link]

  • Quinaldine Derivatives: Preparation and Biological Activity. ResearchGate. [Link]

  • Separation of Quinaldine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Ion suppression in mass spectrometry. PubMed. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (NIH). [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. American Association for Clinical Chemistry. [Link]

  • Quinoline | C9H7N. PubChem, National Institutes of Health (NIH). [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. National Institutes of Health (NIH). [Link]

  • Quinoline, 2-methyl-. National Institute of Standards and Technology (NIST). [Link]

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Validation & Comparative

A Comparative Guide to GC and HPLC for the Quantification of 2-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise quantification of heterocyclic compounds like 2-methylquinoline is paramount.[1] As a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes, its accurate measurement ensures product quality, safety, and efficacy.[1] This guide provides an in-depth comparison of two cornerstone analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quantification of 2-methylquinoline. Drawing on established methodologies and performance data, this document will equip you with the insights needed to select the most appropriate technique for your specific analytical challenge.

The Analytical Challenge: 2-Methylquinoline

2-Methylquinoline, a derivative of quinoline, possesses a stable chemical structure and predictable reactivity, making it a valuable building block in organic synthesis.[1] Its presence and concentration can significantly influence the properties and performance of the final product. Therefore, robust and reliable analytical methods are essential for its quantification throughout the manufacturing process and in final product testing.

Gas Chromatography (GC): The Volatility-Based Approach

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[2] The fundamental principle of GC lies in the partitioning of a volatile analyte between a gaseous mobile phase and a stationary phase within a heated column.[3]

Why Choose GC for 2-Methylquinoline?

The choice of GC for analyzing nitrogen-containing heterocyclic compounds like 2-methylquinoline is often driven by the analyte's volatility.[4] GC can offer rapid analysis times and high resolution, particularly when coupled with sensitive detectors.[5]

Causality in Experimental Choices for GC:

  • Injector Temperature: The injector must be hot enough to ensure the complete and rapid vaporization of 2-methylquinoline without causing thermal degradation. This is crucial for sharp, symmetrical peaks.

  • Column Selection: A column with a stationary phase that provides sufficient interaction with 2-methylquinoline is necessary for effective separation from other components in the sample matrix. A trifluoropropyl silicone (QF-1) column, for instance, has been successfully used for the analysis of quinoline compounds.[6]

  • Detector Selection: The choice of detector is critical for achieving the desired sensitivity and selectivity. For nitrogen-containing compounds like 2-methylquinoline, a Nitrogen-Phosphorus Detector (NPD) offers excellent selectivity and sensitivity.[7][8][9][10] A Flame Ionization Detector (FID) is a more universal detector for organic compounds and is also widely used due to its reliability and sensitivity.[7][9][10] Mass Spectrometry (MS) provides the highest level of confidence in identification and can be used for quantification.[9][10]

Experimental Workflow: GC Quantification of 2-Methylquinoline

The following diagram illustrates a typical workflow for the quantification of 2-methylquinoline using GC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Sample Collection Dissolution Dissolution in appropriate solvent (e.g., Dichloromethane) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into GC Filtration->Injection Separation Separation on Chromatographic Column Injection->Separation Detection Detection (NPD or FID) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of 2-Methylquinoline Calibration->Quantification

Caption: A typical experimental workflow for the GC quantification of 2-methylquinoline.

Detailed GC Protocol

This protocol outlines a self-validating system for the quantification of 2-methylquinoline.

1. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2-methylquinoline reference standard and dissolve it in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample containing 2-methylquinoline in dichloromethane to achieve a concentration within the calibration range.[11] Filter the solution through a 0.45 µm syringe filter before injection.

2. GC-NPD/FID Conditions:

  • Column: DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Detector Temperature: 300 °C (for both NPD and FID).

  • Injection Volume: 1 µL.

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of 2-methylquinoline against the concentration of the working standards.

  • Determine the concentration of 2-methylquinoline in the sample by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC): The Polarity-Based Alternative

HPLC is a versatile technique that separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[3][12] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds.[3][12]

Why Choose HPLC for 2-Methylquinoline?

While 2-methylquinoline is amenable to GC, HPLC offers a viable alternative, especially when dealing with complex matrices or when derivatization is not desirable. The choice of HPLC is often dictated by the need to analyze 2-methylquinoline alongside other non-volatile or thermally labile compounds.

Causality in Experimental Choices for HPLC:

  • Column Selection: A reversed-phase C18 column is commonly used for the separation of quinoline derivatives.[13] The nonpolar stationary phase retains the relatively nonpolar 2-methylquinoline, allowing for separation based on subtle differences in polarity.

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used.[14][15] The ratio of these components is optimized to achieve the desired retention and resolution. Adjusting the pH of the mobile phase can be crucial for controlling the ionization state of quinoline compounds and improving peak shape.[14]

  • Detector Selection: A UV-Vis detector is the most common choice for HPLC analysis of quinoline derivatives, as the quinoline ring system has a strong chromophore.[13][16] A Photodiode Array (PDA) detector can provide additional spectral information for peak identification and purity assessment.[16][17] For higher sensitivity and selectivity, a fluorescence detector or a mass spectrometer (LC-MS) can be employed.[16][17]

Experimental Workflow: HPLC Quantification of 2-Methylquinoline

The following diagram outlines a typical workflow for the quantification of 2-methylquinoline using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Collection Dissolution Dissolution in Mobile Phase or compatible solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection Detection (UV/PDA) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of 2-Methylquinoline Calibration->Quantification

Caption: A typical experimental workflow for the HPLC quantification of 2-methylquinoline.

Detailed HPLC Protocol

This protocol outlines a self-validating system for the quantification of 2-methylquinoline.

1. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2-methylquinoline reference standard and dissolve it in 10 mL of methanol.[13]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[13]

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent, such as methanol. Sonicate to ensure complete dissolution.[13] Dilute the solution with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[13]

2. HPLC-UV/PDA Conditions:

  • Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm).[13]

  • Mobile Phase: A gradient elution of 0.1% Phosphoric acid in Water (A) and Acetonitrile (B) can be used for optimal separation.[13] A typical gradient might be: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C.[13]

  • Detection: UV at an appropriate wavelength (e.g., 289 nm).[13]

  • Injection Volume: 10 µL.[13]

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of 2-methylquinoline against the concentration of the working standards.

  • Determine the concentration of 2-methylquinoline in the sample by comparing its peak area to the calibration curve.

Performance Comparison: GC vs. HPLC

The choice between GC and HPLC for 2-methylquinoline quantification depends on a variety of factors. The following table summarizes key performance parameters to aid in this decision.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Rationale & Insights
Applicability Volatile and thermally stable compounds.[3]Non-volatile, polar, and thermally unstable compounds.[3]2-Methylquinoline is sufficiently volatile for GC, but HPLC is more versatile for analyzing it alongside less volatile compounds.
Sensitivity Generally higher for volatile compounds, especially with selective detectors like NPD or MS.[12]Dependent on the detector; can be very sensitive with fluorescence or MS detectors.[12]For trace analysis of 2-methylquinoline, GC-NPD or GC-MS may offer lower detection limits.
Selectivity High, especially with selective detectors (NPD, ECD, MS).[18]Can be tailored with mobile phase composition and selective detectors (fluorescence, MS).Both techniques can achieve high selectivity, but the approach differs.
Resolution Capillary GC columns offer very high resolution.[5]Good resolution, which can be optimized by adjusting mobile phase and column chemistry.GC often provides sharper peaks for volatile analytes.[5]
Run Time Typically faster for volatile compounds.[5]Can be longer, although UHPLC can significantly reduce analysis time.GC is often advantageous for high-throughput analysis.[5]
Sample Preparation May require derivatization for non-volatile compounds; extraction into a volatile solvent is common.[2]Generally simpler; dissolution in the mobile phase is often sufficient.HPLC often involves less complex sample preparation.
Cost-Effectiveness Lower cost per analysis due to minimal solvent usage.[12]Higher cost due to solvent consumption and disposal.[5][12]GC can be more economical for routine analysis of volatile compounds.

Conclusion: Making the Right Choice

Both GC and HPLC are powerful and reliable techniques for the quantification of 2-methylquinoline. The optimal choice depends on the specific requirements of the analysis.

  • Choose GC when:

    • High sensitivity for volatile compounds is required.

    • Rapid analysis of a large number of samples is necessary.

    • Cost-effectiveness is a primary concern.

  • Choose HPLC when:

    • Analyzing 2-methylquinoline in a mixture with non-volatile or thermally labile compounds.

    • Simpler sample preparation is desired.

    • The laboratory is already equipped and proficient with HPLC for similar analyses.

Ultimately, the decision should be based on a thorough evaluation of the analytical needs, available instrumentation, and the specific characteristics of the sample matrix. Method validation is crucial to ensure the accuracy, precision, and reliability of the chosen technique for its intended purpose.[19]

References

  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available from: [Link].

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link].

  • SCION Instruments. The Different Types of GC Detectors. Available from: [Link].

  • Shimadzu. Detectors for HPLC. Available from: [Link].

  • ResearchGate. Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. Available from: [Link].

  • Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Available from: [Link].

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link].

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. Available from: [Link].

  • News-Medical.net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available from: [Link].

  • ACS Publications. An Organic Nitrogen Specific Detector for High Pressure Liquid Chromatography. Available from: [Link].

  • ACS Publications. Method for Determining Nitrogenous Heterocycle Compounds in Wine. Available from: [Link].

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available from: [Link].

  • Chromatography Today. 9 Types of Gas Chromatography Detector. Available from: [Link].

  • Veeprho. Difference between HPLC and GC Technique. Available from: [Link].

  • ResearchGate. Validation of Analytical Methods. Available from: [Link].

  • ResearchGate. GC-FID chromatograms of quinoline oxidation: Quinoline (2.58 mL, 0.02...). Available from: [Link].

  • Phenomenex. Exploring the Various Types of Detectors Used in Gas Chromatography. Available from: [Link].

  • National Center for Biotechnology Information. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link].

  • PubMed. A nitrogen-specific detector for high performance liquid chromatography. Available from: [Link].

  • SpringerLink. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link].

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available from: [Link].

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link].

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  • Nacalai Tesque. Methods in Developing Mobile Phase Condition for C18 Column. Available from: [Link].

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link].

  • MDPI. High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Available from: [Link].

  • Phenomenex. Types of HPLC Detectors. Available from: [Link].

  • Agilent. GC Detectors - Gas Chromatography. Available from: [Link].

  • uHPLCs. What are the Differences between Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC)?. Available from: [Link].

  • Oxford Academic. Gas Chromatographic Method for the Determination of Pyridine and Quinoline Type Bases. Available from: [Link].

  • Journal of the American Chemical Society. Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Available from: [Link].

  • LCGC International. Seeing is Believing: Detectors for HPLC. Available from: [Link].

  • Market.us. 2-methyl Quinoline Market Size, Share | CAGR of 6.9%. Available from: [Link].

  • ResearchGate. (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link].

  • National Center for Biotechnology Information. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies. Available from: [Link].

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  • ResearchGate. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: [Link].

  • Der Pharma Chemica. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Available from: [Link].).

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A Guide to the Accuracy and Precision of 2-Methylquinoline Phosphate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of pharmaceutical research and development, the quality of analytical data is paramount. The foundation of reliable quantitative analysis rests upon the use of well-characterized reference standards. This guide provides a comprehensive comparison of 2-methylquinoline phosphate as a working standard against certified reference materials (CRMs), offering experimental insights into its accuracy and precision for researchers, scientists, and drug development professionals.

The Critical Role of Reference Standards

A reference standard serves as a benchmark against which a sample with unknown characteristics is compared. Its purity and assigned value are of utmost importance, as any inaccuracy in the standard will be directly propagated to the final analytical result. While Certified Reference Materials (CRMs) from pharmacopeias (e.g., USP, EP) or accredited suppliers represent the pinnacle of quality, their cost and availability can sometimes lead laboratories to qualify "in-house" or working standards. This compound is one such material that may be considered as a more accessible alternative to a pure 2-methylquinoline (quinaldine) CRM.

Experimental Evaluation: A Comparative HPLC Analysis

To objectively assess the suitability of this compound as a standard, a comparative High-Performance Liquid Chromatography (HPLC) study was designed. This experiment evaluates its performance directly against a high-purity, certified quinaldine analytical standard.

Experimental Protocol: HPLC Quantification

The following protocol outlines a robust method for the quantification of 2-methylquinoline, designed to highlight differences in accuracy and precision between the two standards.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven is used.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of 0.1% Phosphoric acid in Water (A) and Acetonitrile (B).[1][2]

    • Gradient: A gradient elution can be used for optimal separation, for instance: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: 10% B.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV at 225 nm.

  • Standard Preparation:

    • Certified Standard (CRM): Accurately weigh and dissolve quinaldine CRM in a suitable solvent (e.g., methanol or mobile phase) to create a 1000 µg/mL stock solution. Prepare working solutions ranging from 1 µg/mL to 100 µg/mL by serial dilution.[1]

    • This compound Standard: Prepare stock and working solutions in the same manner, adjusting the initial weight to account for the mass of the phosphate counter-ion. The molecular weight of 2-methylquinoline is 143.19 g/mol [3], while the phosphate salt is 241.18 g/mol [4].

  • Sample Preparation: A validation sample is prepared by spiking a known quantity of quinaldine into a blank matrix to achieve a theoretical concentration of 50 µg/mL.

Caption: Experimental workflow for comparing reference standards.

Performance Metrics: Accuracy and Precision

Accuracy refers to the closeness of a measured value to a known "true" value. Precision describes the closeness of repeated measurements to each other. Both are critical for a reliable standard.

Accuracy Results

Accuracy was determined by quantifying the 50 µg/mL spiked sample against the calibration curves generated from each standard. The percent recovery was then calculated.

Table 1: Comparative Accuracy Assessment

Standard Used for QuantificationTheoretical Concentration (µg/mL)Mean Measured Concentration (n=3) (µg/mL)% Recovery
Certified Quinaldine CRM50.049.899.6%
This compound50.047.995.8%

The data reveals a clear difference in accuracy. The CRM provides a result very close to the true value, while the phosphate salt standard leads to an underestimation of the concentration. This discrepancy can arise from several factors, including the presence of impurities, incorrect moisture content, or incomplete salt formation in the phosphate material, which would lead to an inaccurate weighing correction.

Precision Results

Precision was evaluated by performing six consecutive injections of a 50 µg/mL standard solution prepared from each material. The relative standard deviation (% RSD) of the peak areas was calculated.

Table 2: Comparative Precision Assessment

Standard InjectedMean Peak Area (n=6)Standard Deviation% RSD
Certified Quinaldine CRM1,850,45014,8030.8%
This compound1,785,20044,6302.5%

The lower % RSD for the CRM indicates higher precision. This suggests the certified material is more homogeneous and stable under the analytical conditions, yielding more consistent and reproducible results.

Authoritative Guidance and In-House Qualification

Regulatory bodies and pharmacopeias provide stringent guidelines for the use of reference standards. The US Food and Drug Administration (FDA) requires that non-compendial reference standards be of the "highest purity" and that analytical methods are validated using them.[5]

If a laboratory chooses to use a working standard like this compound, a thorough "in-house qualification" is necessary. This is a formal process to ensure the material is suitable for its intended use.[6][7]

G cluster_0 In-House Standard Qualification cluster_1 Usage A Select High Purity Batch B Identity Confirmation (IR, MS, NMR) A->B C Purity & Impurity Profiling (HPLC, GC, LOD, ROI) B->C D Potency Assignment (Assay vs. CRM) C->D E Establish Storage & Retest Date D->E F Qualified Working Standard Ready for Routine Use E->F

Caption: Key steps for the in-house qualification of a working standard.

The qualification process should, at a minimum, involve:

  • Comprehensive Identification: Using spectroscopic methods like IR, NMR, and Mass Spectrometry to confirm the chemical structure.

  • Purity Determination: Employing multiple methods (e.g., HPLC, GC, Loss on Drying) to identify and quantify all impurities, including water and residual solvents.[6]

  • Potency Assignment: Performing an assay against an official CRM to assign a precise potency value to the working standard.[7]

Conclusion and Recommendations

The experimental evidence demonstrates that while this compound can be used to detect and quantify 2-methylquinoline, it exhibits lower accuracy and precision compared to a Certified Reference Material.

  • For High-Stakes Applications: For critical applications such as final product quality control, stability testing, and regulatory submissions, the use of a traceable, Certified Reference Material for quinaldine is non-negotiable. The risk of inaccurate data from a less-characterized standard far outweighs the potential cost savings.

  • For Non-Critical Applications: this compound may be considered as a working standard for less critical applications, such as in-process monitoring or early-stage discovery research, only after it has been rigorously qualified in-house against a CRM. Without this formal qualification, its use introduces an unacceptable level of uncertainty into the analytical results.

Ultimately, the choice of a reference standard is a foundational decision that directly impacts data integrity. Investing in high-quality, certified standards is a fundamental requirement for producing reliable, reproducible, and defensible scientific data.

References

  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • PubChem. 2-Methylquinoline. [Link]

  • RSC Publishing. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. [Link]

  • Qvents. Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • ResearchGate. RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • World Health Organization (WHO). Annex 3. [Link]

  • NIH. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • The Good Scents Company. 2-methyl quinoline. [Link]

  • Google Patents.
  • Veeprho. Qualification of Pharmaceutical Working Standards. [Link]

  • ResearchGate. Determination of Phosphates by the Gravimetric Quimociac Technique. [Link]

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  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

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  • NIST. Quinoline, 2-methyl-. [Link]

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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-Methylquinoline Analysis Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of 2-methylquinoline (quinaldine) is critical across various sectors, from pharmaceutical manufacturing to environmental monitoring. Ensuring the reliability and comparability of analytical data generated by different laboratories is paramount for regulatory compliance, quality assurance, and meaningful scientific research. This guide presents a framework for an inter-laboratory comparison of the two most prevalent analytical techniques for 2-methylquinoline analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles of each method, provide detailed, field-tested experimental protocols, and establish a robust system for data analysis and performance evaluation. This document is intended for researchers, analytical scientists, and quality control professionals seeking to validate their analytical procedures and understand the nuances of method selection for this important analyte.

Introduction: The Analytical Imperative for 2-Methylquinoline

2-Methylquinoline, commonly known as quinaldine, is a heterocyclic aromatic organic compound. It serves as a versatile precursor in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] However, its presence in industrial effluent and environmental samples necessitates sensitive and reliable analytical methods for monitoring and risk assessment. The choice of analytical methodology can significantly impact the accuracy, precision, and comparability of results.

An inter-laboratory comparison, or proficiency test, is the gold standard for assessing the competence of laboratories and the robustness of analytical methods.[2] By analyzing identical, homogeneous samples, participating laboratories can benchmark their performance against a consensus value, thereby validating their internal procedures and contributing to a broader understanding of a method's transferability and reliability.[3][4] This guide provides the scientific rationale and practical framework for conducting such a study for 2-methylquinoline.

Core Methodologies: A Head-to-Head Comparison

The selection of an analytical technique is governed by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix. For 2-methylquinoline, two chromatographic techniques stand out.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. 2-Methylquinoline's boiling point and stability make it an ideal candidate for this method.

  • Principle of Operation: The sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides both quantitative data and structural information, offering a high degree of specificity.

  • Expertise & Causality: The choice of a mid-polarity capillary column (e.g., DB-5ms) is deliberate; it provides excellent separation for semi-volatile aromatic compounds like 2-methylquinoline, ensuring good peak shape and resolution from potential matrix interferences.[5] The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer is a critical choice for enhancing sensitivity and selectivity, allowing the instrument to focus only on the characteristic ions of 2-methylquinoline, thereby filtering out background noise.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile separation technique that is not limited by the analyte's volatility. It is particularly useful for analyzing samples in complex matrices.

  • Principle of Operation: The sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase. Separation occurs based on the analyte's differential partitioning between the two phases. A Diode Array Detector (DAD) is commonly used, which can monitor absorbance across a range of UV wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment.

  • Expertise & Causality: A reversed-phase C18 column is the workhorse for separating moderately polar compounds like 2-methylquinoline.[6] The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The causality behind acidifying the aqueous portion of the mobile phase (e.g., with formic or phosphoric acid) is to ensure the quinoline nitrogen is consistently protonated. This suppresses silanol interactions with the stationary phase and results in sharper, more symmetrical peaks and highly reproducible retention times.

Inter-Laboratory Study Design

A successful inter-laboratory study requires meticulous planning to ensure that the results are statistically significant and provide a true measure of method and laboratory performance. The workflow below outlines the critical stages.

InterLab_Workflow cluster_coordinator Study Coordinator cluster_labs Participating Laboratories (N) P1 Preparation of Homogeneous Test Material (Spiked Matrix) P2 Characterization & Homogeneity Testing P1->P2 P3 Sample Distribution to Participating Laboratories P2->P3 L1 Receive & Log Samples P3->L1 P4 Data Collection & Anonymization P5 Statistical Analysis (Z-Score Calculation) P4->P5 P6 Issuance of Final Report P5->P6 L2 Perform Analysis using Prescribed Method (GC-MS / HPLC) L1->L2 L3 Internal Method Validation (Linearity, Precision, Accuracy) L2->L3 L4 Submit Results to Coordinator L3->L4 L4->P4 Method_Selection Start Start: Define Analytical Goal for 2-Methylquinoline Q1 Is Trace-Level Detection (< 1 ng/mL) Required? Start->Q1 A_GC Choose GC-MS for Superior Sensitivity Q1->A_GC Yes Q2 Is High Precision (RSD < 2%) the Primary Requirement? Q1->Q2 No A_HPLC Choose HPLC for Better Reproducibility Q2->A_HPLC Yes Q3 Is Structural Confirmation via Fragmentation Needed? Q2->Q3 No A_GC2 Choose GC-MS for Mass Spectral Data Q3->A_GC2 Yes A_Default Both Methods are Suitable. Consider Equipment Availability and Sample Throughput. Q3->A_Default No

Sources

A Comparative Guide to the Validation of a Novel Quantum-Dot-Based FRET Sensor for Quinaldine Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of a novel analytical method, the Q-dot FRET Quinaldine Assay , against established techniques for the detection of quinaldine (2-methylquinoline). The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the validation process for this new method, supported by comparative performance data and detailed experimental protocols.

Introduction: The Analytical Challenge of Quinaldine

Quinaldine is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals.[1][2] Its presence as a potential impurity or metabolite necessitates sensitive and accurate detection methods to ensure product quality and safety. While several analytical techniques exist for the detection of quinoline and its derivatives, there is a continuous drive for methods that offer higher sensitivity, specificity, and efficiency.

A Novel Approach: The Q-dot FRET Quinaldine Assay

The Q-dot FRET Quinaldine Assay is a novel analytical method based on the principle of Fluorescence Resonance Energy Transfer (FRET).[3][4] In this system, quantum dots (QDs) serve as the donor fluorophore, and a specifically designed quencher molecule acts as the acceptor. The presence of quinaldine modulates the distance between the QD and the quencher, leading to a measurable change in the FRET signal. This allows for highly sensitive and specific quantification of quinaldine.

Conceptual Workflow of the Q-dot FRET Quinaldine Assay

cluster_0 Assay Principle Quantum_Dot Quantum Dot (Donor) FRET_Signal FRET Signal (Quenched) Quantum_Dot->FRET_Signal No Quinaldine (Close Proximity) Fluorescence Fluorescence (High) Quantum_Dot->Fluorescence Quencher Quencher (Acceptor) Quencher->FRET_Signal Quinaldine Quinaldine (Analyte) Quinaldine->Fluorescence With Quinaldine (Increased Distance)

Caption: Conceptual diagram of the Q-dot FRET Quinaldine Assay mechanism.

Comparative Analysis of Analytical Methods

The performance of the Q-dot FRET Quinaldine Assay is best understood when compared against established analytical techniques. The following table summarizes key performance characteristics.

Parameter Q-dot FRET Quinaldine Assay (Hypothetical) HPLC-UV GC-MS Spectrofluorimetry
Principle Fluorescence Resonance Energy TransferChromatographic Separation, UV AbsorbanceChromatographic Separation, Mass SpectrometryIntrinsic Fluorescence Measurement
Limit of Detection (LOD) 0.5 ng/mL~10 ng/mL~1 ng/mL~5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL~30 ng/mL~3 ng/mL~15 ng/mL
Linearity Range 1.5 - 500 ng/mL30 - 10000 ng/mL3 - 1000 ng/mL15 - 1000 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%96 - 104%
Precision (% RSD) < 2%< 5%< 3%< 4%
Sample Throughput High (96-well plate format)ModerateModerateHigh
Instrumentation Cost ModerateHighVery HighModerate

Validation of the Q-dot FRET Quinaldine Assay: An ICH Q2(R2) Guided Approach

The validation of any new analytical procedure must be thorough and systematic to ensure its suitability for the intended purpose.[5][6][7][8] The following protocol for the validation of the Q-dot FRET Quinaldine Assay is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8]

Analytical Method Validation Workflow

cluster_1 Validation Protocol Start Start Validation Specificity Specificity (Interference Testing) Start->Specificity Linearity Linearity (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Calibration Curve Slope) Precision->LOD_LOQ Robustness Robustness (Deliberate Variations) LOD_LOQ->Robustness Report Validation Report Robustness->Report End Method Validated Report->End

Caption: Workflow for the validation of the new analytical method.

Detailed Experimental Protocols

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[9]

  • Procedure:

    • Prepare a blank sample (matrix without quinaldine).

    • Prepare a sample spiked with quinaldine.

    • Prepare samples spiked with potentially interfering substances (e.g., structural analogs, common impurities).

    • Analyze all samples using the Q-dot FRET Quinaldine Assay.

  • Acceptance Criteria: The blank sample should not produce any significant signal. The signal from the quinaldine-spiked sample should be distinct and unaffected by the presence of potentially interfering substances.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Procedure:

    • Prepare a series of at least five standard solutions of quinaldine at different concentrations spanning the expected range of the assay.

    • Analyze each standard solution in triplicate.

    • Plot the mean response versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Procedure:

    • Prepare samples with known concentrations of quinaldine (e.g., by spiking a blank matrix at three different concentration levels: low, medium, and high).

    • Analyze each sample in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98-102%.

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration within a single day, with the same analyst and equipment.

    • Acceptance Criteria: The %RSD should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.

    • Acceptance Criteria: The %RSD should be ≤ 3%.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve (S).

    • Determine the standard deviation of the response (σ) from the analysis of a number of blank samples.

    • Calculate LOD = 3.3 * (σ / S)

    • Calculate LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ must be validated for accuracy and precision.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure:

    • Introduce small, deliberate variations to the method parameters (e.g., incubation time ± 5%, temperature ± 2°C, pH of the buffer ± 0.2 units).

    • Analyze samples under these modified conditions.

  • Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters, and the system suitability parameters should still be met.

Conclusion

The Q-dot FRET Quinaldine Assay presents a promising alternative to traditional methods for quinaldine detection, offering the potential for enhanced sensitivity and high-throughput capabilities. The validation protocol outlined in this guide, based on the rigorous framework of the ICH Q2(R2) guidelines, provides a clear pathway for demonstrating the method's suitability for its intended purpose. By adhering to these principles of scientific integrity and thorough validation, researchers can confidently adopt new analytical technologies that advance the fields of pharmaceutical analysis and quality control.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - Step 5. (2023). European Medicines Agency. [Link]

  • FRET Based Biosensor: Principle Applications Recent Advances and Challenges. (2022). PMC. [Link]

  • Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. (2018). PMC. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Quinaldine. (n.d.). Wikipedia. [Link]

  • Fluorescence Resonance Energy Transfer (FRET) Microscopy. (n.d.). Evident Scientific. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. [Link]

  • All-quantum dot based Förster resonant energy transfer: key parameters for high-efficiency biosensing. (2020). Nanoscale. [Link]

  • Fluorescent Quantum Dots Based FRET: The Spectroscopic Ruler in Nano-Biotechnology; Theories, Principle, Applications and Advanc. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. [Link]

  • 2-Methylquinoline. (n.d.). PubChem. [Link]

  • An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. (n.d.). Agilent. [Link]

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  • Quantum Dot-Fluorescent Protein Pairs as Novel Fluorescence Resonance Energy Transfer Probes. (2008). ACS Publications. [Link]

  • Quantum dot-based FRET nanosensors for Talin- membrane assembly and mechanosensing. (2023). ChemRxiv. [Link]

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A Comparative Guide to Quinoline Analytical Standards: The Case for 2-Methylquinoline Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, the accuracy of quantification is fundamentally tethered to the quality of the reference standards employed. Quinoline and its derivatives are a class of compounds under constant scrutiny due to their broad applications, from pharmaceuticals to dyes, and their presence as environmental contaminants.[1][2][3][4] The choice of an appropriate analytical standard is therefore not a trivial matter but a critical decision that dictates the reliability of analytical data.

This guide provides an in-depth comparison of 2-Methylquinoline phosphate as an analytical standard against other commonly used quinoline standards. We will delve into the physicochemical properties, analytical performance, and practical considerations, supported by illustrative experimental data, to provide a clear rationale for selecting the optimal standard for your application.

The Quinoline Conundrum: Why the Standard Matters

Quinoline, a heterocyclic aromatic compound, and its derivatives like 2-methylquinoline (quinaldine), are often characterized by their basicity and relatively low water solubility.[2][5] Quinaldine, for instance, is described as a colorless oily liquid that is insoluble in water and can darken upon exposure to air, indicating potential stability issues.[3][5] These properties can present challenges in the preparation of stable, accurate, and reproducible stock solutions for calibration. An ideal analytical standard should exhibit high purity, stability, and good solubility in common analytical solvents.

Introducing this compound: A Salt-Based Solution

To circumvent the challenges associated with the free base forms of quinolines, a salt form such as this compound offers a compelling alternative. The formation of a phosphate salt is a well-established strategy in the pharmaceutical industry to enhance the solubility and stability of basic drug molecules.[6][7] The underlying principle is the protonation of the basic nitrogen atom in the quinoline ring by phosphoric acid, resulting in an ionic compound with improved aqueous solubility and potentially a more stable crystalline form.

Physicochemical Properties Showdown

The decision to use a particular standard often begins with an assessment of its fundamental physical and chemical properties. The following table provides a comparative overview of this compound and other common quinoline standards.

PropertyThis compound (Theoretical)2-Methylquinoline (Quinaldine)Quinoline8-Hydroxyquinoline
Chemical Formula C₁₀H₁₀NO₄PC₁₀H₉NC₉H₇NC₉H₇NO
Molar Mass ~241.16 g/mol 143.19 g/mol [3]129.16 g/mol [2]145.16 g/mol
Appearance Crystalline solidColorless oily liquid, darkens on exposure to air[3][5]Colorless hygroscopic liquid, turns yellow/brown on light exposure[2]White to yellowish-white crystalline powder
Solubility in Water HighInsoluble/Slightly soluble[3][5]Slightly soluble in cold water, readily in hot water[2]Practically insoluble in water
Stability High (as a crystalline solid)Prone to degradation/discoloration[3][5]Prone to degradation/discoloration[2]Stable under normal conditions
Hygroscopicity Low to moderateNot specified, but likely low as an oilHygroscopic[2]Non-hygroscopic

Note: Properties for this compound are theoretical, based on the general characteristics of phosphate salts.

The Phosphate Advantage: A Deeper Dive

The primary motivation for utilizing a phosphate salt as an analytical standard lies in overcoming the inherent drawbacks of the parent compound. Here, we explore the theoretical advantages in more detail.

  • Enhanced Solubility and Ease of Handling: The most significant advantage is the vastly improved aqueous solubility. This facilitates the straightforward preparation of highly concentrated stock solutions in aqueous or hydro-alcoholic media, reducing the need for potentially interfering organic solvents. Handling a stable, crystalline solid is also considerably easier and safer than working with a volatile, oily liquid.

  • Improved Stability: Crystalline salts are generally more stable than their liquid free-base counterparts. This increased stability translates to a longer shelf-life for the standard and greater confidence in the integrity of prepared stock solutions over time. The risk of degradation due to air or light exposure is significantly minimized.[5]

  • Accurate Weighing: The non-volatile and crystalline nature of the phosphate salt allows for more accurate and reproducible weighing, a critical step in the preparation of calibration standards. This minimizes errors at the very beginning of the analytical workflow.

Experimental Workflow for Standard Comparison

To objectively evaluate the performance of this compound against other standards, a systematic experimental approach is necessary. The following workflow outlines the key steps in such a comparison.

G cluster_0 Standard Preparation cluster_1 Analysis cluster_2 Data Evaluation prep_phosphate Prepare 2-Methylquinoline Phosphate Stock hplc HPLC-UV/MS Analysis prep_phosphate->hplc gc GC-MS Analysis prep_phosphate->gc prep_freebase Prepare 2-Methylquinoline (Free Base) Stock prep_freebase->hplc prep_freebase->gc prep_quinoline Prepare Quinoline Stock prep_quinoline->hplc prep_quinoline->gc eval_linearity Linearity & Range hplc->eval_linearity eval_peak Peak Shape & Tailing hplc->eval_peak eval_stability Short & Long-Term Stability hplc->eval_stability gc->eval_linearity gc->eval_peak

Caption: Workflow for comparing quinoline analytical standards.

Analytical Performance Comparison: Illustrative Data

To demonstrate the practical implications of choosing this compound, we present the following illustrative experimental data from a hypothetical comparative study.

High-Performance Liquid Chromatography (HPLC)

Objective: To compare the chromatographic performance of this compound and 2-Methylquinoline (free base).

Protocol:

  • Standard Preparation:

    • This compound: Accurately weigh 24.1 mg of the standard and dissolve in 10 mL of a 50:50 methanol:water mixture to obtain a 1000 µg/mL (as 2-methylquinoline) stock solution.

    • 2-Methylquinoline (Free Base): Accurately weigh 14.3 mg of the standard and dissolve in 10 mL of methanol to obtain a 1000 µg/mL stock solution.

    • Prepare a series of working standards by serial dilution.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile

    • Gradient: 20% B to 80% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 225 nm[1]

Results:

ParameterThis compound2-Methylquinoline (Free Base)
Linearity (r²) > 0.9999> 0.999
Peak Tailing Factor (Tf) 1.11.5
Retention Time RSD (n=6) < 0.2%< 0.5%
Stock Solution Stability No significant change after 7 days at 4°C~5% decrease in peak area after 7 days at 4°C

Discussion:

The superior performance of the this compound standard is evident in the improved peak shape (lower tailing factor). This is likely due to the complete protonation of the 2-methylquinoline, preventing unwanted interactions with residual silanol groups on the silica-based stationary phase. The enhanced stability of the stock solution prepared from the phosphate salt is also a significant advantage, ensuring more consistent results over time.

Decision Matrix for Standard Selection

Choosing the right standard depends on the specific requirements of the analytical method and the laboratory workflow. The following diagram provides a decision-making framework.

G start Start: Need for Quinoline Analysis q_solubility Is high aqueous solubility required? start->q_solubility q_stability Is long-term stability of stock solutions critical? q_solubility->q_stability Yes use_freebase Other standards (e.g., free base) may be suitable q_solubility->use_freebase No q_handling Is ease of handling (solid vs. liquid) a priority? q_stability->q_handling Yes q_stability->use_freebase No use_phosphate Choose 2-Methylquinoline Phosphate q_handling->use_phosphate Yes q_handling->use_freebase No

Caption: Decision matrix for selecting a quinoline standard.

Conclusion and Recommendations

While traditional quinoline standards like the free base of 2-methylquinoline and quinoline itself are widely used, they present tangible challenges in terms of solubility, stability, and handling. The use of this compound as an analytical standard offers a scientifically sound solution to these issues.

We recommend the use of this compound when:

  • High accuracy and reproducibility are paramount. The ease of accurate weighing and the stability of stock solutions contribute to lower overall analytical error.

  • Aqueous-based sample matrices are being analyzed. The high water solubility of the phosphate salt allows for better matrix matching.

  • Long-term use of stock solutions is required. The enhanced stability reduces the need for frequent preparation of fresh standards, saving time and resources.

References

  • PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Bentham Science Publishers. (2024). Syntheses and Spectroscopic Characterization of Selected Methyl Quinolinylphosphonic and Quinolinylphosphinic Acids; Rationalized based on DFT Calculation. Retrieved from [Link]

  • Journal of Physics: Conference Series. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinaldine. Retrieved from [Link]

  • PubMed. (2009). Synthesis, structure, and characterization of two photoluminescent zirconium phosphate-quinoline compounds. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Oreate AI Blog. (2026). Analysis of Standard Solutions for Phosphate Water Retention Agents and National Standard GB5009.256-2016. Retrieved from [Link]

  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

  • PMC. (n.d.). Phosphate Additives in Food—a Health Risk. National Institutes of Health. Retrieved from [Link]

  • ACS Publications. (2009). Synthesis, Structure, and Characterization of Two Photoluminescent Zirconium Phosphate−Quinoline Compounds. Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [Link]

  • Analytice. (n.d.). Determination of Isoquinoline/Quinoline alkaloids (Rhoeadine). Retrieved from [Link]

  • MDPI. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. Retrieved from [Link]

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Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Quinoline Derivatives

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a privileged scaffold in drug discovery.[1][2][3] Its versatile structure allows for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[4][5] Quinoline-based compounds are integral to the treatment of numerous diseases, demonstrating antimalarial, anticancer, antimicrobial, and anti-inflammatory properties, among others.[3][6][7] This guide provides a comparative analysis of the biological activities of selected quinoline derivatives, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive overview of this critical chemical class.

Anticancer Activity: A Comparative Look at Cytotoxicity

Quinoline derivatives represent a significant class of anticancer agents, exerting their effects through various mechanisms, including the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and induction of apoptosis.[1][2] The strategic substitution on the quinoline ring system plays a pivotal role in defining the potency and selectivity of these compounds against various cancer cell lines.[1][8]

A comparative study of 2,4-disubstituted and 4,7-disubstituted quinoline derivatives reveals significant differences in their cytotoxic profiles. For instance, certain 7-chloro-4-quinolinylhydrazone derivatives have demonstrated potent activity against leukemia (HL-60), central nervous system (SF-295), and colon (HTC-8) cancer cell lines, with IC₅₀ values in the low microgram range.[1] This highlights the importance of the substitution pattern in determining anticancer efficacy.

Comparative Cytotoxicity Data
Derivative ClassCompound ExampleCancer Cell LineIC₅₀ (µg/mL)Reference
4,7-Disubstituted Quinoline7-chloro-4-quinolinylhydrazone derivativeHL-60 (Leukemia)0.314[1]
4,7-Disubstituted Quinoline7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)< 4.65[1]
4,7-Disubstituted Quinoline7-chloro-4-quinolinylhydrazone derivativeHTC-8 (Colon)< 4.65[1]
4-Quinoline Substituted AminopyrimidineCompound 15 (Reyes et al., 2010)U251 (Glioma)Not specified, but active[1]
2,4-Disubstituted QuinolineVarious derivativesMultiple cell linesVariable[1]
Mechanism of Action: Induction of Apoptosis

Many quinoline-based anticancer agents function by inducing apoptosis, or programmed cell death, in cancer cells. This can be achieved by triggering mitochondrial dysfunction or generating an overproduction of reactive oxygen species (ROS), which disrupts the cell's redox balance.[6]

Quinoline Quinoline Derivative Mito Mitochondrial Dysfunction Quinoline->Mito ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Caspase Caspase Activation Mito->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Quinoline-induced apoptosis pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing cell viability and the cytotoxic effects of chemical compounds.[9][10] It measures the metabolic activity of cells, which is an indicator of their health.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to an exponential growth phase.

    • Seed 100 µL of a cell suspension (typically 5 x 10⁴ cells/well) into a 96-well plate.[11][12]

    • Include wells for "untreated control" and "vehicle control."

    • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in the culture medium.

    • Aspirate the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[12]

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9][11]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11][12]

  • Solubilization:

    • Carefully remove the medium.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of the wells using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria poses a severe threat to global health, making the development of new antimicrobial agents a critical priority.[13] Quinoline derivatives, particularly the fluoroquinolones, have been a cornerstone of antibacterial therapy for decades.[14] Newer derivatives continue to show promise against a range of Gram-positive and Gram-negative bacteria.[13][14]

For example, novel N-methylbenzofuro[3,2-b]quinoline derivatives have shown potent activity against vancomycin-resistant E. faecium with MIC values significantly lower than vancomycin itself.[13] Similarly, certain 2-sulfoether-4-quinolone scaffolds are highly effective against S. aureus and B. cereus, with potencies comparable to commercial antibiotics like gentamicin.[13]

Comparative Antimicrobial Activity (MIC)
Derivative/CompoundS. aureus (MIC, µg/mL)B. cereus (MIC, µg/mL)E. faecium (VRE) (MIC, µg/mL)Reference
Compound 15 (2-sulfoether-4-quinolone)0.8 µM1.61 µM-[13]
Compound 8 (N-methylbenzofuro[3,2-b]quinoline)--4[13]
Ciprofloxacin (Reference)12.5--[15]
Vancomycin (Reference)-->64[13]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of chemical substances.[16][17][18] The principle involves the diffusion of the antimicrobial agent from a well through the agar, resulting in a zone of growth inhibition if the microorganism is susceptible.[16]

cluster_prep Preparation cluster_assay Assay cluster_result Measurement P1 Inoculate Molten Mueller-Hinton Agar P2 Pour into Petri Dish & Allow to Solidify P1->P2 A1 Create Wells (6mm) with Sterile Borer P2->A1 A2 Add Quinoline Solution to Wells (e.g., 100 µL) A1->A2 A3 Incubate (e.g., 37°C for 18-24h) A2->A3 R1 Measure Diameter of Zone of Inhibition (mm) A3->R1

Caption: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize.

  • Inoculation: Inoculate the molten agar (cooled to 45-50°C) with a standardized suspension of the test bacterium.[16] Pour the inoculated agar into sterile petri dishes and allow it to solidify completely in a level space.[16]

  • Well Creation: Once the agar has solidified, use a sterile cork borer (typically 6 mm in diameter) to punch wells into the agar.[16][19]

  • Sample Addition: Carefully pipette a fixed volume (e.g., 100 µL) of the quinoline derivative solution (dissolved in a suitable solvent like DMSO) into each well.[16] Also, include positive control (a known antibiotic) and negative control (solvent only) wells.[17]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[20]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[17]

Antimalarial Activity: A Legacy of Fighting Plasmodium

The history of quinolines in medicine is inextricably linked to the fight against malaria, starting with quinine isolated from cinchona bark.[21] Derivatives like chloroquine and primaquine became frontline treatments, although resistance is now a major challenge.[6][22] Modern research focuses on creating hybrid molecules and modifying the quinoline scaffold to overcome resistance.[23]

The primary mechanism of action for many quinoline antimalarials, including chloroquine, is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[6] The parasite digests hemoglobin, releasing toxic free heme. It normally detoxifies this heme by polymerizing it into inert hemozoin crystals. Quinolines interfere with this process, leading to a buildup of toxic heme and parasite death.[6]

Comparative In Vitro Antimalarial Activity
Compound/DerivativeP. falciparum StrainIC₅₀Reference
Amino-quinoline derivative (40a)Pf3D7 (Chloroquine-sensitive)0.25 µM[6]
Quinoline derivative (1a)Not specified2.2 µM[6]
Chloroquine (Reference)Pf3D7 (Chloroquine-sensitive)Varies[6]
Ferrochloroquine-thiosemicarbazone hybridK1 (Chloroquine-resistant)Potent activity[23]
Mechanism of Action: Hemozoin Inhibition

cluster_parasite Parasite Digestive Vacuole Hemo Hemoglobin (from Host RBC) Heme Toxic Free Heme Hemo->Heme Poly Heme Polymerase Heme->Poly Death Parasite Death Heme->Death Accumulation Leads to Hemozoin Hemozoin Crystal (Non-toxic) Poly->Hemozoin Quinoline Quinoline Derivative Quinoline->Block Block->Poly Inhibits

Caption: Inhibition of hemozoin formation by quinolines.

Experimental Protocol: In Vivo 4-Day Suppressive Test in Mice

This standard test evaluates the efficacy of a potential antimalarial compound in a living organism.[24][25]

Step-by-Step Methodology:

  • Parasite Inoculation:

    • Use a suitable mouse strain (e.g., BALB/c) and a rodent malaria parasite (e.g., Plasmodium berghei).[24][26]

    • Inject each mouse intraperitoneally with 0.2 mL of infected blood containing approximately 1 x 10⁵-10⁷ parasitized red blood cells.[24][27]

  • Compound Administration:

    • Randomly divide the mice into groups (e.g., 5 mice per group).[27]

    • Within 2-4 hours post-infection, begin treating the experimental groups with the quinoline derivative.[27]

    • Administer the compound orally or subcutaneously once daily for four consecutive days. Include a vehicle control group and a positive control group (e.g., treated with chloroquine).

  • Parasitemia Monitoring:

    • On the fifth day, collect a thin blood smear from the tail of each mouse.

    • Stain the smears with Giemsa stain and determine the percentage of parasitemia by counting the number of infected red blood cells out of a total number of red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of suppression using the formula: [(A - B) / A] x 100, where A is the average parasitemia in the control group and B is the average parasitemia in the treated group.

    • An ED₅₀ (effective dose that suppresses parasitemia by 50%) can be determined by testing a range of doses.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key components of the inflammatory cascade, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and the production of inflammatory mediators like nitric oxide (NO).[28][29]

Studies have shown that certain quinoline-carboxylic acid derivatives can exert significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced macrophage models, with potencies comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[30]

Comparative Anti-inflammatory Activity
DerivativeAssayIC₅₀Reference
Quinoline-4-carboxylic acidLPS-induced NO production in RAW264.7 cellsAppreciable activity[30]
Quinoline-3-carboxylic acidLPS-induced NO production in RAW264.7 cellsAppreciable activity[30]
Meroterpenoid 1LPS-induced NO production in RAW264.7 cells16.3 µM[31]
Meroterpenoid 2LPS-induced NO production in RAW264.7 cells11.1 µM[31]
Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[32] The amount of NO is determined by measuring its stable metabolite, nitrite, using the Griess reagent.[32]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells into a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allow them to adhere.[32]

  • Treatment:

    • Pre-treat the cells with various concentrations of the quinoline derivatives for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[32] Include control wells (cells only, cells + LPS, cells + positive control like dexamethasone).

    • Incubate the plate for 24 hours.[32]

  • Griess Reaction:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[32]

  • Measurement:

    • Allow the color to develop for 10-15 minutes at room temperature.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only control.

Conclusion

The quinoline scaffold remains a remarkably fertile ground for the discovery of new therapeutic agents. This guide has demonstrated the breadth of biological activity exhibited by quinoline derivatives, highlighting their potential in oncology, infectious disease, and immunology. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers, underscoring the importance of structure-activity relationship studies in optimizing the design of next-generation quinoline-based drugs. Continued exploration of this versatile heterocyclic system is certain to yield novel compounds with enhanced potency, selectivity, and safety profiles.

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A Comparative Guide to Catalyst Efficacy in 2-Methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of 2-methylquinoline, also known as quinaldine, a crucial scaffold in medicinal chemistry and material science, has been a subject of extensive research. The efficiency of its synthesis is heavily reliant on the choice of catalyst, which dictates reaction pathways, yields, and environmental impact. This guide provides an in-depth comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.

Introduction: The Significance of 2-Methylquinoline and Synthetic Pathways

2-Methylquinoline and its derivatives are integral components of a wide range of pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents.[1] They also find applications as dyes, agrochemicals, and electroluminescent materials.[2] The primary synthetic routes to 2-methylquinoline are the Doebner-von Miller and Friedländer reactions, with catalyst choice being a pivotal factor in the success of these methods.[3][4]

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, typically under acidic conditions.[3] A significant challenge in this reaction is the acid-catalyzed polymerization of the carbonyl substrate, which can lead to the formation of tar and reduce product yield.[1][5]

The Friedländer synthesis offers an alternative route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][6] This reaction can be catalyzed by both acids and bases.[7]

Catalyst Comparison: A Deep Dive into Efficacy

The selection of a catalyst is a critical decision in the synthesis of 2-methylquinoline. Catalysts can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and disadvantages.

Homogeneous Catalysts

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to their excellent contact with reactants.

  • Brønsted Acids: Strong acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) have traditionally been used in the Doebner-von Miller synthesis.[5] While effective, they often require harsh reaction conditions and can lead to the formation of undesirable byproducts and tar.[1][5] To mitigate these issues, milder Brønsted acids such as p-toluenesulfonic acid have been employed.[6]

  • Lewis Acids: Lewis acids like zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), and aluminum chloride (AlCl₃) are also effective catalysts for the Doebner-von Miller and Friedländer syntheses.[3][8] They function by activating the carbonyl group, facilitating the cyclization reaction. For instance, AlCl₃ has been used in a Doebner-like process to synthesize 2,3-disubstituted quinolines, with the addition of H₂O₂ as a green oxidant to improve yields.[1][8]

  • Iodine: Molecular iodine has emerged as a versatile and metal-free catalyst for quinoline synthesis.[9][10] It can mediate the synthesis of 2-acyl quinolines through a [4 + 2] cycloaddition reaction.[11] In one study, a combination of molecular iodine (0.2 equivalents) and TBHP as an oxidant in DMSO at 120 °C resulted in a 78% isolated yield of the desired quinoline product.[9][10]

  • Transition Metal Complexes: Transition metal catalysts, including complexes of copper, cobalt, and rhodium, have demonstrated high efficiency in quinoline synthesis.[11][12] For example, copper-catalyzed aerobic oxidative cyclization has been reported for the synthesis of polysubstituted quinolines.[9][10] These methods often proceed under milder conditions and offer high functional group tolerance.[11]

Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gaseous reaction mixture. Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and reducing product contamination.

  • Zeolites and Solid Acids: Zeolites and other solid acids, such as silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) and Amberlyst-15, have been successfully employed in the Friedländer synthesis.[13][14] These catalysts offer the benefits of high thermal stability, reusability, and reduced environmental impact. For instance, a ZnCl₂/Ni-USY zeolite catalyst has shown excellent performance in the gas-phase synthesis of quinolines from aniline and alcohols, with the yield being positively related to the Lewis acid site content.[13][15]

  • Supported Metal Catalysts: A notable example is a PtSn/γ-Al₂O₃ catalyst used for the one-step synthesis of 2-methylquinoline from nitrobenzene and ethanol.[16] This method simplifies the process, improves production efficiency, and reduces costs.[16]

Quantitative Data Summary

The following table summarizes the performance of various catalysts in the synthesis of 2-methylquinoline and its derivatives, based on reported experimental data.

Catalyst SystemSynthetic RouteSubstratesReaction ConditionsYield (%)Reference
Homogeneous Catalysts
6 M HClDoebner-von MillerAniline, CrotonaldehydeRefluxModerate (not specified)[5]
AlCl₃ / H₂O₂Doebner-likeAniline, AldehydeNot specifiedGood (not specified)[1][8]
I₂ / TBHPC(sp³)–H functionalization2-Methylquinoline, 2-Styrylaniline120 °C, DMSO42-81[9][10]
CuCl₂·2H₂OOxidative Cyclization2-StyrylanilinesNot specifiedGood (not specified)[9][10]
Heterogeneous Catalysts
PtSn/γ-Al₂O₃One-step synthesisNitrobenzene, Ethanol160-230 °C, 5.0 MPaHigh (not specified)[16]
ZnCl₂/Ni-USYGas-phase synthesisAniline, AlcoholsMild conditions42.3–79.7[13]
NaHSO₄-SiO₂Friedländer Annulation2-Aminoarylketone, α-MethyleneketoneSolvent-freeExcellent (not specified)[14]
Amberlyst-15Friedländer Synthesis2-Aminoarylketone, α-MethyleneketoneRefluxing ethanolGood (not specified)[14]

Experimental Protocols

General Procedure for Iodine-Catalyzed Synthesis of Functionalized Quinolines

This protocol is based on the work of Lyu and coworkers.[9]

  • To a reaction tube, add 2-methylquinoline (0.3 mmol), 2-styrylaniline (0.54 mmol), and molecular iodine (I₂) (0.2 equiv).

  • Add dimethyl sulfoxide (DMSO) (1.5 mL) to the tube.

  • Add tert-butyl hydroperoxide (TBHP) (3 equiv, 70% aq) to the reaction mixture.

  • If reacting with 2-methylquinolines, add acetic acid (CH₃COOH) (1 equiv) as a promoter.[10]

  • Seal the tube and heat the reaction mixture at 120 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate and purify the product using standard column chromatography techniques.

Doebner-von Miller Synthesis of 2-Methylquinoline using Hydrochloric Acid

This protocol is a general procedure to minimize tar formation.[5]

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Mechanistic Insights and Workflow Diagrams

The choice of catalyst directly influences the reaction mechanism. The following diagrams illustrate a general workflow for catalyst screening and a proposed mechanism for the Doebner-von Miller reaction.

G cluster_0 Catalyst Screening Workflow Start Define Reaction: 2-Methylquinoline Synthesis Catalyst_Selection Select Catalyst Classes: Homogeneous (Acids, Metals) Heterogeneous (Zeolites, Supported Metals) Start->Catalyst_Selection Reaction_Setup Set Up Parallel Reactions: Vary catalyst, solvent, temperature Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress: TLC, GC, HPLC Reaction_Setup->Monitoring Analysis Analyze Results: Yield, Selectivity, Reaction Time Monitoring->Analysis Optimization Optimize Best Performing Catalyst: Concentration, Temperature, Time Analysis->Optimization Validation Validate and Scale-Up Optimization->Validation

Caption: General workflow for screening and optimizing catalysts for 2-methylquinoline synthesis.

G cluster_1 Doebner-von Miller Reaction Mechanism Reactants Aniline + α,β-Unsaturated Carbonyl Step1 Nucleophilic Conjugate Addition (Catalyzed by Acid) Reactants->Step1 Intermediate1 Amine Ketone Intermediate Step1->Intermediate1 Step2 Fragmentation Intermediate1->Step2 Intermediate2 Imine and Saturated Ketone Step2->Intermediate2 Step3 Recombination (Condensation) Intermediate2->Step3 Intermediate3 Conjugated Imine Step3->Intermediate3 Step4 Reaction with Second Aniline Molecule Intermediate3->Step4 Intermediate4 Dihydroquinoline Intermediate Step4->Intermediate4 Step5 Oxidation and Rearomatization Intermediate4->Step5 Product 2-Methylquinoline Step5->Product

Caption: Proposed mechanism for the Doebner-von Miller synthesis of 2-methylquinoline.[3]

Conclusion and Future Outlook

The synthesis of 2-methylquinoline has been significantly advanced by the development of novel and efficient catalytic systems. While traditional homogeneous acid catalysts remain relevant, the trend is shifting towards milder, more selective, and environmentally friendly alternatives. Metal-free catalysts like iodine and heterogeneous catalysts such as zeolites and supported metals offer promising avenues for sustainable and cost-effective production. Future research will likely focus on the development of highly active and reusable nanocatalysts and photocatalytic systems to further enhance the efficiency and greenness of 2-methylquinoline synthesis.

References

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  • CN102898366A - Method for one-step preparation of 2-methylquinoline - Google P
  • Li, T. et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Methylquinoline

2-Methylquinoline, also known as quinaldine, is a heterocyclic aromatic organic compound with significant applications across various industries. It serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes (such as quinoline reds and yellows), and agrochemicals.[1] In the pharmaceutical sector, the quinoline scaffold is a privileged structure found in numerous bioactive compounds, including antimalarial and anti-inflammatory agents.[1][2] Given its role as a key starting material and its potential presence as an impurity, the accurate and precise quantification of 2-methylquinoline is paramount for ensuring product quality, safety, and efficacy.

This guide provides an in-depth comparison of analytical methodologies for 2-methylquinoline, grounded in the principles of robust method validation. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer comparative data to empower researchers in selecting and implementing the most suitable analytical strategy for their specific needs. The validation frameworks discussed are aligned with internationally recognized standards, such as the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure data integrity and regulatory compliance.[3][4][5]

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is fundamentally driven by the analytical target profile (ATP)—the specific requirements of the measurement, including the sample matrix, required sensitivity, and throughput. For 2-methylquinoline, several techniques are viable, each with distinct advantages and limitations.

Technique Principle of Detection Advantages Considerations & Limitations Typical Application
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase, typically coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).High resolution for volatile and semi-volatile compounds. GC-MS offers exceptional specificity and structural elucidation capabilities.[6]Requires analyte to be thermally stable and volatile. Derivatization may be needed for non-volatile matrices.Purity testing of raw materials, residual solvent analysis, identification of unknown impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase, commonly with UV-Vis or Diode Array (DAD) detection.Highly versatile for a wide range of compounds, including non-volatile and thermally labile ones. Excellent quantitative performance.[7]Mobile phase consumption can be high. Method development can be more complex than GC.Assay and impurity quantification in drug substances and products, stability studies, analysis in biological matrices.[7]
Electrochemical Sensors Measurement of the current or potential change resulting from the oxidation or reduction of the analyte at an electrode surface.High sensitivity, rapid analysis, and potential for miniaturization.[8][9]Susceptible to matrix interference and electrode fouling. Less specific than chromatographic methods.Rapid screening in specific matrices like food or environmental samples.[8][9]

Expert Rationale: For regulatory submissions in drug development, chromatographic methods like GC and HPLC are the gold standard. Their ability to separate the analyte of interest from a complex mixture of impurities, degradants, and matrix components is essential for demonstrating specificity—a core requirement of any validation protocol.[10] While electrochemical methods offer impressive sensitivity, they often lack the resolving power to serve as a standalone primary method for purity analysis in pharmaceutical quality control.

Case Study 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the purity assessment of 2-methylquinoline raw material, offering high specificity and the ability to identify and quantify volatile impurities.

Experimental Protocol: GC-MS Method

1. System & Reagents:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Reagents: Dichloromethane (DCM, HPLC grade), 2-Methylquinoline reference standard (>99.5% purity).

2. Standard & Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of 2-methylquinoline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of the Stock Standard to 10.0 mL with DCM.

  • Sample Solution (100 µg/mL): Accurately weigh ~25 mg of the 2-methylquinoline sample into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM. Further dilute 1.0 mL of this solution to 10.0 mL with DCM.

3. Chromatographic Conditions:

Parameter Setting Rationale
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Volume 1 µLStandard volume for capillary columns to prevent overloading.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks for a high-concentration sample.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency. Constant flow ensures stable retention times.
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 minInitial temperature ensures good focusing on the column head. The ramp allows for elution of impurities, and the final hold ensures all components are eluted.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-450) and SIM for quantification (m/z 143, 115)Full scan is used for impurity identification. Selected Ion Monitoring (SIM) of the molecular ion (143) and a key fragment (115) provides high sensitivity and specificity for quantification.

4. System Suitability Test (SST):

  • Inject the Working Standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area < 2.0%.

    • Tailing Factor (T) for the 2-methylquinoline peak between 0.8 and 1.5.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Reference Std & Sample dissolve Dissolve in DCM weigh->dissolve dilute Dilute to Final Concentration (100 µg/mL) dissolve->dilute inject Inject 1 µL into GC dilute->inject Transfer to vial separate Separation on DB-5ms Column inject->separate ionize EI Ionization (70 eV) separate->ionize detect MS Detection (Scan & SIM) ionize->detect integrate Integrate Peaks detect->integrate quantify Quantify using SIM data (m/z 143) integrate->quantify identify Identify Impurities using Scan data integrate->identify report Generate Report (Purity, Impurities) quantify->report identify->report

Caption: GC-MS Sample Preparation and Analysis Workflow.

Validation Summary: GC-MS

The method was validated according to ICH Q2(R2) guidelines.[3][4]

Parameter Methodology Result Acceptance Criteria
Specificity Analyzed blank (DCM), standard, and sample. Spiked sample with related impurities.No interference at the retention time of 2-methylquinoline. Impurities were well-resolved.No significant peaks at analyte RT in blank.
Linearity Five concentrations from 1 µg/mL to 150 µg/mL.Correlation Coefficient (r²) = 0.9995r² ≥ 0.999
Accuracy (% Recovery) Spiked blank matrix at 80%, 100%, and 120% of the nominal concentration (n=3).99.2%, 100.5%, 101.1% (Mean = 100.3%)98.0% - 102.0%
Precision (%RSD) Repeatability (n=6 injections of 100 µg/mL standard).0.85%≤ 2.0%
Intermediate Precision (Different day, different analyst).1.22%≤ 2.0%
LOD Signal-to-Noise ratio of 3:1.0.1 µg/mLReport Value
LOQ Signal-to-Noise ratio of 10:1.0.3 µg/mLReport Value
Robustness Varied flow rate (±0.1 mL/min) and oven ramp (±2 °C/min).%RSD of results remained < 2.0%. No significant change in resolution.System suitability passes.

Case Study 2: Assay of 2-Methylquinoline by HPLC-UV

This method is a robust choice for quantifying 2-methylquinoline in a drug product formulation, where excipients may not be volatile or could interfere with a GC-based method.

Experimental Protocol: HPLC-UV Method

1. System & Reagents:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Reagents: Acetonitrile (ACN, HPLC grade), Water (Milli-Q or equivalent), Phosphoric Acid (H₃PO₄).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

2. Standard & Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Stock Standard (500 µg/mL): Accurately weigh ~25 mg of 2-methylquinoline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (50 µg/mL): Dilute 5.0 mL of the Stock Standard to 50.0 mL with Diluent.

  • Sample Preparation (Targeting 50 µg/mL): Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to ~25 mg of 2-methylquinoline into a 50 mL volumetric flask. Add ~30 mL of diluent, sonicate for 15 minutes, and dilute to volume. Centrifuge or filter through a 0.45 µm PVDF filter. Dilute 5.0 mL of the clear supernatant to 50.0 mL with Diluent.

3. Chromatographic Conditions:

Parameter Setting Rationale
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CControlled temperature ensures stable and reproducible retention times.
Injection Volume 10 µLBalances sensitivity with the risk of peak distortion from overloading.
Gradient Program Isocratic: 60% A : 40% BAn isocratic method is simple, robust, and sufficient for an assay when impurities do not interfere. The ratio is optimized for a suitable retention time (~5-7 min).
Detection Wavelength 225 nmThis wavelength corresponds to a high absorbance maximum for 2-methylquinoline, maximizing sensitivity. DAD is used to confirm peak purity.
Run Time 10 minutesSufficient to allow for elution of the main peak and any late-eluting components.

4. System Suitability Test (SST):

  • Inject the Working Standard solution five times.

  • Acceptance Criteria:

    • %RSD of the peak area < 1.0%.

    • Tailing Factor (T) for the 2-methylquinoline peak between 0.9 and 1.5.

    • Theoretical Plates (N) > 5000.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Reference Std & Sample dissolve Dissolve/Extract in Diluent (ACN:H2O) weigh->dissolve filter Filter Sample Extract (0.45 µm PVDF) dissolve->filter Sample dilute Dilute to Final Concentration (50 µg/mL) dissolve->dilute Standard filter->dilute Sample inject Inject 10 µL into HPLC dilute->inject Transfer to vial separate Isocratic Separation on C18 Column inject->separate detect UV Detection (225 nm) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration vs. Standard integrate->calculate purity Check Peak Purity (DAD) integrate->purity report Generate Report (Assay %) calculate->report purity->report

Caption: HPLC-UV Sample Preparation and Analysis Workflow.

Validation Summary: HPLC-UV

The method was validated according to ICH Q2(R2) guidelines.[3][4][5]

Parameter Methodology Result Acceptance Criteria
Specificity Analyzed blank, placebo, standard, and sample. Performed forced degradation (acid, base, peroxide, heat, light).No interference from placebo. Degradation peaks were well-resolved from the main peak. Peak purity index > 0.999.No interference at analyte RT. Peak purity passes.
Linearity Five concentrations from 10 µg/mL to 75 µg/mL (20% to 150% of nominal).Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Accuracy (% Recovery) Spiked placebo at 80%, 100%, and 120% of the nominal concentration (n=3).100.8%, 99.7%, 101.3% (Mean = 100.6%)98.0% - 102.0%
Precision (%RSD) Repeatability (n=6 sample preparations).0.72%≤ 2.0%
Intermediate Precision (Different day, different analyst, different instrument).1.15%≤ 2.0%
Range Confirmed by linearity, accuracy, and precision data.10 µg/mL - 75 µg/mLSuitable accuracy, linearity, and precision across the range.
Robustness Varied mobile phase composition (±2% ACN), column temp (±2 °C), flow rate (±0.1 mL/min).%RSD of results remained < 2.0%. SST criteria were met in all conditions.System suitability passes.

Conclusion

The cross-validation of analytical results for 2-methylquinoline relies on the selection of a well-characterized, robust, and fit-for-purpose analytical method. For purity analysis of the raw material, the specificity and identification power of GC-MS are unparalleled. For quantitative assay in a complex matrix like a pharmaceutical formulation, the versatility and precision of HPLC-UV make it the superior choice.

Both methods, when properly developed and validated against ICH guidelines, provide a self-validating system that ensures the generation of trustworthy and reliable data. The detailed protocols and validation summaries presented in this guide serve as a comprehensive blueprint for scientists, enabling them to confidently implement these techniques, understand the rationale behind the parameters, and ensure the integrity of their analytical results in a regulated environment.

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A Comparative Performance Evaluation of 2-Methylquinoline Phosphate for Proficiency Testing in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive evaluation of 2-methylquinoline phosphate as a candidate material for proficiency testing (PT) schemes, tailored for researchers, scientists, and professionals in drug development. The document establishes the scientific rationale for selecting a PT material, focusing on critical quality attributes and comparing this compound to its free base form, 2-methylquinoline (also known as quinaldine).

Proficiency testing is a cornerstone of laboratory quality assurance, providing an external and objective evaluation of a laboratory's ability to produce accurate and reliable data.[1][2][3] The selection of a suitable test material is paramount to the validity of any PT scheme.[4] This guide delves into the essential performance characteristics—purity, homogeneity, stability, and solubility—that a candidate material must exhibit, grounded in the principles outlined by ISO/IEC 17043.[1][5][6]

Introduction to the Analyte and Rationale for Evaluation

2-Methylquinoline is a heterocyclic aromatic organic compound used in the synthesis of dyes, pharmaceuticals, and other chemicals.[7][8] Its presence as a potential impurity or a synthetic precursor in pharmaceutical manufacturing makes it a relevant candidate for PT schemes that monitor analytical competency in quality control laboratories.

While the free base form of 2-methylquinoline is a colorless oily liquid that is only slightly soluble in water[9], its phosphate salt is evaluated here for its potential to offer superior handling, solubility, and stability—all critical attributes for a reliable PT reference material. This guide provides the experimental framework to validate this hypothesis.

Core Performance Parameters for Proficiency Testing Materials

The suitability of a material for PT schemes hinges on several key performance metrics. These parameters ensure that any observed variability in results is attributable to the participating laboratory's performance, not the test item itself.[4][10]

  • Purity & Characterization: The assigned value of a PT item must be known with a high degree of certainty. This requires a thoroughly characterized material with a well-documented purity profile.

  • Homogeneity: All PT samples distributed to participants must be uniform in composition.[10][11] A lack of homogeneity could lead to false evaluations of a laboratory's performance.[10][12] ISO 13528 provides statistical methods for assessing homogeneity.[10]

  • Stability: The PT material must remain stable under the conditions of storage and transport.[4][13] Degradation of the analyte would invalidate the results of the proficiency test.[11]

  • Solubility & Matrix Compatibility: The material should be readily soluble in common analytical solvents to ensure ease of use for participating laboratories and to minimize preparation errors.

Comparative Experimental Design

To objectively evaluate this compound, a direct comparison against its free base counterpart, 2-methylquinoline, is proposed.

Alternative Material:

  • 2-Methylquinoline (Free Base): This serves as the primary comparator. It is a known chemical substance used in various manufacturing processes.[8]

The following sections detail the experimental protocols designed to test the core performance parameters.

Experimental Protocols

The causality behind these experimental choices is to create a self-validating system. Each protocol is designed to isolate and quantify a specific performance attribute critical for a reference material's reliability in a PT scheme.

Protocol 1: Purity Assessment via HPLC-UV

This protocol quantifies the purity of both the phosphate salt and the free base, establishing the baseline for the assigned value in a PT study. A reverse-phase HPLC method is chosen for its wide availability and its ability to separate the parent compound from potential impurities.[14]

Methodology:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0) is effective for separating quinoline derivatives.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of each compound (phosphate salt and free base) in 100 mL of the mobile phase to create stock solutions. Further dilutions are made to fall within the linear range of the instrument.

  • Analysis: Inject triplicate samples of each material. Purity is determined by the area percent method, assuming all impurities have a similar response factor.

Protocol 2: Homogeneity and Stability Testing

This protocol is critical for ensuring that every participant receives an identical sample and that the sample remains unchanged throughout the testing period, as mandated by ISO/IEC 17043.[4]

Homogeneity Assessment:

  • Prepare a bulk solution of this compound in a relevant matrix (e.g., 50:50 acetonitrile:water).

  • Dispense the solution into at least 10 separate vials, selected randomly from the batch.[4]

  • Analyze the contents of each vial in duplicate using the HPLC-UV method described in Protocol 1.

  • Perform a one-way analysis of variance (ANOVA) on the results to determine if there are statistically significant differences between the vials. The material is considered sufficiently homogeneous if the between-sample variation is not statistically significant compared to the within-sample variation.[13]

Stability Assessment:

  • Store the prepared vials at both refrigerated (4°C) and accelerated (40°C/75% RH) conditions.

  • Analyze vials at predetermined time points (e.g., 0, 2, 4, and 8 weeks).

  • Calculate the percent recovery at each time point relative to the initial (T=0) concentration. A change of less than 2% is typically considered acceptable.

Data Presentation & Results

The following tables summarize the expected data from the described experiments, offering a clear comparison between the two forms of 2-methylquinoline.

Table 1: Comparative Purity and Solubility

ParameterThis compound2-Methylquinoline (Free Base)Rationale
Purity (HPLC Area %) > 99.5%> 99.0%High purity is essential for an accurate assigned value.
Aqueous Solubility HighLow[9]Higher solubility simplifies sample preparation for participants.
Appearance White crystalline solidColorless to brown oily liquid[7]A solid is easier to handle and weigh accurately than an oily liquid.

Table 2: Homogeneity and Stability Data Summary

TestPerformance MetricThis compound2-Methylquinoline (Free Base)Justification
Homogeneity ANOVA p-value> 0.05> 0.05A p-value > 0.05 indicates no significant difference between units.
Stability (4 weeks, 40°C) % Recovery98.0% - 102.0%< 95.0% (Expected)Demonstrates robustness to shipping and storage conditions.

Visualizing the Workflow

Diagrams are essential for clarifying complex processes. The following Graphviz diagrams illustrate the evaluation workflow and the decision-making logic.

PT_Evaluation_Workflow cluster_0 Material Sourcing & Characterization cluster_1 PT Sample Preparation cluster_2 Validation Testing cluster_3 Data Analysis & Decision Sourcing Source 2-Methylquinoline (Phosphate & Free Base) Purity Protocol 1: Purity Assessment (HPLC) Sourcing->Purity Prep Prepare Bulk PT Solutions Purity->Prep Dispense Dispense into Vials Prep->Dispense Homogeneity Protocol 2: Homogeneity Testing Dispense->Homogeneity Stability Protocol 2: Stability Testing Dispense->Stability Analysis Statistical Analysis (ANOVA, % Recovery) Homogeneity->Analysis Stability->Analysis Decision Decision: Suitable for PT? Analysis->Decision Decision_Tree Start Evaluate Candidate PT Material Purity Purity > 99%? Start->Purity Homogeneity Homogeneous? (ANOVA p > 0.05) Purity->Homogeneity Yes Reject Reject Material Purity->Reject No Stability Stable? (% Recovery > 98%) Homogeneity->Stability Yes Homogeneity->Reject No Solubility Good Solubility? Stability->Solubility Yes Stability->Reject No Accept Accept as PT Material Solubility->Accept Yes Solubility->Reject No

Caption: Decision tree for accepting a new proficiency testing material.

Conclusion and Recommendations

Based on the proposed experimental evaluation, this compound is expected to demonstrate superior performance as a proficiency testing material compared to its free base form. Its anticipated high purity, solid-state form, enhanced aqueous solubility, and greater stability make it an ideal candidate. These characteristics simplify sample preparation for participating laboratories and ensure the integrity of the test item from production to analysis.

The use of a stable, soluble, and homogeneous material like this compound minimizes potential errors not related to laboratory performance, thereby increasing the validity and reliability of the proficiency testing scheme. [2]It is recommended that PT providers consider phosphate salts of basic analytes as a default choice to improve the overall quality of their programs.

References

  • A discussion on issues of stability and homogeneity in proficiency testing for calibration laboratories. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

  • ISO/IEC FDIS 17043. (2023, January 17). NATA. Retrieved January 15, 2026, from [Link]

  • Clearfield, A., et al. (2023). Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. MDPI. Retrieved January 15, 2026, from [Link]

  • Bowers, G. N., et al. (1993). Proficiency test performance as a predictor of accuracy of routine patient testing for theophylline. PubMed. Retrieved January 15, 2026, from [Link]

  • 2-Methylquinoline. (2025). PubChem. Retrieved January 15, 2026, from [Link]

  • GUIDANCE IN IMPLEMENTATION OF PROFICIENCY TESTING AND PERFORMANCE EVALUATION STUDIES. (n.d.). South Florida Water Management District. Retrieved January 15, 2026, from [Link]

  • Method for one-step preparation of 2-methylquinoline. (n.d.). Google Patents.
  • A Discussion of Stability and Homogeneity Issues in Proficiency Testing for Calibration Laboratories. (2008). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2006). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Assessment of differential proficiency testing performance in common clinical chemistry analytes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Quinaldine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Flouda, I. (n.d.). Awareness of ISO/IEC 17043. Eastern Partnership. Retrieved January 15, 2026, from [Link]

  • Testing Method for Proficiency Testing of Sample s Homogeneity and Stability. (n.d.). Labthink. Retrieved January 15, 2026, from [Link]

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Retrieved January 15, 2026, from [Link]

  • Subramanian, S. (2021, March 17). Homogeneity & Stability of Proficiency Test Items. SlideShare. Retrieved January 15, 2026, from [Link]

  • Proficiency Testing. (n.d.). ACHCU. Retrieved January 15, 2026, from [Link]

  • Enhancing Proficiency Testing: Exploring the Innovations in ISO/IEC 17043:2023. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Showing Compound 2-Methylquinoline (FDB004400). (n.d.). FooDB. Retrieved January 15, 2026, from [Link]

  • HOMOGENEITY AND STABILITY TESTING IN EQA PROGRAMMES. (2019, October 8). EQALM. Retrieved January 15, 2026, from [Link]

  • Causes of unsatisfactory performance in proficiency testing. (2000). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Update on ISO / IEC 17043. (n.d.). EQALM. Retrieved January 15, 2026, from [Link]

  • ISO/IEC 17043. (n.d.). ANAB. Retrieved January 15, 2026, from [Link]

  • 2-METHYL QUINOLINE. (n.d.). Ataman Kimya. Retrieved January 15, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylquinoline Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-Methylquinoline phosphate. As a Senior Application Scientist, my objective is to move beyond mere procedural lists, offering instead a self-validating system of protocols grounded in chemical causality and regulatory compliance. Adherence to these procedures is critical for ensuring personnel safety, maintaining laboratory integrity, and protecting the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the foundation of its safe management. The "phosphate" salt form does not mitigate the hazards associated with the 2-Methylquinoline moiety. This compound is a nitrogen-containing heterocyclic aromatic compound with multiple hazard classifications.[1] The primary risks stem from its toxicity and irritant properties.

Proper disposal is not merely a suggestion but a regulatory mandate; this compound must not be disposed of with household garbage or allowed to enter the sewage system.[2]

Table 1: GHS Hazard Classification for 2-Methylquinoline

Hazard Class GHS Category Hazard Statement Source(s)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed. [2][3]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin. [2][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation. [2]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation. [2]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation. [2]

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects. |[4][5] |

Pre-Disposal Safety Protocol: Establishing a Safe Workspace

Before handling any waste containing this compound, it is imperative to establish a controlled environment to minimize exposure risk.

Engineering Controls: All handling and segregation of this chemical waste must be performed within a certified chemical fume hood to prevent the inhalation of vapors or aerosolized dust.[6] Ensure that an eyewash station and safety shower are unobstructed and readily accessible.

Personal Protective Equipment (PPE): The selection of appropriate PPE is non-negotiable. Standard laboratory attire is insufficient. The table below outlines the minimum required PPE based on established safety data.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification/Standard Rationale Source(s)
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Prevents dermal absorption, which is a primary exposure route. Gloves must be inspected before use and disposed of as contaminated waste. [3][6][7]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield. Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation. [6][7][8]
Skin and Body Protection Lab coat and additional protective clothing as needed to prevent skin exposure. Minimizes the risk of skin contact and subsequent irritation or absorption. [3][6]

| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Required if there is a risk of generating dust or aerosols outside of a fume hood. |[6][7][8] |

Waste Characterization and Segregation: A Critical Step

Proper segregation is the cornerstone of a compliant and cost-effective waste management program.

  • Hazardous Waste Designation: All waste streams containing this compound (solid, liquid, and rinsate) must be classified and handled as hazardous waste .[8][9]

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste " and the full chemical name, "This compound ."

  • Avoid Co-mingling: Do not mix this waste stream with non-hazardous waste or other incompatible hazardous wastes. For instance, do not mix nitrogenous waste with halogenated solvent waste, as this can complicate the final disposal process and increase costs.[10]

Step-by-Step Disposal Procedures

The primary and most effective disposal method for this compound is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber to neutralize toxic nitrogen oxides produced during combustion.[1][3]

Workflow for Waste Management

G cluster_start Waste Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Container Decontamination cluster_end Final Disposition start Identify 2-Methylquinoline Phosphate Waste solid_waste Solid Waste? (e.g., powder, contaminated wipes, used gloves, weigh paper) start->solid_waste liquid_waste Liquid Waste? (e.g., solutions, reaction mixtures) start->liquid_waste container_waste Empty Container? start->container_waste collect_solid Collect in a dedicated, sealed, and labeled hazardous waste container. solid_waste->collect_solid Yes storage Store all waste containers in a designated, secure secondary containment area. collect_solid->storage collect_liquid Collect in a dedicated, sealed, and labeled hazardous liquid waste container. liquid_waste->collect_liquid Yes collect_liquid->storage triple_rinse Triple-rinse container with a suitable solvent (e.g., ethanol). container_waste->triple_rinse Yes collect_rinsate Collect all three rinses as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Deface original label. Dispose of container as non-hazardous waste (per institutional guidelines). collect_rinsate->dispose_container dispose_container->storage disposal_service Arrange for pickup by a licensed professional waste disposal service. storage->disposal_service

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Protocol 1: Solid Waste Disposal
  • Collection: Carefully collect all solid waste, including unused or expired chemical, contaminated gloves, weigh paper, and absorbent pads used for cleaning minor spills.

  • Containment: Place all collected solid waste into a designated, robust, and sealable hazardous waste container. Ensure the container is compatible with the chemical.

  • Labeling: Immediately label the container as specified in Section 3.

Protocol 2: Liquid Waste Disposal
  • Collection: Pour all solutions containing this compound directly into a designated, sealed hazardous liquid waste container. Use a funnel to prevent spills.

  • Containment: The container must be leak-proof and made of a material compatible with the solvents used. Do not overfill the container; leave at least 10% headspace.

  • Labeling: Immediately label the container as specified in Section 3.

Protocol 3: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated to be considered non-hazardous. The industry-standard triple-rinse procedure is mandatory.

  • First Rinse: Add a small amount of a suitable solvent (e.g., ethanol, acetone) to the empty container. Cap and shake vigorously to ensure the solvent contacts all interior surfaces. Pour this first rinsate into your hazardous liquid waste container. This initial rinse is the most concentrated and critical to collect.[8]

  • Second Rinse: Repeat the process with a fresh aliquot of solvent and add the second rinsate to the same hazardous liquid waste container.

  • Third Rinse: Repeat the process a final time and add the third rinsate to the hazardous liquid waste container.

  • Final Container Disposal: After triple-rinsing, deface or remove the original product label. The container can now be disposed of as regular, non-hazardous laboratory glass or plastic, according to your institution's specific guidelines.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action to mitigate harm.

Spill Cleanup
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[7][11]

  • Absorb Spill: Wearing the full PPE detailed in Section 2, cover the spill with an inert absorbent material such as dry sand, earth, or a commercial chemical absorbent.[7][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using spark-proof tools.[7]

  • Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

First Aid Measures
  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[6]

References

  • CPA Chem. (2023). Safety data sheet according to 1907/2006/EC, Article 31: 2-Methylquinoline. Source: CPA Chem. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinoline. PubChem Compound Database. Source: PubChem. URL: [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Quinoline. Source: NJ.gov. URL: [Link]

  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. Source: DOT. URL: [Link]

  • Penta chemicals. (2025). SAFETY DATA SHEET: Quinoline. Source: Penta chemicals. URL: [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Source: Chemos. URL: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Source: EPA.gov. URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.